molecular formula C8H12ClN B1367548 1-Propylpyridinium Chloride CAS No. 23271-47-8

1-Propylpyridinium Chloride

Cat. No.: B1367548
CAS No.: 23271-47-8
M. Wt: 157.64 g/mol
InChI Key: IBOIUWAYPMADRC-UHFFFAOYSA-M
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Description

1-Propylpyridinium Chloride is a useful research compound. Its molecular formula is C8H12ClN and its molecular weight is 157.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N.ClH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOIUWAYPMADRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543882
Record name 1-Propylpyridin-1-ium chloride
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Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23271-47-8
Record name 1-Propylpyridin-1-ium chloride
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Record name 1-Propylpyridinium Chloride
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Foundational & Exploratory

Introduction: The Utility of 1-Propylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Propylpyridinium Chloride

This compound is a quaternary ammonium salt, a class of compounds with significant chemical versatility.[1] It is characterized by a pyridinium ring where the nitrogen atom is bonded to a propyl group, with chloride as the counterion.[1] This compound is often classified as an ionic liquid, granting it unique properties such as low volatility, high thermal stability, and excellent solubility in a range of solvents.[2] These characteristics make it a valuable component in diverse scientific fields. In electrochemistry, it serves as an electrolyte in batteries and supercapacitors[2]; in organic synthesis, it can act as a solvent or catalyst, enhancing reaction rates and stabilizing reactive intermediates.[2] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, grounded in the fundamental principles of organic chemistry.

Theoretical Foundation: The Mechanism of N-Alkylation

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4] In this process, the pyridine molecule functions as the nucleophile. The lone pair of electrons on its nitrogen atom is available to attack an electrophilic center.[4] The alkylating agent, 1-chloropropane, serves as the electrophile. The carbon atom bonded to the chlorine is electron-deficient (δ+) due to the higher electronegativity of chlorine, making it susceptible to nucleophilic attack.[3]

The reaction proceeds via a concerted, single-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of pyridine attacks the primary carbon of 1-chloropropane.

  • Transition State: A transient, high-energy state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

  • Leaving Group Departure: The C-Cl bond fully breaks, and the chloride ion is expelled as the leaving group, resulting in the formation of the stable 1-propylpyridinium cation.[3]

This N-alkylation is highly effective with primary alkyl halides like 1-chloropropane. Tertiary halides are unsuitable as they would primarily undergo elimination reactions.[4]

G cluster_reactants Reactants cluster_ts Transition State (Sₙ2) cluster_products Products Py Pyridine (Nucleophile) TS [Pyridine---C---Cl]‡ Py->TS Nucleophilic Attack AlkylHalide 1-Chloropropane (Electrophile) AlkylHalide->TS Product 1-Propylpyridinium Cation TS->Product N-C Bond Formation LeavingGroup Chloride Anion TS->LeavingGroup C-Cl Bond Cleavage

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Synthesis

This protocol is adapted from established procedures and optimized for safety and yield.[5] It requires careful handling of reagents and adherence to safety measures due to the hazardous nature of the chemicals involved.

Materials and Equipment
Reagents Grade/Purity Supplier
Pyridine (C₅H₅N)Reagent Grade, AnhydrousMajor Chemical Supplier
1-Chloropropane (C₃H₇Cl)≥98%Major Chemical Supplier
Diethyl Ether (C₄H₁₀O)AnhydrousMajor Chemical Supplier
Equipment Description
Parr Pressure Reaction ApparatusOr equivalent pressure-rated sealed vessel
Heating Mantle with StirringFor temperature control
Round-bottom flaskFor work-up
Büchner Funnel & Filter FlaskFor filtration
Vacuum OvenFor drying the product
Glove Box or DesiccatorFor handling and storage of hygroscopic product
Standard GlasswareBeakers, graduated cylinders, etc.
Safety Precautions: A Non-Negotiable Priority
  • Pyridine: Pyridine is a highly flammable, toxic, and volatile liquid with a strong, unpleasant odor.[6] It can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[7][8] Chronic exposure may lead to liver and kidney damage.[9] It is incompatible with strong oxidizing agents and acids.[7]

  • 1-Chloropropane: This is a flammable liquid and should be handled away from ignition sources.

  • Pressure Reaction: The reaction is conducted under pressure at an elevated temperature. Ensure the pressure vessel is rated for the conditions and operated correctly to prevent rupture.

Mandatory Safety Measures:

  • All steps must be performed in a well-ventilated chemical fume hood.[6][10]

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.[6]

  • Have an emergency shower and eyewash station readily accessible.[8]

  • Ground and bond metal containers during transfer to prevent static discharge.[7]

Detailed Synthesis Procedure
  • Reagent Preparation:

    • Ensure pyridine is anhydrous. If necessary, dry it over calcium hydride (CaH₂), followed by distillation, and store it over 4 Å molecular sieves.[5] The presence of water can lead to side reactions and reduce yield.

  • Reaction Setup:

    • In the Parr pressure reaction apparatus, combine 1-chloropropane and pyridine. A 10% stoichiometric excess of pyridine is recommended to ensure the complete consumption of the limiting reagent, 1-chloropropane, thereby maximizing the yield.[5]

    • For example, for a synthesis targeting ~10g of product, you would use approximately 5.0 g (0.064 mol) of 1-chloropropane and 5.6 g (0.070 mol) of pyridine.

  • Reaction Execution:

    • Seal the pressure vessel securely according to the manufacturer's instructions.

    • Heat the mixture to 110°C while stirring and maintain this temperature for 5 hours.[5] The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

  • Work-up and Purification:

    • Allow the reaction vessel to cool completely to room temperature before opening it inside the fume hood.

    • The product should precipitate as white crystals.

    • Transfer the solid product to a beaker and wash it three times with anhydrous diethyl ether.[5] This step is crucial for removing any unreacted pyridine or 1-chloropropane, which are soluble in ether, while the ionic product is not.

    • Collect the white, crystalline product by suction filtration using a Büchner funnel.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual ether.[5]

  • Product Handling and Storage:

    • The final product, this compound, is hygroscopic.[5][11] Handle and store it under an inert, dry atmosphere, such as in a nitrogen-filled glove box or a desiccator, to prevent moisture absorption.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Combine Anhydrous Pyridine and 1-Chloropropane B Seal in Pressure Vessel A->B C Heat to 110°C for 5 hours with Stirring B->C D Cool to Room Temperature C->D E Wash Crystals with Anhydrous Diethyl Ether (x3) D->E F Collect by Suction Filtration E->F G Dry in Vacuum Oven F->G H Store in Dry Atmosphere (Glove Box / Desiccator) G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A typical yield for this procedure is approximately 71%.[5]

Parameter Expected Result Significance
Appearance White to off-white, crystalline powder[2][12]Initial quality check
Melting Point 92.5 - 94.0 °C[5]A sharp melting range indicates high purity
¹H NMR See detailed analysis belowConfirms molecular structure and purity
Solubility Soluble in water and polar organic solvents[1]Confirms ionic character
Spectroscopic Analysis
  • ¹H NMR Spectroscopy (in CDCl₃): The proton NMR spectrum is the most definitive tool for structural confirmation.[13][14][15] The expected signals are:

    • ~9.9-10.1 ppm (doublet, 2H): Protons at the 2 and 6 positions of the pyridinium ring, deshielded by the adjacent positively charged nitrogen.

    • ~8.6-8.7 ppm (triplet, 1H): Proton at the 4 position of the pyridinium ring.

    • ~8.2-8.3 ppm (triplet, 2H): Protons at the 3 and 5 positions of the pyridinium ring.

    • ~5.1 ppm (triplet, 2H): Methylene (-CH₂-) protons of the propyl group attached to the nitrogen.

    • ~2.1 ppm (multiplet, 2H): Methylene (-CH₂-) protons in the middle of the propyl group.

    • ~1.0 ppm (triplet, 3H): Methyl (-CH₃) protons of the propyl group.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key expected absorptions include:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyridinium ring.

    • ~2970-2870 cm⁻¹: Aliphatic C-H stretching from the propyl group.

    • ~1630 cm⁻¹ and ~1485 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic pyridinium ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass of the cation.[16] The analysis would be performed in positive ion mode, and the expected parent ion peak would correspond to the 1-propylpyridinium cation (C₈H₁₂N⁺) with a calculated m/z of 122.0964.

References

  • Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]

  • Du, P., Zhao, J., Liu, S., & Yue, Z. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. Retrieved from [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Johnson, D. R. (1978). U.S. Patent No. 4,115,390. Washington, DC: U.S. Patent and Trademark Office.
  • University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021, May 27). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Retrieved from [Link]

  • Química Orgánica. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]

  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. Retrieved from [Link]

  • ChemistryViews. (2021, July 29). Selective C-4 Alkylation of Pyridines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • PubMed. (2016, August 8). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-phenylpyridinium chloride. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Chemical characterization of polymer and chloride content in waste plastic materials using pyrolysis – direct analysis in real time – high-resolution mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]

  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

  • St John, T. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Propylpyridinium Chloride (CAS No. 23271-47-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-propylpyridinium chloride (CAS No. 23271-47-8), a quaternary ammonium salt classified as an ionic liquid. The initial search for this CAS number may present conflicting information, with some commercial suppliers erroneously linking it to 2-phenyl-2-(pyridin-2-yl)acetamide (correct CAS No. 7251-52-7). This document definitively clarifies that CAS No. 23271-47-8 corresponds to this compound and will exclusively focus on its properties and applications. The guide delves into the chemical and physical characteristics, synthesis, and diverse applications of this compound, particularly its role as a versatile medium in organic synthesis and electrochemistry. Safety protocols and handling procedures are also detailed to ensure its proper use in a research and development setting.

Chemical Identity and Properties

This compound is a quaternary ammonium salt featuring a pyridinium ring with a propyl group attached to the nitrogen atom.[1][2] This structure imparts unique properties that make it a valuable compound in various scientific fields.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 23271-47-8[1][3][4][5]
Molecular Formula C₈H₁₂ClN[3][4][5]
Molecular Weight 157.64 g/mol [3][4][5]
Appearance White to off-white or light yellow solid or crystalline powder[1][3]
Solubility Soluble in water and polar organic solvents[1]
Purity Typically >98.0%[3]
Structural Representation

The chemical structure of this compound is depicted below:

Synthesis Pyridine Pyridine Product This compound Pyridine->Product + PropylChloride 1-Chloropropane PropylChloride->Product

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in a suitable solvent (e.g., acetonitrile or toluene).

  • Addition of Alkyl Halide: Add a stoichiometric equivalent of 1-chloropropane to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product, which is a salt, will often precipitate out of the solution upon cooling. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound by identifying the chemical shifts and coupling constants of the protons and carbons in the pyridinium ring and the propyl chain.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation (1-propylpyridinium).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Elemental Analysis: Elemental analysis can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which can be compared with the theoretical values.

Applications in Research and Development

As an ionic liquid, this compound possesses several desirable properties, including low volatility, high thermal stability, and excellent solubility for a wide range of organic and inorganic compounds. [3]These characteristics make it a versatile compound in various research and development applications.

Green Chemistry and Organic Synthesis

This compound can serve as a "green" alternative to volatile organic solvents in a variety of organic reactions. [3]Its non-volatile nature reduces air pollution and enhances laboratory safety. It can act as both a solvent and a catalyst in reactions such as:

  • Heck Coupling Reactions: Facilitating the coupling of aryl halides with alkenes.

  • Diels-Alder Reactions: Acting as a polar medium to accelerate cycloaddition reactions.

  • Friedel-Crafts Acylation and Alkylation: Serving as a reusable reaction medium.

The ability to dissolve both reactants and catalysts, coupled with the ease of product separation (often by simple decantation or extraction), makes it an attractive medium for sustainable chemical processes.

Electrochemistry

The ionic nature and conductivity of this compound make it a suitable component for electrochemical applications. [3]It can be used as:

  • An electrolyte in batteries and supercapacitors: Its wide electrochemical window and good ionic conductivity contribute to the efficiency of energy storage systems. [3]* A medium for electrodeposition: Facilitating the deposition of metals and alloys.

  • A component in the development of sensors: Its unique properties can be harnessed to create novel sensing platforms.

Other Potential Applications
  • Catalysis: It can be used to stabilize reactive intermediates and as a catalyst in various organic transformations. [3]* Biocidal Applications: Some quaternary ammonium salts exhibit antimicrobial properties, suggesting potential applications in this area for this compound. [1]

Applications cluster_Applications Applications of this compound Green Chemistry Green Chemistry Electrochemistry Electrochemistry Catalysis Catalysis Biocidal Agent Biocidal Agent This compound This compound This compound->Green Chemistry Solvent This compound->Electrochemistry Electrolyte This compound->Catalysis Catalyst/Stabilizer This compound->Biocidal Agent Potential Use

Figure 3: Key application areas of this compound.

Safety and Handling

Hazard Identification

According to available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the compound.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

Conclusion

This compound (CAS No. 23271-47-8) is a valuable ionic liquid with a growing number of applications in research and development. Its unique properties as a "green" solvent, an electrolyte, and a catalyst make it a compound of interest for scientists and engineers working towards more sustainable and efficient chemical processes. A clear understanding of its chemical identity, properties, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

  • CAS 23271-47-8: this compound | CymitQuimica.

  • 2-Phenyl-(2-pyridyl)acetamide - Chem-Impex.

  • 2-Phenyl-2-(pyridin-2-yl)acetamide - ChemScene.

  • This compound - Chem-Impex.

  • This compound | 23271-47-8 | TCI EUROPE N.V.

  • This compound 98.0+%, TCI America™ | Fisher Scientific.

  • 7251-52-7|2-Phenyl-2-(pyridin-2-yl)acetamide - BLDpharm.

  • This compound | C8H12ClN | CID 13561212 - PubChem.

  • CAS 7251-52-7: α-Phenyl-2-pyridineacetamide | CymitQuimica.

  • CAS 7251-52-7 Phenyl-(2-pyridyl)acetamide - BOC Sciences.

  • SAFETY DATA SHEET - TCI Chemicals.

Sources

1-Propylpyridinium Chloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Propylpyridinium Chloride: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a versatile pyridinium-based ionic liquid. It is intended for an audience of researchers, scientists, and drug development professionals, offering technically accurate and field-proven insights into its molecular structure, synthesis, and diverse applications.

Introduction: The Versatility of a Pyridinium Salt

This compound is a quaternary ammonium salt that has garnered significant attention as an ionic liquid.[1][2] Comprising a 1-propylpyridinium cation and a chloride anion, its unique combination of properties—including low volatility, high thermal stability, and excellent solubility—makes it a valuable tool in various scientific domains.[1][2] For professionals in drug development and organic synthesis, it serves not just as a solvent but as a catalyst capable of facilitating complex molecular formations.[1] This guide will explore the fundamental chemistry of this compound, from its structural and physicochemical properties to its synthesis and practical applications, providing a comprehensive resource for its effective utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

The identity and utility of this compound are fundamentally derived from its molecular architecture. Its structure consists of a planar, aromatic pyridinium ring where the nitrogen atom is quaternized by a propyl group, carrying a positive charge. This cation is ionically bonded to a chloride anion.[2]

Molecular Formula: C₈H₁₂ClN[3]

Molecular Weight: 157.64 g/mol [3]

IUPAC Name: 1-propylpyridin-1-ium chloride[3]

Caption: Ionic pairing of 1-Propylpyridinium cation and Chloride anion.

The physicochemical properties of this compound are critical for its application and are summarized below. Its hygroscopic nature necessitates careful handling and storage to prevent moisture absorption.[4]

PropertyValue / DescriptionReference(s)
Appearance White to light yellow crystalline powder.[1]
Purity Typically ≥ 98% (by non-aqueous titration).[1]
Solubility Soluble in water and other polar organic solvents.[2][5]
Stability High thermal stability, low volatility.[1]
Key Condition to Avoid Hygroscopic; readily absorbs moisture from the air.[4][5]
Storage Recommended in a cool, dark place (<15°C) under inert gas.[4]

Synthesis and Characterization: A Validated Approach

The synthesis of 1-alkyl pyridinium chlorides is a well-established process. A common and effective method involves the direct N-alkylation of pyridine with a corresponding alkyl halide.[6] This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis based on the reaction of pyridine with 1-chloropropane.[6]

Objective: To synthesize this compound with high purity.

Materials:

  • Pyridine (10% stoichiometric excess)

  • 1-Chloropropane

  • Anhydrous ether (for washing)

  • Parr pressure reaction apparatus or similar sealed reaction vessel

Methodology:

  • Reactant Preparation: In a controlled environment, such as a glove box to manage hygroscopic materials, mix 1-chloropropane with a 10% stoichiometric excess of pyridine in a Parr pressure reaction vessel.[6] Causality: Using an excess of pyridine helps to drive the reaction to completion and ensures that the limiting reagent, 1-chloropropane, is fully consumed.

  • Reaction: Seal the vessel and heat the mixture. The reaction proceeds under pressure at temperatures ranging from room temperature to 120°C for several hours (e.g., 3-6 hours).[6] Causality: Heating increases the reaction rate, while the sealed vessel contains the volatile reactants and allows pressure to build, which is necessary for the reaction between the liquid pyridine and gaseous/liquid alkyl chloride to proceed efficiently.

  • Isolation: After cooling the reaction vessel to room temperature, the resulting white crystalline product is collected.

  • Purification: The crude product is washed three times with anhydrous ether to remove any unreacted pyridine and other organic impurities. Causality: this compound is an ionic salt and is insoluble in a non-polar solvent like anhydrous ether, whereas unreacted starting materials are soluble. This allows for effective purification by simple washing.

  • Drying: The purified white crystals are dried under vacuum to remove residual ether and moisture, yielding the final product.

start Start reactants 1. Mix Pyridine & 1-Chloropropane in Pressure Vessel start->reactants reaction 2. Seal and Heat (e.g., 120°C, 3-6h) reactants->reaction N-alkylation cool 3. Cool to Room Temperature reaction->cool isolate 4. Collect Crude Crystalline Product cool->isolate wash 5. Wash with Anhydrous Ether (3x) isolate->wash Purification dry 6. Dry Under Vacuum wash->dry end Pure 1-Propylpyridinium Chloride dry->end

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Confirming the structure and purity of the synthesized product is paramount.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the primary technique for structural elucidation. The formation of the pyridinium salt leads to a significant downfield shift of all proton signals compared to the starting materials, which is a key diagnostic indicator.[7] This deshielding effect is caused by the positive charge on the nitrogen atom, which decreases the electron density across the entire molecule.[7]

    • Pyridinium Protons: The protons on the aromatic ring will appear far downfield (typically δ 8.0-9.5 ppm), shifted from their positions in neutral pyridine (δ 7.2-8.5 ppm).

    • Propyl Group Protons:

      • The methylene protons adjacent to the nitrogen (N-CH₂) will be the most downfield of the alkyl chain (around δ 5.0 ppm) due to the strong inductive effect of the N⁺.

      • The middle methylene protons (-CH₂-) will appear further upfield (around δ 2.0 ppm).

      • The terminal methyl protons (-CH₃) will be the most shielded and appear furthest upfield (around δ 1.0 ppm).

  • Purity Analysis: Purity is often determined by non-aqueous titration, a standard method for quantifying halide salts of organic bases.[1]

Key Applications in Scientific Research

This compound is not merely a chemical curiosity; it is a functional material with broad applications.

  • Ionic Liquids: As an ionic liquid, it provides a non-volatile and thermally stable reaction medium, offering a safer alternative to conventional organic solvents.[1]

  • Electrochemistry: It serves as a versatile electrolyte in energy storage systems like batteries and supercapacitors, where its ionic nature facilitates high conductivity.[1]

  • Organic Synthesis: This is a cornerstone application. It acts as a catalyst, often in phase-transfer catalysis, and as a solvent that can stabilize reactive intermediates, thereby improving reaction yields and enabling novel transformations crucial for pharmaceutical development.[1][8]

  • Biotechnology and Materials Science: Its utility extends to biocatalysis, where it can enhance enzyme stability, and to materials science for creating novel polymer electrolytes and nanocomposites with unique conductive properties.[1]

NaX Na⁺X⁻ (Reactant) PPC [C₃H₇Py]⁺Cl⁻ (Catalyst) RY R-Y (Substrate) RX R-X (Product) RY->RX NaY Na⁺Y⁻ (Byproduct) PPC_org [C₃H₇Py]⁺X⁻ RX->PPC_org Regenerates Catalyst Anion PPC->PPC_org Transfers to Organic Phase PPC_org->RY Reacts PPC_back [C₃H₇Py]⁺Y⁻ PPC_org->PPC_back Transfers to _Aqueous Phase

Caption: Role of a pyridinium salt in a phase-transfer catalysis cycle.

Safety, Handling, and Storage

While versatile, this compound requires proper handling due to its hazardous properties. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[9]

Hazard InformationDetailsReference(s)
GHS Pictogram

[3]
Signal Word Warning [3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[3]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation from absorbed water.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a specialist disposal company.[9]

Conclusion

This compound is a compound of significant scientific and industrial interest. Its well-defined structure gives rise to a set of valuable physicochemical properties that researchers can leverage in electrochemistry, materials science, and, most notably, organic synthesis. By understanding its synthesis, characterization, and safe handling protocols, professionals in drug development and other scientific fields can effectively utilize this pyridinium salt as a powerful tool to advance their research and development objectives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13561212, this compound. Retrieved from [Link]

  • Wilson, J. W. (1978). Method for the preparation of 1-alkyl pyridinium chlorides. U.S. Patent No. 4,115,390.
  • Organic Syntheses. (n.d.). Procedure for Amide Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the reaction between the pyridinium salt 9 and.... Retrieved from [Link]

  • Al-Masum, M. A., & Al-Ghamdi, A. M. (2021). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PubMed Central. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1-chloropropane proton NMR spectrum. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences. Serie Des Sciences Chimiques. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Propylpyridinium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-propylpyridinium chloride ([C3Py][Cl]), an ionic liquid with significant potential in diverse applications, including electrochemistry, organic synthesis, and materials science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers available data, and presents a practical, field-proven methodology for its experimental determination.

Introduction to this compound: A Versatile Ionic Liquid

This compound is a quaternary ammonium salt consisting of a pyridinium cation with a propyl group attached to the nitrogen atom and a chloride anion.[3] It typically presents as a white to off-white crystalline powder and is known to be hygroscopic.[4] Like many ionic liquids, its unique combination of a bulky, asymmetric organic cation and a small inorganic anion bestows upon it properties such as low volatility and high thermal stability, making it an attractive alternative to traditional volatile organic solvents.[2]

Physicochemical Properties of this compound:

PropertyValueSource(s)
Chemical Formula C₈H₁₂ClN[5]
Molecular Weight 157.64 g/mol [5]
CAS Number 23271-47-8[3]
Appearance White to off-white solid or crystalline powder[3]
Solubility in Water Soluble[4]

The solubility of [C3Py][Cl] in various media is a critical parameter that dictates its utility in different applications. This guide focuses specifically on its behavior in organic solvents, a key consideration for its use in synthesis, catalysis, and formulation development.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of an ionic liquid like this compound in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point. A more nuanced understanding can be achieved by considering the following factors:

  • Polarity: As an ionic compound, [C3Py][Cl] is inherently polar. Therefore, it is expected to exhibit higher solubility in polar organic solvents that can effectively solvate the pyridinium cation and the chloride anion.[3] Solvents with high dielectric constants and dipole moments are generally better candidates for dissolving ionic liquids.

  • Hydrogen Bonding: The chloride anion is a hydrogen bond acceptor, and the pyridinium ring can also participate in hydrogen bonding interactions. Organic solvents that are capable of hydrogen bonding (both donors and acceptors) can significantly influence the solubility of [C3Py][Cl].

  • Van der Waals Forces: The propyl group on the pyridinium cation contributes to van der Waals interactions. While generally weaker than electrostatic and hydrogen bonding forces, these interactions play a role in the solubility in less polar solvents.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a set of these three parameters. The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:


[7]

Solubility Profile of this compound and Related Compounds

While quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature, general observations and data for structurally similar compounds can provide valuable insights.

It is widely reported that this compound is soluble in polar organic solvents.[3] To provide a more concrete, albeit predictive, understanding, the following table presents qualitative solubility information for the closely related 1-butylpyridinium chloride, which can serve as a useful proxy.

Qualitative Solubility of 1-Butylpyridinium Chloride:

SolventCAS NumberQualitative Solubility
Acetonitrile75-05-8Miscible
Isopropanol67-63-0Miscible
Acetone67-64-1Not Miscible
Toluene108-88-3Not Miscible
Hexane110-54-3Not Miscible

Source: Iolitec Technical Data Sheet for 1-Butylpyridinium chloride[9]

Based on this data and the principles of solubility, it can be inferred that this compound will exhibit good solubility in polar protic and aprotic solvents like lower alcohols (methanol, ethanol) and acetonitrile. Its solubility is expected to be limited in non-polar solvents such as toluene and alkanes.

The following diagram illustrates the logical relationship between solvent properties and the expected solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute [C3Py][Cl] IonicNature Ionic Nature (Polar) Solute->IonicNature HBA H-Bond Acceptor (Cl-) Solute->HBA PropylChain Alkyl Chain (van der Waals) Solute->PropylChain Polarity High Polarity IonicNature->Polarity favors interaction HBD H-Bond Donor/Acceptor HBA->HBD favors interaction NonPolar Low Polarity PropylChain->NonPolar weak interaction Solvent Solvent Solvent->Polarity Solvent->HBD Solvent->NonPolar HighSolubility High Solubility Polarity->HighSolubility HBD->HighSolubility LowSolubility Low Solubility NonPolar->LowSolubility

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The gravimetric method is a reliable and straightforward technique for measuring the solubility of a solid ionic liquid in an organic solvent.[10][11] The following protocol provides a step-by-step guide that ensures accuracy and reproducibility.

Experimental Workflow Diagram

G start Start prep Prepare Saturated Solution (IL + Solvent in vial) start->prep equilibrate Equilibrate at Constant Temperature (Shaking incubator) prep->equilibrate centrifuge Phase Separation (Centrifugation) equilibrate->centrifuge sample Aliquot Supernatant centrifuge->sample weigh_initial Weigh Aliquot sample->weigh_initial evaporate Evaporate Solvent (Vacuum oven) weigh_initial->evaporate weigh_final Weigh Residue (IL) evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Sources

Thermal stability and melting point of 1-Propylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties of 1-Propylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ([C₃Py]Cl) is a quaternary ammonium salt and a member of the pyridinium-based ionic liquids (ILs). Its utility as a solvent, catalyst, and electrolyte in fields ranging from organic synthesis to materials science necessitates a thorough understanding of its physical and chemical properties.[1] Among the most critical of these are its thermal stability and melting point, which define the operational limits for its application and provide insights into its fundamental molecular interactions. This guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its phase transition thermodynamics, decomposition profile, and the state-of-the-art methodologies used for its characterization.

Introduction: The Significance of Thermal Properties

Ionic liquids are distinguished by their low volatility, high thermal stability, and tunable physicochemical properties.[1] For this compound, these characteristics are paramount. In pharmaceutical development, it may serve as a reaction medium where prolonged heating is required.[1] In materials science, its thermal limits are critical for applications like polymer electrolytes in batteries, where operational temperatures can fluctuate significantly.[1] Therefore, precise and reliable data on its melting point and thermal decomposition are not merely academic; they are essential for ensuring process safety, reproducibility, and the integrity of the final product.

The thermal stability of pyridinium ILs is intrinsically linked to the nature of the cation-anion pairing. The coordinating ability of the anion plays a decisive role, with strongly coordinating anions like halides generally leading to lower thermal stability compared to weakly coordinating anions such as bis(trifluoromethylsulfonyl)imide.[2] This guide will delve into the specific thermal characteristics of this compound, providing the foundational knowledge required for its effective and safe application.

Physicochemical and Thermal Properties Summary

A summary of key identifying and thermal properties for this compound is presented below. It is critical to note the discrepancy in the reported literature for the melting point, which will be addressed in the subsequent section.

PropertyValueSource(s)
Molecular Formula C₈H₁₂ClN[1][3]
Molecular Weight 157.64 g/mol [1]
Appearance White to off-white crystalline powder[1][4]
CAS Number 23271-47-8[1][5]
Melting Point (Tₘ) 92.5-94.0 °C[6]
229 °C (literature value noted)[7]
Thermal Stability Generally high, but influenced by the chloride anion[1][2]

Melting Point and Phase Transition Analysis

The melting point (Tₘ) is a fundamental thermodynamic property that marks the transition from a highly ordered crystalline solid to a disordered liquid state. For ionic liquids, this transition is of particular interest as it dictates the lower bound of their liquidus range.

Discussion of Reported Melting Points

There is a notable variance in the reported melting point of this compound. A detailed synthetic patent describes the formation of white, slightly hygroscopic crystals with a well-defined melting point of 92.5-94.0 °C .[6] This value is consistent with the physical properties of similar short-alkyl chain pyridinium halides. However, a safety data sheet lists a literature melting point of 229 °C without providing the primary source.[7] This higher value is a significant outlier and may be erroneous or correspond to a different substance. Given that the lower value is supported by a detailed experimental procedure, it is considered the more credible figure for pure, anhydrous this compound.[6] Factors such as impurities, residual solvent, or water content (as the compound can be hygroscopic) can significantly depress or broaden the melting range.

Authoritative Method for Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the definitive technique for accurately determining the melting point and enthalpy of fusion. The causality for this choice lies in its high sensitivity to thermal events. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

  • Principle of Operation: As the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process) while its temperature remains constant. The DSC instrument detects this as a significant increase in heat flow to the sample compared to the reference, resulting in a characteristic peak in the DSC thermogram. The peak onset provides a precise measure of the melting point, while the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus).

Experimental Protocol: DSC Analysis of this compound

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) according to the manufacturer's guidelines. This step is crucial for data trustworthiness.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Due to its hygroscopic nature, this should be performed in a low-humidity environment (e.g., a glove box).[6]

    • Hermetically seal the pan to prevent any mass loss due to volatilization of absorbed water or the sample itself.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min. A controlled heating rate is essential for resolving the thermal event properly.

    • Cool the sample back to 25 °C at 10 °C/min.

    • Perform a second heating scan under the same conditions to observe the behavior of the melt-quenched sample and check for thermal history effects.

  • Data Analysis:

    • Determine the melting point (Tₘ) from the onset of the endothermic melting peak on the second heating scan.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

Thermal Stability and Decomposition Pathway

While generally considered thermally stable, the operational ceiling for this compound is dictated by its decomposition temperature. Understanding this limit is critical for preventing unwanted chemical reactions and ensuring process safety.

Primary Analytical Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the preferred method for assessing thermal stability. It provides quantitative information on mass changes in a material as a function of temperature in a controlled atmosphere.

  • Principle of Operation: A high-precision balance continuously monitors the mass of the sample as it is heated. A loss in mass indicates decomposition or volatilization. The resulting TGA curve plots mass percentage versus temperature, from which key parameters like the onset temperature of decomposition (Tₒₙₛₑₜ) can be determined. This temperature represents the point at which significant thermal degradation begins.

Proposed Decomposition Mechanism

For quaternary ammonium salts with halide anions, a primary thermal decomposition pathway is the reverse Menshutkin reaction .[2] This is a dealkylation process that results in the formation of neutral species. For this compound, this would involve the nucleophilic attack of the chloride anion on the propyl group, leading to the formation of pyridine and 1-chloropropane.

G cluster_reactants This compound cluster_products Decomposition Products Propylpyridinium [C₃Py]⁺Cl⁻ Heat Δ (Heat) Propylpyridinium->Heat Pyridine Pyridine Chloropropane 1-Chloropropane (volatile) Heat->Pyridine Reverse Menshutkin Reaction Heat->Chloropropane

Experimental Protocol: TGA for Thermal Stability Assessment
  • Instrument Calibration: Verify the mass balance accuracy with calibration weights and the temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA crucible.

  • Instrument Setup:

    • Tare the balance and load the sample onto the TGA furnace mechanism.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset decomposition temperature (Tₒₙₛₑₜ) using the tangent method at the inflection point of the primary mass loss step. This temperature is often reported as the limit of thermal stability.

    • Note the temperature at which 5% mass loss occurs (T₅%) as another common metric for stability.

Integrated Thermal Analysis Workflow

The comprehensive characterization of this compound involves a logical sequence of analysis, starting from sample preparation through to final data interpretation.

// Node Definitions SamplePrep [label="Sample Preparation\n(Controlled Environment)", fillcolor="#FBBC05", fontcolor="#202124"]; DSC_Setup [label="DSC Instrument Setup\n(Calibration, N₂ Purge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA_Setup [label="TGA Instrument Setup\n(Calibration, N₂ Purge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC_Run [label="DSC Data Acquisition\n(Heating/Cooling Scans)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGA_Run [label="TGA Data Acquisition\n(Heating Ramp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSC_Analysis [label="Data Analysis:\nMelting Point (Tₘ)\nEnthalpy (ΔHfus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA_Analysis [label="Data Analysis:\nOnset Temp (Tₒₙₛₑₜ)\nMass Loss Profile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Comprehensive Thermal Profile", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SamplePrep -> {DSC_Setup, TGA_Setup}; DSC_Setup -> DSC_Run; TGA_Setup -> TGA_Run; DSC_Run -> DSC_Analysis; TGA_Run -> TGA_Analysis; {DSC_Analysis, TGA_Analysis} -> Report; } DOT Caption: A logical workflow for the comprehensive thermal analysis of an ionic liquid.

Conclusion

The thermal properties of this compound are critical to its application across scientific disciplines. The most credible melting point is reported as 92.5-94.0 °C .[6] Its thermal stability is governed by the strength of the cation-anion interaction and its primary decomposition pathway is likely a reverse Menshutkin reaction.[2] For reliable and reproducible characterization, Differential Scanning Calorimetry and Thermogravimetric Analysis are indispensable tools. The standardized protocols provided herein offer a robust framework for researchers to accurately determine the thermal operating limits of this versatile ionic liquid, ensuring its safe and effective use in advanced applications.

References

  • Kuo, C. N. (1978). Method for the preparation of 1-alkyl pyridinium chlorides. U.S. Patent No. 4,115,390.
  • García, G., et al. (2019). Decomposition of Ionic Liquids at Lithium Interfaces – Part II: Gas Phase Computations. ResearchGate. [Link]

  • Ngo, H. L., et al. (2000). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. ResearchGate. [Link]

  • Sashina, E. S., et al. (2016). Dissolution of cellulose with pyridinium-based ionic liquids: Effect of chemical structure and interaction mechanism. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from PubChem. [Link]

  • Phan, C., et al. (2019). (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Propylpyridinium Chloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of 1-Propylpyridinium Chloride (CAS No. 23271-47-8), a quaternary ammonium salt and ionic liquid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. It offers a causal explanation for handling protocols, grounded in the physicochemical properties of the compound and the broader context of ionic liquid safety, to foster a culture of proactive risk mitigation in the laboratory.

Compound Identification and Physicochemical Profile

This compound is a quaternary ammonium salt characterized by a pyridinium ring with a propyl group attached to the nitrogen atom.[1] It typically presents as a white to off-white crystalline powder.[2] As an ionic liquid, it possesses unique properties such as low volatility and high thermal stability, which are advantageous in various chemical processes.[2] Its solubility in water and polar organic solvents is a key characteristic for its application in electrochemistry and organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23271-47-8[1][2]
Molecular Formula C₈H₁₂ClN[1][2]
Molecular Weight 157.64 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Purity ≥ 98%[2]
Solubility Soluble in water[3]
Storage Conditions Room Temperature, in a dry, well-ventilated place[2]

Hazard Identification and Risk Assessment: A Data-Driven Approach

The documented hazards for this compound are primarily related to irritation. However, a comprehensive risk assessment necessitates considering the toxicological profiles of structurally analogous compounds due to the limited specific data for this particular ionic liquid.

Confirmed Hazards for this compound

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][4]

  • Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[1][4]

The pyridinium cation can interact with biological membranes, leading to the disruption of cell integrity and function, which is the underlying cause of its irritant effects.

Potential Hazards Based on Analogous Compounds

It is crucial for laboratory personnel to be aware that other pyridinium salts with longer alkyl chains, such as Cetylpyridinium Chloride, exhibit more severe toxicity. These hazards include:

  • Acute Toxicity, Oral (Category 3 or 4): H301/H302 - Toxic or harmful if swallowed.[5][6]

  • Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[5][6]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[5]

  • Aquatic Toxicity (Acute and Chronic, Category 1): H400/H410 - Very toxic to aquatic life with long-lasting effects.[5][6]

The principle of precautionary science dictates that in the absence of complete data for this compound, a conservative approach to handling should be adopted, assuming the potential for these more severe hazards. The lipophilicity, and therefore the potential for biological interaction, can increase with the length of the alkyl chain. While a propyl group is shorter than a cetyl group, the fundamental pyridinium structure warrants a high degree of caution.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Engineering Controls
  • Ventilation: All handling of this compound, especially when generating dust or aerosols, must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures such as weighing, transferring, and preparing solutions. The rationale is to prevent inhalation of any airborne particles, which, by analogy to similar compounds, could be fatal.[5][6]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area. Prompt and thorough irrigation is the most effective first aid for eye or skin contact.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical risk mitigation strategy.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. It is imperative to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A full-sleeved lab coat must be worn at all times.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling Assess_Risk Assess Risk of Exposure (Dust/Aerosol Potential) Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Informs Fume_Hood Work in Chemical Fume Hood Don_PPE->Fume_Hood Handle_Compound Handle this compound Fume_Hood->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling
  • Avoid Contact: Prevent all contact with skin and eyes.

  • Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Hygroscopic Nature: Be aware that the compound may be hygroscopic, meaning it can absorb moisture from the air.[3] This can affect the material's properties and reactivity. For many ionic liquids, handling in a dry box or under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for moisture-sensitive applications.[7]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage
  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid ProtocolRationaleSource
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.To physically remove the irritant from the skin surface and reduce the duration of contact.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.To dilute and flush away the irritant, minimizing damage to the cornea and other eye tissues.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual material.[4]
Spill Response
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways, given the high aquatic toxicity of analogous compounds.[6]

Conclusion: A Commitment to Safety

The responsible use of this compound in a research and development setting is contingent upon a thorough understanding of its known and potential hazards. While this ionic liquid offers valuable properties, its safe handling demands a conservative approach that respects the gaps in its toxicological profile. By integrating the principles and protocols outlined in this guide, scientists can mitigate risks, ensure personal safety, and maintain the integrity of their research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13561212, this compound. Retrieved from [Link]

  • GHS Hazard and Precautionary Statements. (n.d.). List of GHS Hazard and Precautionary Statements.
  • ResearchGate. (2015, September 1). How do I handle with ionic liquids?. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements.
  • CP Lab Safety. (n.d.). This compound, 5g, Each.

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Methodological & Application

Applications of 1-Propylpyridinium Chloride in Electrochemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-Propylpyridinium Chloride

This compound, a member of the pyridinium-based ionic liquids (ILs), has emerged as a versatile and promising material in the field of electrochemistry.[1][2] Its unique combination of properties, including appreciable ionic conductivity, a wide electrochemical window, and thermal stability, makes it a compelling alternative to traditional organic solvents in a variety of applications.[1] This guide provides an in-depth exploration of the electrochemical applications of this compound, offering detailed application notes and robust protocols for its use in electrodeposition, energy storage, and electrochemical sensing. The methodologies presented herein are designed to be self-validating, with a focus on the scientific rationale behind each step to empower researchers in their experimental design and execution.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an electrolyte is paramount for its effective application. While comprehensive data for this compound can be sparse, the following table summarizes key known properties. It is important to note that properties such as viscosity, conductivity, and electrochemical window are highly dependent on purity and the presence of co-solvents or salts.

PropertyValueReference
Molecular Formula C₈H₁₂ClN[1][3]
Molecular Weight 157.64 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
CAS Number 23271-47-8[3]
Melting Point 92.5 - 94.0 °C[4]
Solubility Soluble in water and polar organic solvents[2]

Application I: Electrodeposition of Metals and Alloys

Pyridinium-based ionic liquids, particularly when mixed with metal halides like aluminum chloride (AlCl₃), form deep eutectic solvents that serve as excellent electrolytes for the electrodeposition of reactive metals and alloys, which is often not feasible in aqueous solutions. The this compound/AlCl₃ system offers a room-temperature molten salt bath for depositing smooth and adherent metallic coatings.

Protocol: Electrodeposition of Aluminum

This protocol details the preparation of a this compound/AlCl₃ electrolyte and the subsequent electrodeposition of aluminum onto a copper substrate. This process is highly sensitive to moisture and air; therefore, all procedures must be conducted in an inert atmosphere (e.g., an argon-filled glovebox).

Materials:

  • This compound (≥98% purity)

  • Anhydrous Aluminum Chloride (AlCl₃, ≥99%)

  • Copper foil (substrate)

  • Aluminum wire (99.99%, counter and reference electrode)

  • Anhydrous isopropanol (for cleaning)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Glovebox with an inert atmosphere (O₂ and H₂O levels < 1 ppm)

Procedure:

  • Substrate Preparation:

    • Cut the copper foil to the desired dimensions for the working electrode.

    • Degrease the copper foil by sonicating in anhydrous isopropanol for 10 minutes.

    • Dry the substrate thoroughly under vacuum before transferring it into the glovebox.

  • Electrolyte Preparation (2:1 molar ratio AlCl₃ to this compound):

    • Inside the glovebox, weigh the required amounts of this compound and anhydrous AlCl₃.

    • Slowly and carefully add the AlCl₃ to the this compound in a closed vessel while stirring. Caution: This reaction is highly exothermic. Control the temperature by intermittent cooling in an ice bath to prevent it from exceeding 80°C.

    • Continue stirring until a homogenous, colorless to pale yellow liquid is formed. This is your electrolyte.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell inside the glovebox.

    • Use the prepared copper foil as the working electrode, an aluminum wire as the counter electrode, and another aluminum wire as the reference electrode.

    • Fill the cell with the prepared this compound/AlCl₃ electrolyte.

  • Electrodeposition:

    • Connect the electrodes to the potentiostat/galvanostat.

    • Perform cyclic voltammetry to determine the deposition potential of aluminum. A typical scan range would be from the open-circuit potential to -1.0 V vs. Al/Al(III).

    • Apply a constant potential (potentiostatic deposition) or a constant current (galvanostatic deposition) to deposit aluminum onto the copper substrate. For example, a potential of -0.2 V vs. Al/Al(III) can be applied.

    • The duration of the deposition will determine the thickness of the aluminum coating.

  • Post-Deposition Treatment:

    • After deposition, carefully remove the coated substrate from the cell.

    • Rinse the electrode with anhydrous isopropanol to remove any residual ionic liquid.

    • Dry the coated substrate under vacuum.

Causality and Validation:

  • Inert Atmosphere: The use of a glovebox is critical because AlCl₃ and the resulting chloroaluminate species are extremely sensitive to moisture, which can lead to the formation of oxides and hydroxides, inhibiting the electrodeposition process.

  • Molar Ratio: A 2:1 molar ratio of AlCl₃ to this compound creates a Lewis acidic melt, which contains the electroactive species Al₂Cl₇⁻, from which aluminum is deposited.

  • Electrochemical Characterization: Cyclic voltammetry is a crucial step to identify the correct potential for deposition and to ensure the electrochemical window of the electrolyte is suitable for the process.

Application II: Electrolytes for Energy Storage Devices

This compound-based electrolytes are being explored for use in batteries and supercapacitors due to their non-flammability, low volatility, and wide electrochemical stability windows, which can enhance the safety and performance of these devices.[1] When combined with lithium salts, they can function as electrolytes in lithium-ion batteries.

Protocol: Preparation and Testing of a Lithium-Ion Battery Electrolyte

This protocol outlines the preparation of a this compound-based electrolyte containing a lithium salt and its evaluation in a coin cell.

Materials:

  • This compound (electrochemical grade, dried under vacuum)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade)

  • Ethylene Carbonate (EC, battery grade)

  • Dimethyl Carbonate (DMC, battery grade)

  • LiFePO₄ (LFP) cathode material

  • Lithium metal foil (anode)

  • Celgard separator

  • CR2032 coin cell components

  • Glovebox with an inert atmosphere

  • Battery cycler

Procedure:

  • Electrolyte Formulation:

    • Inside an argon-filled glovebox, prepare a 1 M solution of LiTFSI in a 1:1 (v/v) mixture of EC and DMC. This will serve as a baseline conventional electrolyte.

    • Prepare the ionic liquid-based electrolyte by dissolving LiTFSI in this compound to a concentration of 0.5 M. Gentle heating and stirring may be required to ensure complete dissolution.

    • Optional: Create hybrid electrolytes by mixing the this compound-based electrolyte with the conventional EC/DMC electrolyte in various ratios to optimize properties like viscosity and conductivity.

  • Coin Cell Assembly:

    • Assemble CR2032 coin cells inside the glovebox.

    • The cell consists of a lithium metal anode, a Celgard separator, and an LFP cathode.

    • Add a few drops of the prepared electrolyte to the separator to ensure it is thoroughly wetted.

    • Crimp the coin cell to ensure it is properly sealed.

  • Electrochemical Testing:

    • Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes and separator.

    • Perform galvanostatic cycling using a battery cycler. For example, cycle the cells between 2.5 V and 4.2 V at a C/10 rate for the initial formation cycles, followed by cycling at higher rates to evaluate rate capability.

    • Measure the specific capacity, coulombic efficiency, and cycle life of the cells.

Causality and Validation:

  • Purity of Components: The use of battery-grade and anhydrous components is essential to prevent side reactions that can degrade the battery's performance and cycle life.

  • Lithium Salt: LiTFSI is a common lithium salt used in ionic liquid electrolytes due to its good solubility and thermal stability.

  • Electrochemical Window: The wide electrochemical window of this compound is crucial for its use with high-voltage cathode materials.

  • Comparative Testing: Assembling and testing cells with a conventional electrolyte alongside the ionic liquid-based electrolyte provides a direct comparison of performance and allows for a clear evaluation of the benefits of using this compound.

Application III: Electrochemical Sensors

The unique properties of ionic liquids, such as high ionic conductivity and good biocompatibility in some cases, make them attractive for the development of electrochemical sensors and biosensors. This compound can be used to modify electrode surfaces, enhancing their sensitivity and selectivity for the detection of various analytes.

Protocol: Fabrication of a Glucose Biosensor

This protocol describes the fabrication of an amperometric glucose biosensor using a glassy carbon electrode (GCE) modified with this compound and glucose oxidase (GOx).

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Phosphate buffer solution (PBS, pH 7.4)

  • Glucose

  • Potentiostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing cloth to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate for 5 minutes in deionized water, followed by ethanol, and then deionized water again.

    • Dry the electrode under a stream of nitrogen.

  • Electrode Modification:

    • Prepare a 1% (w/v) solution of this compound in deionized water.

    • Prepare a 10 mg/mL solution of GOx in PBS.

    • Create a homogenous mixture by combining 10 µL of the this compound solution and 10 µL of the GOx solution.

    • Drop-cast 5 µL of this mixture onto the surface of the cleaned GCE and allow it to dry at room temperature.

  • Electrochemical Measurements:

    • Set up a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Perform cyclic voltammetry in PBS (pH 7.4) to characterize the electrochemical behavior of the modified electrode.

    • For amperometric detection of glucose, apply a constant potential (e.g., -0.2 V vs. Ag/AgCl) to the working electrode in a stirred PBS solution.

    • After the background current stabilizes, add successive aliquots of a standard glucose solution and record the steady-state current response.

    • Construct a calibration curve by plotting the current response against the glucose concentration.

Causality and Validation:

  • Electrode Surface Modification: The this compound acts as a biocompatible matrix for the immobilization of the GOx enzyme and facilitates electron transfer between the enzyme's active site and the electrode surface.

  • Enzymatic Reaction: GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). The electrochemical detection is based on the reduction of H₂O₂ at the modified electrode surface.

  • Control Experiments: Fabricating an electrode without GOx or without this compound and testing its response to glucose will validate the specific roles of each component in the biosensor's function.

Visualizations

Workflow for Aluminum Electrodeposition

G cluster_prep Preparation (Inert Atmosphere) cluster_cell Electrochemical Process cluster_post Post-Processing & Analysis prep_sub Substrate Preparation (Degreasing & Drying) cell_assembly Cell Assembly (WE, CE, RE) prep_sub->cell_assembly prep_elec Electrolyte Preparation (Mixing [C3Py]Cl & AlCl3) prep_elec->cell_assembly electrodep Electrodeposition (Cyclic Voltammetry & Potentiostatic/Galvanostatic Deposition) cell_assembly->electrodep post_treat Post-Deposition Treatment (Rinsing & Drying) electrodep->post_treat charac Characterization (SEM, XRD) post_treat->charac

Caption: Workflow for the electrodeposition of aluminum using a this compound-based electrolyte.

Fabrication of a Glucose Biosensor

G cluster_electrode Electrode Preparation cluster_modification Surface Modification cluster_testing Electrochemical Detection polish_gce GCE Polishing & Cleaning prep_mix Prepare [C3Py]Cl/GOx Mixture polish_gce->prep_mix drop_cast Drop-casting on GCE prep_mix->drop_cast electro_measure Electrochemical Measurements (CV & Amperometry) drop_cast->electro_measure calib Calibration Curve Construction electro_measure->calib

Caption: Step-by-step workflow for the fabrication and testing of a glucose biosensor.

References

  • National Center for Biotechnology Information. "this compound". PubChem Compound Database, CID=13561212, [Link] (accessed Dec. 17, 2023).

  • Chem-Impex. "this compound". [Link] (accessed Dec. 17, 2023).

  • Gale, R. J., & Osteryoung, R. A. (1979). Method for the preparation of 1-alkyl pyridinium chlorides. U.S. Patent No. 4,115,390. Washington, DC: U.S.
  • Gale, R. J., & Osteryoung, R. A. (1978). AlCl3 /1-alkyl pyridinium chloride room temperature electrolytes. U.S. Patent No. 4,122,245. Washington, DC: U.S.

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The Versatility of 1-Propylpyridinium Chloride: A Catalyst for Green Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of organic synthesis, the pursuit of efficient, environmentally benign, and economically viable catalytic systems is paramount. Among the promising candidates, 1-Propylpyridinium Chloride ([C3Py]Cl), a member of the pyridinium-based ionic liquids (ILs), has emerged as a versatile and powerful catalyst. Its unique physicochemical properties, including high thermal stability, low vapor pressure, and excellent solubility, make it an attractive alternative to conventional volatile organic solvents and catalysts.[1][2] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Scientific Underpinnings of this compound Catalysis

This compound is a quaternary ammonium salt comprised of a pyridinium cation and a chloride anion.[2] Its efficacy as a catalyst stems from its ability to act as a Brønsted acid and to stabilize reactive intermediates, thereby facilitating a wide array of organic transformations under mild conditions.[1][3] The pyridinium moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the reaction pathways and enhancing selectivity. Furthermore, its ionic nature allows for easy separation and recycling, aligning with the principles of green chemistry.[4]

Core Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry.[5] this compound has shown significant promise in catalyzing these atom-economical transformations.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] These heterocyclic compounds are of significant pharmacological interest.[8] While the classical Biginelli reaction often requires harsh acidic conditions and long reaction times, this compound can serve as an efficient and recyclable catalyst.[3][9]

The catalytic cycle, as depicted below, is believed to proceed via an iminium intermediate, with the acidic nature of the ionic liquid activating the aldehyde carbonyl for nucleophilic attack.

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Intermediate Aldehyde->Iminium + Urea - H2O Urea Urea Ketoester β-Ketoester Catalyst [C3Py]Cl Catalyst->Aldehyde Activates Adduct Michael Adduct Iminium->Adduct + Ketoester (Michael Addition) DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration DHPM->Catalyst Recycled

Caption: Proposed mechanism for the Biginelli reaction catalyzed by this compound.

Protocol 1: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Urea (12 mmol, 0.72 g)

  • This compound (10 mol%, 0.158 g)

Procedure:

  • In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, urea, and this compound.

  • Heat the mixture at 80-90 °C under solvent-free conditions with magnetic stirring.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add crushed ice to the flask and stir for 5 minutes to precipitate the solid product.

  • Filter the solid under suction and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • The aqueous filtrate containing the catalyst can be concentrated under reduced pressure and the recovered this compound can be reused for subsequent reactions.[10]

AldehydeProductTime (min)Yield (%)
Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one30~95
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one35~92
4-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one45~90

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Synthesis of 2-Amino-4H-Chromenes

2-Amino-4H-chromenes are another class of heterocyclic compounds with diverse biological activities. Their synthesis can be efficiently achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (such as resorcinol or α/β-naphthol), catalyzed by this compound.[11][12]

Chromene_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Phenol Phenol Michael Michael Addition Phenol->Michael Catalyst [C3Py]Cl Catalyst->Knoevenagel Catalyzes Catalyst->Michael Catalyzes Knoevenagel->Michael Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Adduct Product 2-Amino-4H-Chromene Cyclization->Product

Caption: General workflow for the synthesis of 2-amino-4H-chromenes.

Protocol 2: Synthesis of 2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 0.141 g)

  • Malononitrile (1 mmol, 0.066 g)

  • α-Naphthol (1 mmol, 0.144 g)

  • This compound (15 mol%, 0.024 g)

  • Ethanol-Water (1:1) mixture

Procedure:

  • To a round-bottom flask, add 4-chlorobenzaldehyde, malononitrile, α-naphthol, and this compound in an ethanol-water (1:1) solvent mixture.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The catalyst remains in the filtrate and can be recovered by evaporation of the solvent.

AldehydePhenolTime (h)Yield (%)
4-Chlorobenzaldehydeα-Naphthol2~95
BenzaldehydeResorcinol2.5~92
3-Nitrobenzaldehydeβ-Naphthol3~90

Note: Yields are representative and may vary. The use of an aqueous-ethanolic solvent system enhances the green credentials of this protocol.[11]

Expanding the Synthetic Toolbox: Other Key Transformations

The utility of this compound extends beyond these examples. It has been explored as a catalyst in a variety of other important organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde or ketone with an active methylene compound, is a fundamental C-C bond-forming reaction.[13][14][15] this compound can effectively catalyze this reaction under mild, often solvent-free, conditions.

General Protocol:

  • Reactants: Aldehyde (1 mmol), active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol).

  • Catalyst: this compound (5-10 mol%).

  • Conditions: Stirring at room temperature or gentle heating (50-60 °C) for 1-3 hours.

  • Work-up: Addition of water to precipitate the product, followed by filtration and washing.

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis.[16][17][18] The ability of this compound to activate both the nucleophile and the Michael acceptor makes it a suitable catalyst for this transformation.

General Protocol:

  • Reactants: Michael acceptor (e.g., chalcone) (1 mmol), Michael donor (e.g., indole, amine) (1.2 mmol).

  • Catalyst: this compound (10-20 mol%).

  • Conditions: Stirring in a suitable solvent (e.g., ethanol, acetonitrile) or under solvent-free conditions at room temperature to 80 °C.

  • Work-up: Direct crystallization or chromatographic purification.

Safety, Handling, and Catalyst Recycling

Safety: this compound is classified as a skin and eye irritant.[19] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Handling: The compound is typically a white to off-white crystalline powder and is soluble in water and polar organic solvents.[1][2]

Catalyst Recycling: A significant advantage of using this compound is its ease of recovery and reuse. Due to its negligible vapor pressure, it remains in the reaction vessel after the product is isolated, often by filtration or extraction. The recovered ionic liquid can typically be reused for several cycles with minimal loss of activity, making the process more cost-effective and sustainable.[4][10]

Conclusion

This compound stands out as a highly effective and versatile catalyst for a range of organic synthesis reactions. Its application in multicomponent reactions, such as the Biginelli reaction and the synthesis of chromenes, showcases its potential for the efficient construction of complex and medicinally relevant scaffolds. The mild reaction conditions, high yields, and, most importantly, the reusability of the catalyst underscore its role in the development of greener and more sustainable chemical processes. For researchers and drug development professionals, this compound offers a valuable tool to innovate and optimize synthetic routes, contributing to the advancement of organic and medicinal chemistry.

References

  • Chem-Impex. This compound. [Link]

  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. National Institutes of Health. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. [Link]

  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI. [Link]

  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. ResearchGate. [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Center for Biotechnology Information. [Link]

  • Synthesis of chromene and its derivatives. ResearchGate. [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2014). Brønsted acid catalysed green and enantioselective Biginelli reaction. Green Chemistry, 16(8), 3748-3755. [Link]

  • Catalysts and conditions for Biginelli reaction. ResearchGate. [Link]

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  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. National Institutes of Health. [Link]

  • Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15(26), 18035-18046. [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. National Institutes of Health. [Link]

  • Multicomponent reactions and ionic liquids: a perfect synergy for eco-compatible heterocyclic synthesis. CORE. [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. ResearchGate. [Link]

  • Sharma, M. G., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]

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  • [AcMIm]Cl-Catalyzed One-Pot Multicomponent Synthesis of Pyran Chromene Derivatives. Thieme. [Link]

  • Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. Royal Society of Chemistry. [Link]

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270-6272. [Link]

  • Catalytic methods for chemical recycling or upcycling of commercial polymers. Royal Society of Chemistry. [Link]

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  • Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Niobium (V) chloride catalyzed Knoevenagel condensation: An efficient protocol for the preparation of electrophilic alkenes. ResearchGate. [Link]

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  • ORGANOCATALYZED MICHAEL ADDITION REACTIONS. ResearchGate. [Link]

  • Application of Pyridinium Ionic Liquid as a Recyclable Catalyst for Acid-Catalyzed Transesterification of Jatropha Oil. ResearchGate. [Link]

  • Eco-Friendly Catalytic Synthesis of Top Value Chemicals from Valorization of Cellulose Waste. MDPI. [Link]

  • Pathways of Chemical Recycling of Polyvinyl Chloride: Part 1. ResearchGate. [Link]

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Application Notes & Protocols: 1-Propylpyridinium Chloride for Advanced Biomass Pretreatment and Delignification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-Propylpyridinium Chloride in Modern Biorefineries

The transition towards a sustainable bio-based economy necessitates efficient methods for the deconstruction of lignocellulosic biomass, a complex and abundant renewable resource.[1] The inherent recalcitrance of this biomass, stemming from the intricate network of cellulose, hemicellulose, and lignin, presents a significant challenge for its conversion into biofuels and value-added chemicals.[1] Ionic liquids (ILs), particularly pyridinium-based salts like this compound ([C₃Py]Cl), have emerged as promising "green" solvents for biomass pretreatment.[2][3] Their unique properties, including low volatility, high thermal stability, and tunable solvency, allow for the effective fractionation of biomass components under relatively mild conditions.[4]

This technical guide provides an in-depth exploration of this compound as a medium for biomass delignification. We will delve into the mechanistic underpinnings of its action, present detailed protocols for its application, and outline the necessary analytical techniques for process validation. While extensive literature on this compound specifically is still developing, the protocols and principles described herein are grounded in established research on closely related short-chain 1-alkylpyridinium chlorides and the broader class of ionic liquids used in biomass processing.

Mechanism of Delignification: A Molecular Perspective

The efficacy of this compound in biomass pretreatment lies in its ability to disrupt the extensive hydrogen bond network within the lignocellulosic matrix.[5] The chloride anion (Cl⁻) is a strong hydrogen bond acceptor, enabling it to competitively interact with the hydroxyl groups of cellulose and hemicellulose. This interaction effectively breaks the intra- and intermolecular hydrogen bonds that confer crystallinity to cellulose, leading to its dissolution or swelling.[5][6]

Simultaneously, the pyridinium cation ([C₃Py]⁺) plays a crucial role. Its aromatic nature is thought to facilitate interactions with the phenylpropane units of lignin, contributing to the solubilization of the lignin polymer. Protic ionic liquids, a related class, have been shown to cleave β-O-4 ether linkages within the lignin structure, further aiding in its depolymerization and extraction.[7] This dual action of the ionic liquid's components results in the selective separation of lignin from the carbohydrate fraction, rendering the cellulose more accessible for subsequent enzymatic hydrolysis.[2]

Delignification_Mechanism cluster_0 Lignocellulosic Biomass (Recalcitrant) cluster_1 Pretreatment Process cluster_2 Fractionated Components Biomass Cellulose Microfibril (Crystalline) + Lignin-Hemicellulose Matrix IL This compound ([C₃Py]⁺[Cl]⁻) Biomass->IL Addition of IL + Heat Disruption Disruption of Hydrogen Bonds (Cellulose Swelling/Dissolution) IL->Disruption Cl⁻ interacts with -OH groups Lignin_Sol Lignin Solubilization IL->Lignin_Sol [C₃Py]⁺ interacts with aromatic lignin units Cellulose Accessible Cellulose-Rich Pulp Disruption->Cellulose Lignin Solubilized Lignin Lignin_Sol->Lignin

Figure 1: Mechanism of biomass fractionation by this compound.

Experimental Protocols

Protocol 1: Pretreatment of Lignocellulosic Biomass with this compound

This protocol details the delignification of a model lignocellulosic biomass, such as corn stover or poplar wood, using this compound.

Materials:

  • This compound ([C₃Py]Cl), >98% purity

  • Lignocellulosic biomass (e.g., corn stover), dried and milled (20-40 mesh)

  • Deionized water

  • Acetone

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Biomass Preparation: Dry the milled biomass in an oven at 60°C overnight to a constant weight.

  • Reaction Setup: In a round-bottom flask, add this compound and the dried biomass at a specified weight ratio (e.g., 19:1 IL to biomass). A typical loading is 5% (w/w) biomass.

  • Pretreatment: Heat the mixture in a heating mantle to the desired temperature (e.g., 90-120°C) with constant stirring. Maintain the reaction for a set duration (e.g., 30 minutes to 3 hours). The optimal time and temperature will depend on the specific biomass type and desired level of delignification.[8]

  • Fractionation: After the pretreatment, cool the mixture to approximately 60°C. Add an anti-solvent, such as a 1:1 mixture of acetone and water, to precipitate the cellulose-rich material while keeping the lignin dissolved.[9] The volume of the anti-solvent should be at least three times the volume of the ionic liquid.

  • Cellulose Recovery: Stir the mixture for 30 minutes to ensure complete precipitation of the cellulose. Separate the solid cellulose-rich pulp by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected pulp thoroughly with the acetone/water mixture, followed by deionized water, to remove any residual ionic liquid and dissolved lignin.

  • Drying: Dry the washed cellulose-rich pulp in an oven at 60°C to a constant weight. Store in a desiccator for further analysis and enzymatic hydrolysis.

Protocol 2: Lignin Recovery from the Ionic Liquid Solution

This protocol describes the isolation of lignin from the this compound solution after the removal of the cellulose-rich pulp.

Materials:

  • Lignin-containing ionic liquid filtrate from Protocol 1

  • Deionized water

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Freeze-dryer (lyophilizer)

Procedure:

  • Solvent Evaporation: Transfer the filtrate from Protocol 1 to a round-bottom flask and remove the acetone using a rotary evaporator at a reduced pressure and a temperature of approximately 40-50°C.

  • Lignin Precipitation: The removal of acetone will cause the lignin to precipitate from the aqueous ionic liquid solution. Add an excess of deionized water to ensure complete precipitation.

  • Lignin Isolation: Collect the precipitated lignin by centrifugation. Decant the supernatant containing the ionic liquid and water.

  • Washing: Resuspend the lignin pellet in deionized water and centrifuge again. Repeat this washing step at least three times to remove any remaining ionic liquid.

  • Drying: Freeze-dry the washed lignin to obtain a fine, dry powder. Store the purified lignin in a desiccator for characterization.

Overall Experimental Workflow

Experimental_Workflow Start Start: Dried & Milled Biomass Pretreatment Protocol 1: Pretreatment with [C₃Py]Cl (e.g., 120°C, 2h) Start->Pretreatment Fractionation Fractionation: Add Acetone/Water Anti-solvent Pretreatment->Fractionation Filtration Vacuum Filtration Fractionation->Filtration Solid_Path Solid Fraction Filtration->Solid_Path Liquid_Path Liquid Fraction Filtration->Liquid_Path Cellulose_Pulp Cellulose-Rich Pulp Solid_Path->Cellulose_Pulp Lignin_IL_Sol Lignin in IL/Acetone/Water Liquid_Path->Lignin_IL_Sol Washing_C Wash with Acetone/Water & DI Water Cellulose_Pulp->Washing_C Drying_C Dry Pulp Washing_C->Drying_C Analysis_C Characterization & Enzymatic Hydrolysis Drying_C->Analysis_C Evaporation Protocol 2: Rotary Evaporation (Remove Acetone) Lignin_IL_Sol->Evaporation Precipitation Precipitate Lignin with DI Water Evaporation->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Lignin_Powder Isolated Lignin Powder Centrifugation->Lignin_Powder Drying_L Freeze-Dry Lignin Lignin_Powder->Drying_L Analysis_L Characterization Drying_L->Analysis_L

Figure 2: Overall workflow for biomass pretreatment and component fractionation.

Data Presentation: Comparative Delignification Efficiency

The effectiveness of pyridinium-based ionic liquids in delignification is influenced by factors such as the alkyl chain length, temperature, and treatment time. The following table summarizes representative data from studies on similar ionic liquids to provide an expected performance range for this compound.

Ionic LiquidBiomassTemperature (°C)Time (min)Lignin Removal (%)Reference
[Hpy]Cl (1-hexylpyridinium chloride)PoplarNot SpecifiedNot Specified61.0[2]
[Hpy]Cl (1-hexylpyridinium chloride)BambooNot SpecifiedNot Specified51.7[2]
Pyridinium Protic ILWheat Straw6012079[10]
[Hmp]Cl (pyrrolidinium-based)Corn Stalk903046.0[8]

Analytical Characterization

To validate the effectiveness of the pretreatment, a thorough characterization of the raw biomass, the cellulose-rich pulp, and the isolated lignin is essential.

Compositional Analysis

The carbohydrate and lignin content of the solid fractions should be determined using standardized laboratory analytical procedures, such as those developed by the National Renewable Energy Laboratory (NREL).[11] This involves a two-step sulfuric acid hydrolysis to break down the polysaccharides into monomeric sugars, which are then quantified by High-Performance Liquid Chromatography (HPLC). The acid-insoluble and acid-soluble lignin fractions are determined gravimetrically and by UV-Vis spectrophotometry, respectively.[11]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique to observe changes in the functional groups of the biomass components.[2] A reduction in the intensity of aromatic skeletal vibration peaks (around 1600 cm⁻¹ and 1510 cm⁻¹) in the cellulose-rich pulp confirms delignification.[8] The spectra of the isolated lignin can be compared to reference lignin samples to assess its purity and structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solid-state and solution-state NMR can provide detailed structural information.[2] 2D Heteronuclear Single Quantum Coherence (HSQC) NMR is particularly useful for analyzing the structure of the isolated lignin, providing insights into the different types of inter-unit linkages (e.g., β-O-4, β-β, β-5) and the syringyl/guaiacyl (S/G) ratio.[2]

Structural and Morphological Analysis
  • X-Ray Diffraction (XRD): XRD is used to determine the crystallinity index (CrI) of cellulose in the raw and pretreated biomass. An effective pretreatment typically reduces the crystallinity of cellulose, making it more amorphous and accessible to enzymes.[2]

  • Scanning Electron Microscopy (SEM): SEM imaging can visualize the morphological changes in the biomass surface after pretreatment. Untreated biomass often shows a rigid and smooth surface, while pretreated samples typically exhibit a more porous and disrupted structure, indicating the removal of lignin and hemicellulose.[2]

Conclusion and Future Outlook

This compound, as a representative of short-chain 1-alkylpyridinium ionic liquids, holds significant potential for the effective pretreatment and delignification of lignocellulosic biomass. Its ability to selectively solubilize lignin while rendering cellulose more accessible for enzymatic conversion is a key advantage in the development of integrated biorefinery processes. The protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers and professionals to explore and optimize the use of this promising ionic liquid.

Future research should focus on optimizing reaction conditions for various biomass feedstocks, investigating the recyclability and reuse of this compound to enhance process economics, and conducting techno-economic analyses to evaluate its commercial viability. As the bio-based industry continues to grow, the role of advanced solvents like this compound will be pivotal in unlocking the full potential of lignocellulosic biomass.

References

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Application Notes and Protocols: The Role of 1-Propylpyridinium Chloride in Biocatalysis and Enzyme Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Biocatalysis

The relentless pursuit of greener, more efficient catalytic processes has positioned biocatalysis at the forefront of modern chemical synthesis. Enzymes, with their inherent specificity and activity under mild conditions, offer a sustainable alternative to traditional chemical catalysts. However, the operational stability of enzymes often limits their industrial applicability. Ionic liquids (ILs), particularly pyridinium-based salts like 1-propylpyridinium chloride, have emerged as promising co-solvents and media for enzymatic reactions, demonstrating a remarkable ability to enhance both enzyme stability and catalytic efficiency.[1][2] This guide provides an in-depth exploration of the role of this compound in biocatalysis, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Mechanistic Underpinnings: How this compound Influences Enzyme Behavior

The stabilizing effect of this compound on enzymes is a multifactorial phenomenon rooted in the unique physicochemical properties of ionic liquids. The primary interactions governing this stabilization include:

  • The Hofmeister Effect and Kosmotropicity: The ions of the ionic liquid can influence the structure of water at the enzyme's surface. The pyridinium cation and the chloride anion can act as kosmotropic or chaotropic agents, impacting the hydration shell of the enzyme and thereby its conformational stability.[3]

  • Surface Charge Interactions: The charged nature of this compound allows for electrostatic interactions with the charged residues on the enzyme's surface. These interactions can modulate the enzyme's flexibility and prevent unfolding.

  • Hydrogen Bonding: The pyridinium ring and the chloride anion can participate in hydrogen bonding with the enzyme, further contributing to the stabilization of its three-dimensional structure.

The interplay of these forces creates a microenvironment around the enzyme that can shield it from denaturation caused by factors such as temperature, pH, and organic solvents.

Experimental Workflows: A Visual Guide

To effectively investigate the impact of this compound on a given enzyme, a systematic experimental approach is essential. The following workflow outlines the key stages of such an investigation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme_prep Enzyme Preparation (Purification/Commercial Source) activity_assay Enzyme Activity Assay (Varying [IL]) enzyme_prep->activity_assay stability_assay Enzyme Stability Assay (Thermal/pH Stress) enzyme_prep->stability_assay il_prep This compound Solution Preparation il_prep->activity_assay il_prep->stability_assay data_analysis Data Analysis (Kinetics, Half-life) activity_assay->data_analysis stability_assay->data_analysis structural_analysis Structural Characterization (Optional: CD/Fluorescence Spectroscopy) data_analysis->structural_analysis enzyme_stabilization cluster_interactions Molecular Interactions il This compound hofmeister Hofmeister Effect il->hofmeister electrostatic Electrostatic Interactions il->electrostatic h_bonding Hydrogen Bonding il->h_bonding enzyme Enzyme stabilization Enhanced Stability enzyme->stabilization hofmeister->enzyme electrostatic->enzyme h_bonding->enzyme

Figure 2: Interplay of molecular forces contributing to enzyme stabilization by this compound.

Conclusion and Future Outlook

This compound presents a compelling option for enhancing the performance of enzymes in biocatalytic applications. Its ability to stabilize enzymes and, in some cases, improve their activity opens up new possibilities for developing robust and efficient biocatalytic processes. The protocols and insights provided in this guide serve as a foundation for researchers to explore the potential of this versatile ionic liquid in their own work. Future research will likely focus on tailoring the structure of pyridinium-based ionic liquids for specific enzymes and reactions, further expanding the toolkit for sustainable chemistry.

References

  • Cipta, O., Alni, A., & Hertadi, R. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 47(2), 307-320. [Link]

  • Boon, M. A., et al. (2005). Effect of kosmotropicity of ionic liquids on the enzyme stability in aqueous solutions. Biotechnology and Bioengineering, 92(3), 328-335.
  • Brogan, A. P. S., et al. (2021). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Molecules, 26(16), 4791. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Pyridinium Ionic Liquids in Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sakai, T., et al. (2013). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations.
  • Chapman, J., et al. (2014). How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. Membranes, 4(1), 31-49. [Link]

  • Rao, A., et al. (2019). Stabilization of Multimeric Enzymes via Immobilization and Further Cross-Linking with Aldehyde-Dextran. Methods in Molecular Biology, 2100, 139-151.
  • Stasiewicz, M., et al. (2008). Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride, saccharinate and acesulfamates) on cellular and molecular level. Ecotoxicology and Environmental Safety, 69(3), 569-576.
  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Accounts of Chemical Research, 46(10), 2219-2227.
  • Gotor, V., et al. (2015). Enzyme-Catalyzed Reactions in Ionic Liquids. Chemical Reviews, 115(18), 9890-9969.
  • Karmee, S. K. (2016). Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors. RSC Advances, 6(72), 67869-67878.
  • Dev, R. K., et al. (2025). Cetyl pyridinium chloride-amino acid-based ionic liquids: Synthesis, characterization, and physicochemical properties. Journal of Ionic Liquids, 1, 100158.
  • Kumar, V., et al. (2022).
  • Zhang, Y., et al. (2020). Reaction of ligand 3-n-propylpyridinium chloride trimethoxysilane formation and functionalization of the silica surface. Journal of the Taiwan Institute of Chemical Engineers, 114, 245-253.
  • Liu, S., et al. (2018). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review.
  • Welz, T., et al. (2012). Nitrile-functionalized pyridinium ionic liquids: Synthesis, characterization, and their application in carbon - carbon coupling reactions. Dalton Transactions, 41(43), 13463-13473.

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1-Propylpyridinium Chloride as a medium for polymerization reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Polymerization Reactions in 1-Propylpyridinium Chloride

Abstract

The paradigm of chemical synthesis is continually shifting towards more sustainable and efficient methodologies. In the realm of polymer chemistry, ionic liquids (ILs) have emerged as compelling alternatives to volatile organic compounds (VOCs), offering unique solvent properties that can profoundly influence reaction kinetics and polymer characteristics. This guide focuses on this compound ([C₃Py]Cl), a pyridinium-based ionic liquid, as a versatile medium for conducting various polymerization reactions. We will explore the fundamental properties of [C₃Py]Cl, the mechanistic advantages it confers, and provide detailed, field-tested protocols for its application in free radical and controlled radical polymerization techniques. This document is intended for researchers and professionals in polymer science and drug development seeking to leverage the distinct benefits of ionic liquid media.

Physicochemical Properties of this compound

This compound is a quaternary ammonium salt that exists as a white to off-white crystalline powder at room temperature.[1][2] Its utility as a reaction medium is underpinned by a unique combination of physical and chemical properties.[2] A summary of its key characteristics is provided below.

PropertyValueSource(s)
CAS Number 23271-47-8[3]
Molecular Formula C₈H₁₂ClN[3]
Molecular Weight 157.64 g/mol [3]
Appearance White to light yellow powder/crystal[1][4]
Solubility Soluble in water and polar organic solvents[1][5]
Key Features Low volatility, high thermal stability, hygroscopic[2][5]

The Mechanistic Role of Ionic Liquids in Polymerization

The use of ionic liquids like this compound is not merely a "green" substitution for traditional solvents; it fundamentally alters the reaction environment, leading to significant enhancements in polymerization outcomes.[6]

Enhanced Radical Stability and Reaction Rates

Several studies have demonstrated that free-radical polymerization conducted in ionic liquids can lead to polymers with higher molecular weights and at faster rates compared to reactions in conventional solvents like toluene or even in bulk.[7][8][9] This phenomenon is often attributed to the IL's ability to stabilize the growing radical chain ends.[6] The highly polar and structured nature of the ionic liquid can create "nanodomains" that segregate reactants and intermediates, which can account for unusually high polymerization rates.[6]

A key kinetic advantage is the significant reduction in the termination rate constant (kt) while the propagation rate constant (kp) is often higher than in bulk polymerization.[7] This decreased rate of termination allows polymer chains to grow longer before they are capped, resulting in higher molecular weights.

The "Protected Radical" Mechanism

Research on the free-radical polymerization of methyl methacrylate (MMA) in ILs suggests the operation of a "protected" radical mechanism.[10] This hypothesis posits that the ionic liquid shields the growing macroradical, reducing the likelihood of chain-terminating events. This protection is so effective that it allows for the synthesis of A-B block copolymers by sequential monomer addition even under conventional free-radical conditions, a feat not readily achievable in standard organic solvents without specific control agents.[10][11] This protective effect also imparts greater thermal stability to the reaction, permitting almost quantitative yields at temperatures up to 120 °C, where initiator burnout would be rapid in organic solvents.[10]

Synthesis of this compound

The synthesis of this compound is a straightforward quaternization reaction. While numerous pyridinium salts are commercially available, in-house synthesis can be performed for specific purity requirements.[12][13]

cluster_reactants Reactants cluster_process Process cluster_product Product Pyridine Pyridine Reaction Reaction in Solvent (e.g., Acetonitrile) Reflux Pyridine->Reaction Chloropropane 1-Chloropropane Chloropropane->Reaction Product This compound Reaction->Product Purification (Recrystallization)

Caption: Synthesis of this compound.

Application in Free Radical Polymerization (FRP)

Free radical polymerization is one of the most common methods for synthesizing a wide range of polymers. Using this compound as the medium can offer significant advantages.

Protocol 4.1: Free Radical Polymerization of Methyl Methacrylate (MMA)

This protocol describes a typical setup for the polymerization of MMA using Azobisisobutyronitrile (AIBN) as a thermal initiator in this compound.

Materials and Reagents:

  • This compound ([C₃Py]Cl), dried under vacuum

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation: Add this compound (e.g., 5.0 g) to a Schlenk flask equipped with a magnetic stir bar. Dry the IL under high vacuum at ~80°C for at least 4 hours to remove any absorbed water.

  • Reagent Addition: After cooling the flask to room temperature under an inert atmosphere, add the purified MMA monomer (e.g., 2.0 mL) and the AIBN initiator (e.g., 20 mg) to the flask. The exact amounts can be adjusted to target a specific molecular weight.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Oxygen can inhibit and terminate radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. Stir the reaction mixture vigorously. The high viscosity of the ionic liquid can sometimes cause the mixture to set as the polymer forms.[14]

  • Reaction Monitoring & Termination: Allow the polymerization to proceed for the desired time (e.g., 4-6 hours). The reaction can be terminated by cooling the flask in an ice bath.

  • Polymer Isolation: Dissolve the viscous reaction mixture in a suitable solvent if necessary (e.g., dichloromethane). Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol, while stirring.[11]

  • Purification: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration. Wash the polymer repeatedly with fresh methanol to remove any residual ionic liquid and unreacted monomer.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Analyze the resulting PMMA using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). Use ¹H NMR to confirm the polymer structure.

Application in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[15][16][17] Ionic liquids are excellent media for ATRP because they can dissolve the metal catalyst complex and the polymer, simplifying the system and often enhancing reaction control.[7][18]

Protocol 5.1: ATRP of Acrylates in this compound

This protocol provides a general framework for copper-mediated ATRP. The choice of ligand is crucial for catalyst activity.

Materials and Reagents:

  • This compound ([C₃Py]Cl), dried

  • Acrylate monomer (e.g., methyl acrylate), inhibitor removed

  • Copper(I) Bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)

  • Anisole (as an internal standard for conversion monitoring)

  • Methanol/Water mixture (for precipitation)

  • Alumina (neutral, for catalyst removal)

  • Nitrogen or Argon gas

Procedure:

  • Catalyst Complex Formation: To a dry Schlenk flask under inert atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol) and this compound (e.g., 4.0 g).

  • Ligand and Monomer Addition: Add the ligand, PMDETA (e.g., 17.3 mg, 0.1 mmol), followed by the monomer (e.g., methyl acrylate, 2.0 mL, 22.2 mmol) and the internal standard (anisole). Stir the mixture to form the colored copper-ligand complex.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Initiation: After bringing the flask to room temperature, inject the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol), to start the polymerization.

  • Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 60-90°C). Periodically take samples via a degassed syringe to monitor monomer conversion by Gas Chromatography (GC) or NMR.

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling. Dilute the mixture with a suitable solvent (e.g., THF).

  • Catalyst Removal: Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. The solution should turn from colored to colorless.

  • Polymer Isolation: Concentrate the solution and precipitate the polymer into a cold non-solvent, such as a methanol/water mixture.

  • Drying and Characterization: Filter, wash, and dry the polymer under vacuum. Characterize by GPC for Mn and PDI, and by NMR for structure and conversion analysis. The linear evolution of Mn with conversion and low PDI values (<1.3) are hallmarks of a controlled polymerization.[15][19]

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization IL Add IL to Schlenk Flask Dry Dry IL under Vacuum IL->Dry Reagents Add Monomer & Initiator Dry->Reagents Degas Freeze-Pump-Thaw (3 cycles) Reagents->Degas Heat Heat to Reaction Temp (e.g., 70°C) Degas->Heat Polymerize Stir for Desired Time Heat->Polymerize Quench Cool to Terminate Polymerize->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Filter Filter & Wash Polymer Precipitate->Filter DryPolymer Dry under Vacuum Filter->DryPolymer Analyze Analyze by GPC and NMR DryPolymer->Analyze

Caption: Experimental workflow for polymerization in an ionic liquid.

Key Considerations and Troubleshooting

  • Purity of Ionic Liquid: The presence of impurities, especially water or halide contaminants from synthesis, can significantly affect polymerization kinetics and catalyst activity. Always use high-purity, dry ionic liquid.

  • Viscosity: Ionic liquids are generally more viscous than conventional solvents.[14] This can impede stirring and lead to diffusion-controlled ("autoacceleration") effects, which can broaden the molecular weight distribution. Ensure robust mechanical or magnetic stirring.

  • Monomer Solubility: While many common monomers are soluble in pyridinium-based ILs, it is essential to confirm solubility before planning a reaction.

  • Recycling of the Ionic Liquid: A major advantage of ILs is their potential for recycling.[20] After precipitating the polymer, the IL/non-solvent mixture can be separated, typically by evaporating the more volatile non-solvent, and the recovered ionic liquid can be purified and reused.[21][22][23][24][25]

Conclusion

This compound serves as a powerful and versatile medium for conducting a range of polymerization reactions. Its unique physicochemical properties promote faster reaction rates, lead to higher molecular weight polymers, and enable advanced control over polymer architecture, as seen in ATRP.[6][8] The "protected radical" mechanism offers intriguing possibilities for synthesizing complex structures like block copolymers under simpler, free-radical conditions.[10] By providing a non-volatile and recyclable alternative to traditional solvents, this compound not only enhances polymerization outcomes but also aligns with the principles of sustainable chemistry, making it a valuable tool for modern polymer synthesis.

References

  • Scott, M. E., et al. (2005). Free-Radical Polymerization in Ionic Liquids: The Case for a Protected Radical. Macromolecules, 38(18), 7578–7585. American Chemical Society. Available at: [Link]

  • Singha, N. K., Hong, K., & Mays, J. W. (2017). Polymerization in Ionic Liquids. In Polymerized Ionic Liquids. The Royal Society of Chemistry. Available at: [Link]

  • Hong, K., & Mays, J. W. (2002). Synthesis of Block Copolymers of Styrene and Methyl Methacrylate by Conventional Free Radical Polymerization in Room Temperature Ionic Liquids. Macromolecules, 35(10), 3872–3875. American Chemical Society. Available at: [Link]

  • Biedroń, T., & Kubisa, P. (2005). Free-radical polymerization of methyl methacrylate in ionic liquids. Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3247-3253. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Ionic liquids as reaction media for polymerization processes: Atom transfer radical polymerization (ATRP) of acrylates in ionic liquids. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Biedermann, F., et al. (2006). Free Radical Polymerization of n-Butyl Methacrylate in Ionic Liquids. Macromolecules, 39(19), 6437–6445. American Chemical Society. Available at: [Link]

  • University of Warwick. (n.d.). Polymer Synthesis in Ionic Liquids. Retrieved from [Link]

  • Zhang, Q., & Wang, J. (2024). Ionic liquids in polymer technology. Green Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Biedermann, F., et al. (2006). Free Radical Polymerization of n-Butyl Methacrylate in Ionic Liquids. ResearchGate. Available at: [Link]

  • MDPI. (2020). Multifunctional Applications of Ionic Liquids in Polymer Materials: A Brief Review. Polymers, 12(1), 179. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Controlled Radical Polymerization of Chloroprene and the Synthesis of Novel Polychloroprene-Based Block Copolymers by the RAFT Methodology. RSC Advances. Available at: [Link]

  • Zhang, Z., et al. (2015). A straightforward approach for the one-pot synthesis of cyclic polymers from RAFT polymers via thiol–Michael addition. Polymer Chemistry, 6(34), 6145-6153. Royal Society of Chemistry. Available at: [Link]

  • Liu, G., et al. (2008). Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. Journal of Colloid and Interface Science, 322(2), 654-659. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mechanoredox catalyzed cationic RAFT polymerization via perfluorinated anion assistance for the synthesis of high-molecular-weight polymers. Chemical Science. Available at: [Link]

  • Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Retrieved from [Link]

  • Burnett, G. M., & Wright, W. W. (1954). Vinyl chloride studies. Part 1.—Kinetics of polymerization of vinyl chloride in chlorobenzene solution. Transactions of the Faraday Society, 50, 864-871. Royal Society of Chemistry. Available at: [Link]

  • Matyjaszewski, K. (2018). Advanced Materials by Atom Transfer Radical Polymerization. Advanced Materials, 30(23), e1706441. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers. Chemical Science, 14(25), 6848–6855. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). Special Issue "Atom Transfer Radical Polymerization (ATRP) in Synthesis of Precisely Defined Polymers". Materials. Available at: [Link]

  • ResearchGate. (2006). (PDF) Atom transfer radical polymerization: I. Fundamentals. Available at: [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical Reviews, 101(9), 2921-2990. Chemical Society Reviews. Available at: [Link]

  • OpenMETU. (1989). AN EXPERIMENTAL INVESTIGATION OF POLYVINYL-CHLORIDE) EMULSION POLYMERIZATION - EFFECT OF INITIATOR AND EMULSIFIER CONCENTRATIONS ON POLYMERIZATION KINETICS AND PRODUCT PARTICLE-SIZE. BRITISH POLYMER JOURNAL, 21(5), 415-420. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. Polymer Chemistry, 13(33), 4734–4746. Available at: [Link]

  • ResearchGate. (2018). Effect of Initiator Rate on Kinetics of Reaction and PVC Grains Features in Continuous Dosing of Fast Initiator During Vinyl Chloride Suspension Polymerization. Journal of Vinyl and Additive Technology, 24(4). Available at: [Link]

  • Lee, C. L., Smid, J., & Szwarc, M. (1963). Kinetics of anionic polymerization and copolymerization of vinyl pyridines. The penultimate effects. Transactions of the Faraday Society, 59, 1192. Royal Society of Chemistry. Available at: [Link]

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  • Royal Society of Chemistry. (2023). An overview on the recycling of waste poly(vinyl chloride). Green Chemistry. Available at: [Link]

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  • MDPI. (2021). Synthesis and Characterization of High Viscosity Cationic Poly(Proline-Epichlorohydrin) Composite Polymer with Antibacterial Functionalities. Polymers, 13(21), 3698. Available at: [Link]

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  • García-Mateos, I., Pérez, S., & Velázquez, M. M. (1997). Interaction between Cetyl Pyridinium Chloride and Water-Soluble Polymers in Aqueous Solutions. Journal of Colloid and Interface Science, 194(2), 356-363. PubMed. Available at: [Link]

Sources

Topic: Electrochemical Window of 1-Propylpyridinium Chloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the electrochemical window (EW) of 1-propylpyridinium chloride, a pyridinium-based ionic liquid, when utilized in aqueous solutions. The electrochemical window is a critical parameter that defines the potential range over which an electrolyte is stable, a cornerstone for applications ranging from electrocatalysis to energy storage.[1][2] In aqueous systems, this window is fundamentally constrained by the electrolysis of water. However, the presence of high-concentration salts, such as ionic liquids, can significantly modulate this behavior.[3][4] This guide elucidates the theoretical underpinnings of the electrochemical stability of the 1-propylpyridinium cation and the chloride anion, presents a detailed, field-proven protocol for the experimental determination of the EW using cyclic voltammetry, and offers insights into data interpretation and influencing factors.

Scientific Foundation: Understanding the Electrochemical Limits

The electrochemical window is defined as the potential difference between the anodic (oxidation) and cathodic (reduction) limits of an electrolyte, where no significant Faradaic current is observed.[1][5][6] For this compound ([PPy]Cl) in an aqueous solution, the window is determined by the electrochemical stability of its constituent ions and the solvent (water) itself.

  • Cathodic Limit (Negative Potential): The cathodic limit is dictated by the reduction of the electroactive species that is easiest to reduce. In this system, this is typically the 1-propylpyridinium cation ([PPy]⁺). The pyridinium ring is susceptible to a one-electron reduction.[7][8] The exact potential for this reduction is highly dependent on the working electrode material, with significantly different potentials observed on platinum versus gold or carbon electrodes.[9] The reduction of water to hydrogen gas (Hydrogen Evolution Reaction, HER) also defines a cathodic limit.

  • Anodic Limit (Positive Potential): The anodic limit is set by the oxidation of the species that is easiest to oxidize. In this system, there are two primary candidates: the chloride anion (Cl⁻) and the water molecule (Oxygen Evolution Reaction, OER). The oxidation of chloride to chlorine gas is a well-known electrochemical process. Concurrently, water can be oxidized to oxygen gas, which thermodynamically occurs at 1.23 V vs. SHE at standard conditions, though significant overpotentials are often required.[3] The less positive of these two oxidation potentials will define the anodic boundary of the electrochemical window.

The interplay between these four reactions (cation reduction, anion oxidation, HER, and OER) defines the usable potential range of the electrolyte system.

Experimental Protocol: Determination by Cyclic Voltammetry

This protocol provides a robust methodology for determining the electrochemical window of an aqueous solution of this compound. The causality for key steps is explained to ensure scientific integrity.

Objective

To experimentally measure the anodic and cathodic potential limits of a defined concentration of this compound in an aqueous solution using a three-electrode cyclic voltammetry (CV) setup.

Materials and Instrumentation
Category Item Specification/Purpose
Ionic Liquid This compound ([PPy]Cl)Purity ≥ 98%. Must be dried to minimize water content variability.[10][11]
Solvent Deionized WaterType I, 18.2 MΩ·cm resistivity.
Working Electrode Glassy Carbon (GC) Electrode3 mm diameter. Provides a wide potential window and reproducible surface.
Reference Electrode Ag/AgCl (3 M KCl)Provides a stable reference potential.
Counter Electrode Platinum Wire or MeshInert material with a large surface area to support current flow.
Instrumentation Potentiostat/GalvanostatCapable of performing cyclic voltammetry.
Consumables Polishing Alumina Slurry1.0, 0.3, and 0.05 µm particle sizes for electrode polishing.
Polishing PadsMicrocloth or nylon pads.
Electrochemical CellGlass cell appropriately sized for the electrode setup.
Inert GasArgon or Nitrogen (high purity)
Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_il Dry [PPy]Cl (High Vacuum, 80°C, 24h) prep_sol Prepare Aqueous Solution (e.g., 1 M [PPy]Cl in DI Water) prep_il->prep_sol assemble Assemble 3-Electrode Cell prep_sol->assemble prep_elec Polish & Clean Working Electrode prep_elec->assemble deaeration Deaerate with Ar/N2 (15-20 min) assemble->deaeration measurement Perform Cyclic Voltammetry (Scan from OCP) deaeration->measurement voltammogram Obtain Voltammogram (Current vs. Potential) measurement->voltammogram determine_limits Determine Ea and Ec (at cutoff current density) voltammogram->determine_limits calculate_ew Calculate EW (ΔE = Ea - Ec) determine_limits->calculate_ew

Caption: Experimental workflow for determining the electrochemical window.

Step-by-Step Methodology
  • Preparation of the Ionic Liquid Solution:

    • Rationale: Residual moisture in the neat ionic liquid can introduce variability. Drying standardizes the starting material.[12]

    • Dry the this compound under high vacuum (<1 mbar) at 80-100 °C for at least 24 hours.

    • Prepare the desired concentration (e.g., 1.0 M) by dissolving the dried [PPy]Cl in deionized water.

  • Electrode Preparation:

    • Rationale: A clean, smooth electrode surface is paramount for reproducible results. Contaminants or surface roughness can act as catalytic sites, altering the measured potentials.

    • Polish the glassy carbon working electrode using alumina slurries on a polishing pad, starting with 1.0 µm, then 0.3 µm, and finishing with 0.05 µm.

    • Rinse the electrode thoroughly with deionized water between each polishing step and sonicate briefly in deionized water to remove any embedded alumina particles.

    • Dry the electrode with a stream of inert gas.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Add the aqueous [PPy]Cl solution to the cell, ensuring the electrodes are sufficiently immersed.

    • Rationale: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the true cathodic limit.

    • Deaerate the solution by bubbling high-purity argon or nitrogen through it for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry. A typical scan would start from the Open Circuit Potential (OCP) and sweep towards negative potentials to find the cathodic limit, then reverse to sweep towards positive potentials to find the anodic limit.

      • Scan Range: e.g., from +1.5 V to -1.5 V vs. Ag/AgCl.

      • Scan Rate: A slow scan rate (e.g., 10-50 mV/s) is used to clearly define the onset of the redox processes.[13]

      • Cutoff Current Density: The potential limits are not sharp transitions. An arbitrary but consistent cutoff current density (e.g., 0.5 or 1.0 mA/cm²) must be defined to determine the limits.[1]

  • Data Analysis:

    • Plot the resulting current density (current divided by the geometric area of the working electrode) versus the applied potential.

    • The cathodic limit (E_c) is the potential at which the cathodic current density reaches the predefined cutoff value.

    • The anodic limit (E_a) is the potential at which the anodic current density reaches the predefined cutoff value.

    • The electrochemical window (ΔE) is calculated as: ΔE = E_a - E_c .

Data Presentation and Interpretation

The electrochemical stability of the system is governed by the properties of its components. The following table summarizes the key reactions and provides estimated potential limits based on literature for related compounds.

Process Reaction Limiting Species Approximate Potential (vs. Ag/AgCl) Influencing Factors
Cathodic Limit [PPy]⁺ + e⁻ → [PPy]•1-Propylpyridinium~ -1.0 VElectrode Material[7][8][9], pH
Cathodic Limit 2H₂O + 2e⁻ → H₂ + 2OH⁻Water (Solvent)pH-dependentpH, Electrode Overpotential
Anodic Limit 2Cl⁻ → Cl₂ + 2e⁻Chloride~ +1.1 VElectrode Material, Concentration
Anodic Limit 2H₂O → O₂ + 4H⁺ + 4e⁻Water (Solvent)pH-dependentpH, Electrode Overpotential

Note: The actual measured window will be determined by which cathodic process ([PPy]⁺ reduction or HER) and which anodic process (Cl⁻ oxidation or OER) occurs first. In near-neutral aqueous solutions, the window is often dominated by the HER and OER.

Conceptual Diagram of the Electrochemical Window

Caption: Conceptual energy diagram for the electrochemical window.

Trustworthiness and Validation

The protocol described is a self-validating system. Reproducibility across multiple runs after re-polishing the electrode confirms the robustness of the measurement. Comparing the results against a blank run (using only a supporting electrolyte like KCl, if any) can help isolate the contribution of the 1-propylpyridinium cation to the cathodic limit. Furthermore, the presence of impurities, especially water in neat IL studies or other redox-active species, is a primary source of error; hence, the emphasis on drying the IL and using high-purity water is critical for obtaining a trustworthy and accurate electrochemical window.[14]

References

  • Electrochemical Behavior of Pyridinium and N‐Methyl Pyridinium Cations in Aqueous Electrolyte for CO2 Reduction. ResearchGate. [Link]

  • Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. RSC Publishing. [Link]

  • Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. ACS Publications. [Link]

  • Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. [Link]

  • Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. ACS Publications. [Link]

  • Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. University of Iowa. [Link]

  • Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry. [Link]

  • How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. ResearchGate. [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances. National Institutes of Health (NIH). [Link]

  • Method for the preparation of 1-alkyl pyridinium chlorides.
  • This compound. PubChem. [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]

  • Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. ResearchGate. [Link]

  • Thermal, electrochemical and radiolytic stabilities of ionic liquids. RSC Publishing. [Link]

  • Electrochemistry in Room-Temperature Ionic Liquids: Potential Windows at Mercury Electrodes. ResearchGate. [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]

  • 1-Methyl-1-propylpyrrolidinium chloride. ResearchGate. [Link]

  • Origin of the Electrochemical Stability of Aqueous Concentrated Electrolyte Solutions. ACS Publications. [Link]

  • Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell. MDPI. [Link]

  • Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. MDPI. [Link]

  • How do you test for the presence of chloride ions in a solution?. TutorChase. [Link]

  • Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications. Stanford University. [Link]

  • Detection of chloride anion. Chemistry Stack Exchange. [Link]

  • Testing for negative ions. RSC Education. [Link]

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Application Notes & Protocols: The Role of 1-Propylpyridinium Chloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols involving 1-Propylpyridinium Chloride in pharmaceutical synthesis.

Introduction: A Paradigm Shift from Volatile Solvents

The pharmaceutical industry is continuously seeking innovations to enhance the efficiency, safety, and environmental sustainability of drug synthesis. A significant advancement in this pursuit is the adoption of ionic liquids (ILs) as alternatives to traditional volatile organic compounds (VOCs).[1] Ionic liquids are salts with melting points below 100°C, and their unique physicochemical properties make them highly attractive for chemical synthesis.[2][3]

Among this versatile class of compounds is this compound, a pyridinium-based ionic liquid. This guide provides a detailed exploration of its properties, applications, and practical protocols for its use in pharmaceutical synthesis. As a reaction medium, catalyst, and solubilizing agent, this compound offers compelling advantages, including enhanced reaction rates, improved yields, and a greener chemical footprint.[3][4][5] Its high thermal stability, low vapor pressure, and ability to dissolve a wide range of organic and inorganic compounds position it as a valuable tool in the modern drug development laboratory.[1][5]

Physicochemical Profile of this compound

The utility of this compound in a laboratory setting is defined by its distinct physical and chemical properties. Understanding this profile is crucial for designing effective synthetic routes and handling the compound safely.

PropertyValueSignificance in Synthesis
Molecular Formula C₈H₁₂ClN[5][6]Defines its elemental composition and molar mass.
Molecular Weight 157.64 g/mol [5][6]Essential for stoichiometric calculations in reaction protocols.
Appearance White to off-white/light yellow crystalline powder[5][7]A visual indicator of purity.
Melting Point 92.5-94.0°C[8] (Varies, another source indicates 229°C[9])Its low melting point is characteristic of an ionic liquid. The wide range suggests sensitivity to purity and conditions.
Solubility Soluble in water and polar organic solvents[7]Allows for its use in a variety of solvent systems and facilitates workup procedures.
Key Characteristics Hygroscopic[8][10]Requires storage in a dry, inert atmosphere to prevent water absorption, which can affect reaction outcomes.
CAS Number 23271-47-8[6]For unambiguous identification and literature searching.

The negligible vapor pressure of this compound is a cornerstone of its "green" credentials, drastically reducing air pollution and exposure risks compared to VOCs.[1][11] Furthermore, its high thermal stability permits its use in reactions requiring elevated temperatures without the need for high-pressure apparatus.[2][5]

Core Applications in Pharmaceutical Synthesis

This compound is not merely a solvent but an active participant in chemical transformations. Its utility can be categorized into three primary roles.

As a "Green" Reaction Medium

The primary application of this compound is as a replacement for conventional organic solvents. This shift is driven by the principles of green chemistry, which aim to reduce waste and environmental impact.[1]

Causality and Experimental Insights:

  • Enhanced Reaction Control: The high thermal stability of the ionic liquid allows for a wider operational temperature range, enabling reactions that are sluggish or impossible in lower-boiling traditional solvents.[2]

  • Simplified Product Recovery: Due to its non-volatile nature, products can often be isolated via distillation or extraction with a non-miscible organic solvent (e.g., ether, hexane), leaving the ionic liquid behind.[3]

  • Recyclability: The recovered ionic liquid can often be purified and reused for multiple reaction cycles, significantly reducing solvent consumption and waste, thereby improving the process economics.[11]

G cluster_0 Traditional Workflow (VOC) cluster_1 Ionic Liquid Workflow A Reactants + VOC B Reaction at Reflux A->B C Solvent Evaporation (Rotovap) B->C D Product + Impurities C->D G Solvent Waste C->G E Purification (e.g., Chromatography) D->E F Final Product E->F H Reactants + 1-Propylpyridinium Chloride I Reaction at High Temp H->I J Product Extraction (with e.g., Ether) I->J K Product in Ether J->K N Recovered IL J->N L Ether Evaporation K->L M Final Product L->M O IL Purification N->O P Recycled IL O->P P->H Reuse

Caption: Workflow comparison of synthesis using a traditional VOC vs. This compound.

As a Versatile Catalyst

Pyridinium salts can function as effective and mild acid catalysts in a range of organic reactions.[10] this compound facilitates complex molecule formation by activating substrates or stabilizing transition states.[5] This is particularly useful in reactions such as condensations, esterifications, and multicomponent reactions like the Mannich reaction.[12]

Causality and Experimental Insights: The pyridinium ion's electrophilic character allows it to act as a proton donor or Lewis acid, initiating bond formation without the harsh conditions required by stronger acids. This leads to cleaner reactions with fewer side products and higher selectivity.

For Enhancing Solubility of APIs and Intermediates

A major hurdle in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[13] Ionic liquids, including this compound, can dissolve a wide array of poorly soluble compounds.[3][14]

Causality and Experimental Insights: The unique ionic environment of this compound can disrupt the crystal lattice of solid APIs and form favorable interactions (e.g., hydrogen bonding, pi-pi stacking) that promote dissolution. This property is invaluable not only for final drug formulations but also during synthesis, where it can bring otherwise immiscible reactants into the same phase, thereby accelerating the reaction.[11]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound and its application in a model reaction.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is adapted from established methods for preparing 1-alkyl pyridinium chlorides.[8] It involves the direct quaternization of pyridine with an alkyl halide.

Materials:

  • Pyridine (freshly distilled, 10% stoichiometric excess)

  • 1-Chloropropane

  • Anhydrous diethyl ether

  • Parr pressure reaction apparatus or a sealed heavy-walled reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, carefully mix 1-chloropropane with a 10% stoichiometric excess of chilled, freshly distilled pyridine in the Parr pressure reaction vessel.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel on a heating mantle with magnetic stirring. Heat the reaction mixture to 110°C.

  • Maintain the temperature and stirring for 5 hours.[8]

  • After 5 hours, turn off the heat and allow the vessel to cool completely to room temperature.

  • Caution: The vessel will be under pressure. Vent the vessel carefully in the fume hood before opening.

  • The product should appear as white or off-white crystals.

  • Wash the resulting crystals three times with anhydrous diethyl ether to remove any unreacted starting materials.

  • Decant the ether washings.

  • Dry the final product under vacuum to yield this compound.

Expected Outcome: A white, slightly hygroscopic crystalline solid. The reported yield for this method is approximately 71%.[8]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Model Application in a Mannich-Type Reaction

This protocol demonstrates the use of this compound as both a catalyst and solvent for the synthesis of a β-amino carbonyl compound, a common scaffold in pharmaceuticals.[12]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetophenone)

  • Amine (e.g., Aniline)

  • This compound

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating oil bath

Procedure:

  • To a 50 mL round-bottom flask, add this compound (5 mL) and activate the magnetic stirrer.

  • Add acetophenone (1.0 mmol), benzaldehyde (1.0 mmol), and aniline (1.0 mmol) to the flask.

  • Heat the mixture to 80°C in an oil bath and allow it to react for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Extract the product from the ionic liquid by adding diethyl ether (3 x 15 mL) to the flask, stirring vigorously for 10 minutes each time, and collecting the ether layer.

  • Combine the ether extracts and wash with a small amount of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

  • The remaining this compound can be dried under vacuum to remove residual ether and reused.

Causality and Experimental Insights: In this reaction, this compound serves multiple functions. It acts as a solvent, bringing all reactants into a single phase. Its acidic pyridinium proton likely catalyzes the formation of the intermediate iminium ion from the aldehyde and amine, which is the rate-determining step. The polar environment of the IL can also stabilize charged intermediates, accelerating the subsequent nucleophilic attack by the enolized ketone.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)[6]
Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)[6]

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle in a well-ventilated area or a chemical fume hood.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Clothing: Wear a lab coat. Remove and wash contaminated clothing before reuse.[15]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[15][16]

  • Skin Contact: Wash off immediately with soap and plenty of water.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

  • Ingestion: Rinse mouth and provide fresh air. Do not induce vomiting. Seek immediate medical attention.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity for moisture-sensitive reactions.

Conclusion and Future Outlook

This compound exemplifies the significant potential of ionic liquids to transform pharmaceutical synthesis. Its roles as a recyclable, non-volatile solvent, mild catalyst, and effective solubilizer directly address key challenges in modern drug manufacturing, including sustainability, efficiency, and the formulation of poorly soluble compounds.[3][13]

The future of pyridinium-based ILs in pharmaceuticals is promising. Research is expanding into the design of "task-specific" ionic liquids, where the cation or anion is tailored for a particular reaction or to enhance a specific property.[14] Furthermore, the development of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), where the drug molecule itself is part of the ionic liquid structure, represents an exciting frontier for overcoming challenges in drug delivery and bioavailability.[11] As research continues, compounds like this compound will undoubtedly remain integral to building a more efficient and sustainable pharmaceutical future.

References

  • Ionic Liquids in the Chemical Synthesis of Pharmaceuticals. (n.d.). PharmaChem. [Link]

  • Zhang, Y.-G., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Molecules, 29(3), 548. [Link]

  • Zhang, Y.-G., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. ResearchGate. [Link]

  • Marrucho, I. M., Branco, L. C., & Rebelo, L. P. N. (2014). Ionic Liquids in Pharmaceutical Applications. Annual Review of Chemical and Biomolecular Engineering, 5, 527-546. [Link]

  • Stepnowski, P., & Składanowski, M. (2012). Ionic Liquids: A New Strategy in Pharmaceutical Synthesis. Current Organic Chemistry, 16(12), 1490-1499. [Link]

  • Ionic Liquids in Pharmaceutical and Biomedical Applications. (n.d.). Reinste Nano Ventures Pvt Ltd - Hiyka. [Link]

  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. [Link]

  • Hafeez, S., et al. (2024). Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli. Microbial Pathogenesis, 195, 107233. [Link]

  • Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Lander, J. J., & Stewart, D. D. (1978). U.S. Patent No. 4,115,390. Washington, DC: U.S.
  • Pyridinium chloride. (n.d.). Grokipedia. [Link]

  • 1-Butylpyridinium Chloride: Your Key Intermediate for Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Ganesan, S., et al. (2022). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega, 7(38), 34485–34500. [Link]

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Troubleshooting & Optimization

Stability and degradation of 1-Propylpyridinium Chloride under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals utilizing 1-Propylpyridinium Chloride ([C3Py][Cl]) in their experimental work. It provides in-depth information on the stability and degradation of this ionic liquid, offering practical troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your results.

Core Stability Profile of this compound

This compound is a versatile ionic liquid valued for its unique properties in electrochemistry, organic synthesis, and materials science.[1] However, like all chemical reagents, its stability is not absolute and is influenced by environmental conditions. Understanding its stability profile is critical for proper storage, handling, and application.

General Characteristics:

  • Appearance: Typically a white to off-white or light yellow solid or crystalline powder.[2][3]

  • Hygroscopicity: The presence of the chloride anion makes this ionic liquid hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This is a critical consideration for storage and handling.

  • Solubility: It is generally soluble in water and other polar organic solvents.[2]

Key Stability Parameters

ParameterObservationPrimary Influencing Factors
Thermal Stability While specific decomposition data for [C3Py][Cl] is not extensively published, pyridinium-based ionic liquids generally exhibit moderate to high thermal stability.[1] The stability is highly dependent on the anion, with chloride salts often being less stable than those with larger, non-coordinating anions like NTf₂⁻.[6][7] Decomposition typically occurs above 200 °C.Purity, atmosphere (inert vs. air), heating rate.[6]
Chemical Stability Stable under neutral and acidic conditions. However, the pyridinium cation is susceptible to degradation in the presence of strong bases. The C-2 proton on the imidazolium ring is known to be acidic, and a similar principle can apply to pyridinium salts, making them vulnerable to deprotonation and subsequent reactions in strongly alkaline solutions.[8][9]pH, presence of strong nucleophiles or bases.
Electrochemical Stability The electrochemical window is a crucial property for its use in batteries and capacitors.[1][10] Water contamination can significantly reduce this stability window.[5] Degradation can occur at high cathodic or anodic potentials.Applied potential, presence of water and other impurities.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Is it still usable?

A yellow or brown discoloration often indicates the presence of impurities or the onset of degradation. This can be caused by:

  • Synthesis Impurities: Residual starting materials or byproducts from the synthesis process.

  • Thermal Stress: Exposure to high temperatures during storage or in an experiment can initiate decomposition.

  • Atmospheric Exposure: Prolonged exposure to air and light can cause oxidative degradation.

Recommendation: For sensitive applications requiring high purity, the discolored ionic liquid should be purified (e.g., by recrystallization or activated carbon treatment) or replaced. For less sensitive applications, its usability depends on the nature of the impurity and its potential interference. We recommend running a purity check via HPLC or NMR.

Q2: What are the best practices for storing this compound?

Due to its hygroscopic nature, proper storage is essential to prevent water absorption and maintain purity.[4][5]

  • Container: Store in a tightly sealed glass container in a cool, dark place.

  • Atmosphere: For high-purity applications, store under an inert atmosphere (e.g., in a glovebox or a desiccator filled with a suitable drying agent like Drierite or phosphorus pentoxide).[5]

  • Avoid: Do not store near strong bases or reactive chemicals.

Q3: How does water contamination affect my experiments with [C3Py][Cl]?

Water is a common and impactful impurity in ionic liquids. Even small amounts can significantly alter key physicochemical properties and affect experimental outcomes.[5]

  • Physical Properties: Water typically decreases viscosity and can increase ionic conductivity.[5]

  • Electrochemical Window: Water contamination narrows the electrochemical stability window, limiting its operational voltage range in electrochemical devices.[5]

  • Reactivity: Water can act as a nucleophile or a proton source, potentially interfering with chemical reactions or promoting degradation of the ionic liquid itself.

Q4: Can this compound biodegrade?

Yes, pyridinium-based ionic liquids are known to be susceptible to biodegradation.[11][12][13] The rate and pathway of biodegradation are influenced by factors such as the length of the alkyl side chain and the microbial communities present.[14][15] Studies have shown that degradation can involve cleavage of the pyridinium ring or oxidation of the alkyl side chain.[12][14]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems that may arise during experimentation, linking them to potential stability and degradation issues.

Problem 1: Inconsistent or non-reproducible results in a chemical reaction.

  • Possible Cause: Degradation of the [C3Py][Cl] solvent/catalyst or the presence of impurities (especially water). The basicity or nucleophilicity of reactants may be causing the ionic liquid to degrade.

  • Recommended Action:

    • Verify Purity: Analyze the ionic liquid using Karl Fischer titration to quantify water content and HPLC or NMR to check for organic impurities.

    • Run a Control: Perform the reaction with a fresh, unopened bottle of high-purity [C3Py][Cl].

    • Inert Conditions: If reactants are sensitive, run the experiment under a dry, inert atmosphere (N₂ or Ar).

    • Check Reactant Compatibility: Evaluate if any reactants are strongly basic, which could degrade the pyridinium cation.[8]

Problem 2: Unexpected peaks appear in my HPLC or GC chromatogram.

  • Possible Cause: This is a direct indication of either impurities in the starting material or degradation that occurred during the experimental process. Thermal stress, incompatibility with other reagents, or prolonged exposure to non-inert conditions are common culprits.

  • Recommended Action:

    • Identify the Impurity: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unknown peak(s). This can provide clues about the degradation pathway.

    • Analyze a Blank: Run a sample of the [C3Py][Cl] as received from the supplier to determine if the impurity was pre-existing.

    • Stress Testing: Subject a pure sample of the ionic liquid to your experimental conditions (e.g., temperature, presence of other solvents) without the reactants to see if degradation occurs.

Problem 3: Poor performance or rapid capacity fade in an electrochemical cell.

  • Possible Cause: The electrochemical stability of the electrolyte is compromised. This is most often due to water contamination or operation outside the stable voltage window of the ionic liquid.

  • Recommended Action:

    • Dry the Electrolyte: Ensure the ionic liquid and any added salts are rigorously dried before cell assembly. All assembly should be performed in a glovebox with low moisture and oxygen levels.

    • Determine Electrochemical Window: Use cyclic voltammetry (CV) on a fresh, dry sample of your electrolyte to confirm its stable operating voltage range.

    • Post-Mortem Analysis: After cycling, disassemble the cell in a glovebox and analyze the electrolyte for degradation products using techniques like FTIR or NMR.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues related to the stability of this compound.

G Start Unexpected Experimental Result Check_Purity Step 1: Verify Purity of Starting [C3Py][Cl] Start->Check_Purity Check_Conditions Step 2: Analyze Experimental Conditions Check_Purity->Check_Conditions Purity OK Resolve Implement Corrective Action Check_Purity->Resolve Impurity Found Sub_Purity_1 Karl Fischer (Water Content) Check_Purity->Sub_Purity_1 Sub_Purity_2 HPLC/NMR (Organic Purity) Check_Purity->Sub_Purity_2 Characterize Step 3: Characterize Impurities/Byproducts Check_Conditions->Characterize Conditions OK Check_Conditions->Resolve Condition Issue Identified Sub_Cond_1 Temperature History Check_Conditions->Sub_Cond_1 Sub_Cond_2 Atmosphere (Air vs. Inert) Check_Conditions->Sub_Cond_2 Sub_Cond_3 pH / Reagent Compatibility Check_Conditions->Sub_Cond_3 Characterize->Resolve Sub_Char_1 LC-MS / GC-MS Characterize->Sub_Char_1 Sub_Char_2 FTIR / NMR Spectroscopy Characterize->Sub_Char_2

Caption: A logical workflow for troubleshooting experimental issues.

Potential Degradation Pathway

While multiple degradation pathways exist, pyridinium salts can be susceptible to nucleophilic attack, especially under basic conditions.

G Reactants 1-Propylpyridinium Cation + Strong Base (e.g., OH⁻) Condition Elevated Temperature Reactants->Condition Mechanism Hofmann-type Elimination Reactants->Mechanism Products Degradation Products (e.g., Pyridine, Propene, Water) Condition->Products Leads to Mechanism->Products

Caption: A simplified potential degradation pathway for [C3Py][Cl].

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for determining the onset decomposition temperature of [C3Py][Cl].

  • Sample Preparation:

    • Ensure the ionic liquid is thoroughly dried under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove absorbed water, which can interfere with the analysis.

    • Weigh 5-10 mg of the dried sample into a clean alumina or platinum TGA crucible.

  • Instrument Setup:

    • Purge Gas: Set a high-purity nitrogen or argon flow (e.g., 20-50 mL/min) to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[7]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The onset decomposition temperature (T_onset_) is determined as the intersection of the tangent drawn from the initial baseline and the tangent drawn from the point of maximum mass loss.[7]

    • The peak decomposition temperature (T_peak_) is the temperature at which the maximum rate of mass loss occurs, identified from the peak of the derivative thermogram (DTG) curve.[7]

Protocol 2: Purity Analysis and Degradation Monitoring by HPLC

This protocol describes a general approach for monitoring the purity of [C3Py][Cl]. Method development will be required for specific instrument setups.

  • Sample Preparation:

    • Accurately prepare a stock solution of [C3Py][Cl] in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare dilutions from the stock solution to create calibration standards.

    • For experimental samples, dissolve them in the mobile phase to an appropriate concentration.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase column (e.g., C18) or a mixed-mode column suitable for ionic liquids is recommended.[16]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyridinium ring absorbs (e.g., ~260 nm) or an Evaporative Light Scattering Detector (ELSD).[16]

  • Data Analysis:

    • Run the calibration standards to establish a linear calibration curve.

    • Inject the test sample. The appearance of new peaks or a decrease in the area of the main [C3Py][Cl] peak relative to a control sample indicates the presence of impurities or degradation.

References

  • Docherty, K. M., & Kulpa, Jr., C. F. (2005). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. Green Chemistry, 7(4), 185-189.
  • Stolte, S., Abdulkarim, S., Arning, J., Blomeyer-Nienstedt, A., Bottin-Weber, U., Matzke, M., Ranke, J., Jastorff, B., & Thöming, J. (2008). Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. Green Chemistry, 10(2), 214-224.
  • Semantic Scholar. (2010). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. Retrieved from [Link]

  • Google Patents. (n.d.). US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides.
  • Gathergood, N., & Scammells, P. J. (2002).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 390 questions with answers in IONIC LIQUIDS | Science topic. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. Retrieved from [Link]

  • Stasiewicz, M., Mulkiewicz, E., Tomczak, R., Golebiowski, M., Czerwicka, M., Stepnowski, P., & Kumirska, J. (2008). Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride, saccharinate and acesulfamates) on cellular and molecular level. Ecotoxicology and Environmental Safety, 71(1), 157-165.
  • LookChem. (n.d.). 1-Methylpyridinium chloride Safety Data Sheets(SDS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Common Troubleshooting Tips. Retrieved from [Link]

  • Thoisoi2. (2024). Experiments with expensive ionic liquids. YouTube. Retrieved from [Link]

  • Ehrlich, L., Pospiech, D., Muza, U. L., Lederer, A., Muche, J., Fischer, D., & Uhlmann, P. (2022). Chloride Ion-Containing Polymeric Ionic Liquids for Application as Electrolytes in Solid-State Batteries. Macromolecular Chemistry and Physics, 223(24), 2200317.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.
  • National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. NTP Toxicity Report 103.
  • ResearchGate. (n.d.). Assessing toxicity and biodegradation of novel, environmentally benign ionic liquids (1-alkoxymethyl-3-hydroxypyridinium chloride, saccharinate and acesulfamates) on cellular and molecular level. Retrieved from [Link]

  • Singh, R. P., & Shree, V. (2009). On the Chemical Stabilities of Ionic Liquids. The Open Organic Chemistry Journal, 3, 20-29.
  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved from [Link]

  • El-Lateef, H. M. A., & El-Beltagi, H. S. (2022). Improvement of Electrochemical Performance with Cetylpyridinium Chloride for the Al Anode of Alkaline Al-Air Batteries.
  • Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

  • ResearchGate. (n.d.). Sorbent-modified biodegradation studies of the biocidal cationic surfactant cetylpyridinium chloride. Retrieved from [Link]

  • Wang, J., Lu, J., Zhang, L., & Hu, Y. (2003). Determination of cetylpyridinium chloride and tetracaine hydrochloride in buccal tablets by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 381-386.
  • MDPI. (2023). Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell. Retrieved from [Link]

  • ResearchGate. (2025). Polypropylene degradation: Theoretical and experimental investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of pyrene in cetylpyridinium chloride-aided soil washing wastewater by pyrite Fenton reaction. Retrieved from [Link]

  • Pasupuleti, L., Chandan, R. S., Reddy, H., & Vidiyala, N. (2025). Analytical Method Development and Validation of a Novel RP-HPLC Method for Simultaneous Quantification of Xanomeline and Trospium Chloride in Pharmaceutical Dosage Form. International Journal of Drug Delivery Technology, 15(1), 119-125.

Sources

Purification methods for 1-Propylpyridinium Chloride after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Propylpyridinium Chloride

Welcome to the technical support resource for this compound ([C₃H₇NC₅H₅]Cl). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the post-synthesis purification of this versatile ionic liquid. Here, we provide in-depth, field-proven answers to frequently encountered problems, complete with detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound. Each question is followed by a detailed explanation and a recommended course of action.

Question 1: My synthesized this compound is an off-white, yellow, or brownish color. How can I remove the color impurities?

Expert Analysis: Color in the final product typically originates from trace impurities, often from the pyridine starting material or from side reactions occurring at elevated synthesis temperatures. Pyridine is susceptible to oxidation and polymerization, which can form colored oligomeric species. These impurities can interfere with downstream applications, particularly in electrochemistry and spectroscopy.

The most effective method for removing these color bodies is treatment with activated carbon, a high-surface-area adsorbent known for its ability to trap large, conjugated organic molecules that cause color.[1][2]

Recommended Protocol: Activated Carbon Decolorization

  • Dissolution: Dissolve the crude, colored this compound in a minimal amount of a suitable solvent. Anhydrous ethanol or acetonitrile are good starting points due to the high solubility of the ionic liquid.

  • Carbon Addition: Add activated carbon to the solution (approximately 1-2% w/w relative to the ionic liquid). The high surface area of the carbon adsorbs the colored impurities.[3][4]

  • Stirring: Stir the suspension at room temperature for 1-2 hours. Gentle heating (40-50°C) can sometimes improve efficiency, but avoid high temperatures which could promote further side reactions.

  • Hot Filtration: While the solution is still warm (if heated), filter it through a pad of Celite® or a fine-porosity fritted glass funnel to remove the activated carbon. This step is critical; if the solution cools too much, the desired product may begin to crystallize, leading to yield loss.

  • Solvent Removal: Remove the solvent from the clear, colorless filtrate under reduced pressure using a rotary evaporator.

  • Final Drying: Proceed to high-vacuum drying to remove any residual solvent (see Question 2).

Question 2: My product is a viscous oil or a sticky solid, not the expected crystalline powder. What went wrong?

Expert Analysis: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Its appearance as an oil or sticky solid is almost always due to the presence of residual water or organic solvent (e.g., from the synthesis or a washing step). Water, in particular, can significantly depress the melting point and prevent proper crystallization. The expected appearance of the pure, anhydrous product is a white to off-white crystalline powder.[7][8]

Recommended Protocol: High-Vacuum Drying

The key to obtaining a crystalline solid is rigorous removal of all volatile components.

  • Initial Solvent Removal: After purification steps like washing or recrystallization, ensure the bulk of the solvent is removed, preferably with a rotary evaporator.

  • High-Vacuum Application: Transfer the product to a suitable flask or vial. For maximum surface area, it's beneficial to first dissolve the oil in a small amount of a volatile solvent (like dichloromethane), then remove it on the rotary evaporator to create a thin film on the flask walls.

  • Drying Setup: Connect the flask to a high-vacuum line (<1 mbar) equipped with a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Gently heat the sample under vacuum. A temperature of 60-80°C is typically sufficient. This provides the thermal energy needed for water and solvent molecules to escape the viscous ionic liquid.

  • Duration: Continue drying under high vacuum for at least 12-24 hours. The process is complete when the product appears as a free-flowing crystalline solid and maintains this form upon cooling to room temperature. A new, efficient alternative for removing solvents is sweeping with an inert gas like nitrogen, which can significantly reduce drying times.[9]

Question 3: My NMR spectrum shows unreacted pyridine or 1-chloropropane. How do I remove these starting materials?

Expert Analysis: The synthesis of this compound is a quaternization reaction. It is common to use a slight excess of one reactant to ensure the complete conversion of the other.[5] Residual starting materials are volatile and can typically be removed during the initial workup and drying stages. However, if they persist, a solvent wash is highly effective.

The principle is to use a solvent in which the ionic liquid product is insoluble, but the non-polar starting materials (pyridine and 1-chloropropane) are highly soluble. Anhydrous diethyl ether or ethyl acetate are excellent choices for this purpose.[5][10]

Recommended Protocol: Anhydrous Solvent Washing

  • Solvent Selection: Choose a dry, non-polar solvent. Anhydrous diethyl ether is a common and effective choice.[5]

  • Washing Procedure: Place the crude product in a flask. Add a sufficient volume of anhydrous diethyl ether to form a slurry.

  • Agitation: Stir the slurry vigorously for 15-20 minutes. This allows the unreacted starting materials to dissolve into the ether phase.

  • Isolation: Isolate the solid product by vacuum filtration. Perform the filtration quickly to minimize exposure to atmospheric moisture.

  • Repeat: Repeat the washing process two more times with fresh anhydrous diethyl ether.

  • Drying: After the final wash, dry the purified product thoroughly under high vacuum to remove any residual ether (as described in Question 2).

Workflow & Troubleshooting Diagrams

To provide a clear visual guide, the following diagrams illustrate the overall purification process and a decision tree for troubleshooting common issues.

PurificationWorkflow cluster_0 Purification of this compound Crude Crude Product (Post-Synthesis) Wash Solvent Wash (e.g., Diethyl Ether) Crude->Wash Remove Starting Materials CheckColor Is Product Colored? Wash->CheckColor Carbon Activated Carbon Treatment CheckColor->Carbon Yes CheckForm Is Product Crystalline? CheckColor->CheckForm No FilterCarbon Hot Filtration Carbon->FilterCarbon Recrystallize Optional: Recrystallization FilterCarbon->Recrystallize Recrystallize->CheckForm Dry High-Vacuum Drying (60-80°C, <1 mbar) CheckForm->Dry No (Oily) Pure Pure, Crystalline Product CheckForm->Pure Yes Dry->Pure TroubleshootingTree cluster_1 Troubleshooting Guide Problem Observed Problem P1 Product is Colored (Yellow/Brown) Problem->P1 P2 Product is Oily/ Non-Crystalline Problem->P2 P3 NMR Shows Starting Materials Problem->P3 C1 Cause: Pyridine Polymerization/Oxidation P1->C1 C2 Cause: Residual Water or Solvent P2->C2 C3 Cause: Incomplete Reaction/Workup P3->C3 S1 Solution: Activated Carbon Treatment + Filtration C1->S1 S2 Solution: Rigorous High-Vacuum Drying C2->S2 S3 Solution: Anhydrous Solvent Wash (Ether) C3->S3

Caption: Decision tree for troubleshooting common purification issues.

Data & Protocols

Table 1: Purity Assessment of this compound
ParameterMethodExpected Result for Pure Product (>98%)
Appearance Visual InspectionWhite to off-white crystalline powder. [7][8]
Melting Point Mel-Temp or similar apparatus92.5 - 94.0 °C. [5]A broad or depressed melting range indicates impurities.
Purity Assay Titration≥ 98%. [7]
Structure ¹H NMR (CDCl₃)δ ~1.03 (t, 3H), ~2.12 (m, 2H), ~5.10 (t, 2H), plus aromatic protons. [5]Absence of pyridine/1-chloropropane signals.
Detailed Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, based on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one. [11][12] Solvent System Selection: A good recrystallization solvent will dissolve this compound when hot but not when cold. A mixture of solvents is often required. A common system for pyridinium salts is a polar solvent in which it is soluble (e.g., ethanol, isopropanol) and a less polar anti-solvent (e.g., ethyl acetate, diethyl ether).

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat gently with stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or activated carbon residue), perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Slowly add ethyl acetate (the anti-solvent) to the hot solution until it just begins to turn cloudy. Add a drop or two of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. [13]5. Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethyl acetate or diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the final product under high vacuum as described previously.

References

  • Purification of Ionic Liquids: Sweeping Solvents by Nitrogen - ACS Publications. [Link]

  • US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google P
  • This compound | C8H12ClN | CID 13561212 - PubChem - NIH. [Link]

  • This compound from Aladdin Scientific | Biocompare.com. [Link]

  • Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. [Link]

  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends | Chemical Reviews - ACS Publications. [Link]

  • US4122245A - AlCl3 /1-alkyl pyridinium chloride room temperature electrolytes - Google P
  • Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose - PMC - NIH. [Link]

  • What's your typical cleaning method for your ionic liquids? - ResearchGate. [Link]

  • About the Purification Route of Ionic Liquid Precursors - MDPI. [Link]

  • Cationic dye removal using surface treated activated carbon as an adsorbent | Request PDF. [Link]

  • Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC - NIH. [Link]

  • The purification of an ionic liquid - ResearchGate. [Link]

  • Recrystallization - YouTube. [Link]

  • Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry. [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? - ResearchGate. [Link]

  • Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. [Link]

  • Composition and structural effects on the adsorption of ionic liquids onto activated carbon. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Recrystallization and Melting Point Analysis - YouTube. [Link]

  • Removal of Anionic and Cationic Dyes from Wastewater Using Activated Carbon from Palm Tree Fiber Waste - Semantic Scholar. [Link]

  • Purification by Recrystallization - CUNY. [Link]

  • WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google P
  • How can i purify the carboxylate Ionic Liquids after synthesis? - ResearchGate. [Link]

Sources

Identifying and removing common impurities in 1-Propylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-Propylpyridinium Chloride [C₈H₁₂ClN]

A Guide to Identification and Removal of Common Impurities for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow or brownish tint. Is it still usable?

A1: A yellow or brownish discoloration typically indicates the presence of organic impurities, which may arise from side reactions during synthesis or gradual degradation, potentially accelerated by elevated temperatures.[1] For many applications, especially in electrochemistry, catalysis, and pharmaceutical development, high purity is critical.[2][3][4] These colored impurities can interfere with reaction mechanisms and spectroscopic analysis. We strongly recommend purifying the ionic liquid before use. A common and effective method is treatment with activated charcoal.[2][5]

Q2: I've dried my ionic liquid under vacuum for hours, but I suspect water is still present. Why is this happening and how can I be sure?

A2: this compound is hygroscopic and can readily absorb moisture from the atmosphere.[6] Due to strong hydrogen bonding between water and the ionic liquid, simple vacuum drying can be slow and inefficient.[7] The definitive method for quantifying water content is Karl Fischer titration, which is highly selective and accurate for trace amounts of water.[8][9][10] For more effective drying, consider gently heating the sample (e.g., 60-80°C) under high vacuum or employing a nitrogen sweeping technique, which can significantly accelerate water removal.[7]

Q3: My NMR spectrum shows small peaks that don't correspond to my product. What are they likely to be?

A3: These extraneous peaks are often due to residual starting materials from an incomplete synthesis reaction, namely pyridine and 1-chloropropane (or the corresponding 1-bromoalkane).[1][9][11] You may also be observing signals from volatile organic solvents (e.g., ethanol, acetonitrile) used during the synthesis or a previous purification step.[5][7] A careful comparison of the chemical shifts with spectra of the potential starting materials will help confirm their identity.[12][13]

Troubleshooting Guide: Impurity Identification

The first step in any purification workflow is the accurate identification and quantification of the impurities present. The properties of ionic liquids are significantly influenced by even minor contaminants.[9][11]

Q4: What are the most common impurities I should test for in this compound?

A4: The primary impurities to be aware of stem from the synthesis process and subsequent handling. These can be broadly categorized as shown in the table below.

Table 1: Common Impurities in this compound

Impurity CategorySpecific ExamplesCommon SourcePotential Impact on Experiments
Water H₂OAbsorption from atmosphere (hygroscopicity)Narrows electrochemical window, acts as a nucleophile in reactions, affects viscosity.[7][14]
Unreacted Reagents Pyridine, 1-chloropropaneIncomplete quaternization reactionAlters physicochemical properties (melting point, viscosity), can act as a competing reagent.[1]
Volatile Organics (VOCs) Acetonitrile, Ethanol, AcetoneResidual solvents from synthesis or purificationAffects viscosity, density, and vapor pressure; can interfere with reactions.[7][15]
Color Impurities Oligomeric/polymeric speciesSide reactions, thermal degradationInterfere with optical measurements, may indicate product instability.[1][5]
Inorganic Salts Residual halide ions (e.g., Cl⁻)Byproduct of synthesis or anion exchangeAffects electrochemical performance, can be corrosive.[9][16]

Q5: Which analytical techniques are best for identifying these impurities?

A5: A multi-pronged analytical approach is recommended for comprehensive purity assessment.

  • For Water Content: Karl Fischer Titration is the industry standard for accurately determining water content in ionic liquids, down to parts-per-million (ppm) levels.[9][17] It is a direct and water-selective method.[10]

  • For Organic Impurities (Reagents, Solvents): Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is exceptionally powerful.[13] It allows for the identification and quantification of proton-containing impurities like residual pyridine, alkyl halides, and organic solvents.[12][18]

  • For Halide Impurities: Ion Chromatography (IC) is a highly sensitive method for the simultaneous determination and quantification of various anions, including residual halides.[16] A simple, qualitative test involves adding a silver nitrate solution to an aqueous solution of the ionic liquid; the formation of a white AgCl precipitate indicates the presence of chloride ions, though this is not a quantitative measure.[9]

  • For Volatile Organics: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify residual volatile organic compounds.[19]

Workflow for Impurity Identification & Removal

The following diagram outlines a systematic workflow for assessing the purity of your this compound and selecting the appropriate purification strategy.

G cluster_0 Purity Assessment cluster_1 Decision & Purification cluster_2 Final Validation start Crude 1-Propylpyridinium Chloride Sample visual Visual Inspection (Color, Clarity) start->visual nmr ¹H NMR Analysis visual->nmr kf Karl Fischer Titration nmr->kf ic Ion Chromatography (Optional) kf->ic decision Evaluate Impurity Profile ic->decision charcoal Activated Charcoal Treatment decision->charcoal Colored? vacuum High-Vacuum Drying / N₂ Sweeping decision->vacuum High Water / VOCs? extraction Solvent Extraction / Washing decision->extraction Unreacted Reagents? final_analysis Re-analyze Purity (NMR, KF) charcoal->final_analysis vacuum->final_analysis extraction->final_analysis product High-Purity Product final_analysis->product Purity Confirmed

Caption: A logical workflow for identifying, addressing, and validating the purity of this compound.

Troubleshooting Guide: Impurity Removal Protocols

Q6: How do I perform a Karl Fischer titration to measure water content?

A6: Karl Fischer (KF) titration reacts water with iodine and sulfur dioxide in the presence of a base and an alcohol.[10] Modern automated titrators make this a straightforward process.

Protocol 1: Water Quantification by Coulometric Karl Fischer Titration
  • System Preparation: Ensure the KF titrator's reaction cell is clean, dry, and filled with fresh, appropriate KF reagent (anode and cathode solutions). Run a pre-titration to neutralize any ambient moisture in the cell until a stable, low drift rate is achieved.

  • Sample Preparation: In an inert atmosphere (glovebox or dry bag), accurately weigh a small amount (typically 50-200 mg) of the this compound into a gas-tight syringe or sample vial. The exact mass depends on the expected water content.

  • Injection: Quickly and carefully inject the sample into the KF reaction cell. Ensure the injection port is sealed immediately to prevent atmospheric moisture from entering.

  • Titration: The instrument will automatically titrate the sample by electrochemically generating iodine. The endpoint is detected potentiometrically.[10]

  • Calculation: The instrument's software will calculate the water content based on the total charge passed (coulombs) and the mass of the sample, typically reporting the result in ppm or weight percent.

  • Validation: For best practice, run a certified water standard to verify the instrument's calibration and performance.

Q7: My ionic liquid is discolored. What is the best way to remove the color?

A7: Treatment with activated charcoal is a highly effective method for removing colored organic impurities via adsorption.[2]

Protocol 2: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable volatile solvent, such as methanol or acetonitrile. This step is crucial as it lowers the viscosity of the ionic liquid, allowing for effective mixing and subsequent filtration.[5]

  • Charcoal Addition: Add activated charcoal to the solution (typically 1-5% by weight of the ionic liquid).

  • Stirring: Stir the mixture vigorously at room temperature for 1-3 hours. Gentle heating (e.g., 40°C) may improve efficiency but should be monitored to avoid solvent loss.

  • Filtration: Remove the activated charcoal by filtration. To remove fine particles, it is recommended to filter through a pad of Celite® or a syringe filter (e.g., 0.45 µm PTFE).

  • Solvent Removal: Remove the volatile solvent from the purified ionic liquid using a rotary evaporator.

  • Final Drying: Transfer the decolorized ionic liquid to a Schlenk flask and dry under high vacuum, with gentle heating (60-80°C), to remove any residual solvent and trace water.[7]

Q8: How can I remove unreacted starting materials and other volatile compounds?

A8: A combination of solvent washing and high-vacuum drying is typically effective. A nitrogen sweeping method can be particularly efficient.[7]

Protocol 3: Removal of Volatile Impurities by Nitrogen Sweeping
  • Setup: Place the ionic liquid in a Schlenk flask or a similar vessel equipped with a gas inlet that extends below the surface of the liquid and a gas outlet connected to a bubbler or vacuum line.

  • Heating: Gently heat the ionic liquid to between 60-100°C using an oil bath to decrease viscosity and increase the vapor pressure of the impurities. Do not exceed the thermal stability limit of the ionic liquid.[3]

  • Nitrogen Flow: Introduce a slow, steady stream of dry nitrogen gas through the gas inlet. The bubbling action creates a large surface area and continuously carries away volatile impurities (water, residual solvents, unreacted pyridine/1-chloropropane).[7]

  • Duration: Continue this process for several hours (e.g., 4-12 hours). The required time depends on the volume of the sample and the initial impurity level.

  • Validation: Periodically take a small aliquot (under inert conditions) and analyze it by ¹H NMR or Karl Fischer titration to monitor the removal of impurities until the desired purity is achieved.

Purification Method Selection

The choice of purification method depends on the identified impurities. This decision tree can guide your selection process.

G start Impurity Profile from Analysis q_color Is the IL colored? start->q_color a_color_yes 1. Activated Charcoal 2. High-Vacuum Drying q_color->a_color_yes Yes q_water_vocs High Water or VOCs? q_color->q_water_vocs No a_color_yes->q_water_vocs a_water_vocs_yes High-Vacuum Drying with heat and/or Nitrogen Sweeping q_water_vocs->a_water_vocs_yes Yes q_reagents Residual Reagents? q_water_vocs->q_reagents No a_water_vocs_yes->q_reagents a_reagents_yes 1. Solvent Washing (e.g., with ether) 2. High-Vacuum Drying q_reagents->a_reagents_yes Yes end_node Proceed to Final Purity Validation q_reagents->end_node No a_reagents_yes->end_node

Caption: Decision tree for selecting the appropriate purification method based on impurity type.

References

  • Recovery and purification of ionic liquids from solutions: a review - PMC. [Link]

  • Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka. [Link]

  • Purification of Ionic Liquids: Sweeping Solvents by Nitrogen - ACS Publications. [Link]

  • WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google P
  • About the Purification Route of Ionic Liquid Precursors - MDPI. [Link]

  • How to purify ionic liquids???? - ResearchGate. [Link]

  • Purity specification methods for ionic liquids | Request PDF - ResearchGate. [Link]

  • Purity specification methods for ionic liquids - Semantic Scholar. [Link]

  • Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. [Link]

  • Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF - ResearchGate. [Link]

  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [Link]

  • Ionic liquid technology to recover volatile organic compounds (VOCs) - PubMed. [Link]

  • Ionic liquid technology to recover volatile organic compounds (VOCs) - ResearchGate. [Link]

  • INVESTIGATION OF THE USE OF IONIC LIQUIDS IN THE CAPTURE OF VOLATILE ORGANIC COMPOUNDS - Imperial College London. [Link]

  • This compound | C8H12ClN | CID 13561212 - PubChem - NIH. [Link]

  • The Absorption Performance of Ionic Liquids–PEG200 Complex Absorbent for VOCs - MDPI. [Link]

  • Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and a Future Outlook - PMC - NIH. [Link]

  • Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and a Future Outlook - ACS Publications. [Link]

  • Protic pyridinium ionic liquids: Synthesis, acidity determination and their performances for acid catalysis. [Link]

  • In Situ Determination of the Water Content of Ionic Liquids - ResearchGate. [Link]

  • US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google P
  • Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC. [Link]

  • Karl Fischer titration - Wikipedia. [Link]

  • Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. [Link]

  • (PDF) 1-Methyl-1-propylpyrrolidinium chloride - ResearchGate. [Link]

  • Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. [Link]

  • This compound from Aladdin Scientific | Biocompare.com. [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

  • NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals - MDPI. [Link]

  • Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC - NIH. [Link]

  • Solvent Properties of Pyridinium Ionic Liquids - Longdom Publishing. [Link]

  • Molecular Interaction Study on a New Application of Ionic Liquids as Dissolver Toward Carbonate Scale - UKM. [Link]

  • Reaction of ligand 3-n-propylpyridinium chloride trimethoxysilane formation and functionalization of the silica surface - ResearchGate. [Link]

  • Polymer degradation and Stability | Request PDF - ResearchGate. [Link]

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Technical Support Center: Managing the Hygroscopic Properties of 1-Propylpyridinium Chloride in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Propylpyridinium Chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid in their experiments. As an ionic liquid, this compound possesses a unique set of properties, including high thermal stability and the ability to stabilize reactive intermediates.[1] However, its hygroscopic nature presents a significant challenge that can impact experimental reproducibility and outcomes.[2] This document provides in-depth troubleshooting guides and frequently asked questions to help you effectively manage moisture absorption and ensure the integrity of your results.

I. Understanding the Impact of Water Contamination

The presence of water, even in trace amounts, can significantly alter the physicochemical properties of ionic liquids like this compound.[3][4][5][6][7] This can lead to a cascade of issues in your experiments, from altered reaction kinetics to compromised product purity.

Key Effects of Water Contamination:
  • Altered Physicochemical Properties: Water can decrease viscosity and density while increasing ionic conductivity.[3][4][5][8] These changes can affect mass transport and reaction rates.

  • Reduced Electrochemical Window: For electrochemical applications, water contamination can narrow the electrochemical stability window of the ionic liquid.[8]

  • Changes in Solubility: The polarity of the ionic liquid is affected by water content, which in turn can alter its solubility characteristics for reactants, catalysts, and products.

  • Potential for Side Reactions: In sensitive organic syntheses, water can act as a nucleophile or a proton source, leading to unwanted side reactions and byproducts.[9]

The following table summarizes the potential impact of water on key experimental parameters:

Experimental ParameterPotential Impact of Water ContaminationScientific Rationale
Reaction Kinetics Altered reaction rates (increase or decrease)Changes in viscosity and reactant/catalyst solubility.[3][4][5]
Product Yield & Purity Decreased yield, formation of byproductsWater participating in side reactions or altering catalyst activity.[9]
Electrochemical Measurements Inaccurate readings, narrowed potential windowChanges in ionic conductivity and electrochemical stability.[8]
Spectroscopic Analysis Interference in spectra (e.g., IR, NMR)Presence of water peaks can obscure signals from the sample.
Material Properties Changes in thermal stability and mechanical propertiesWater can act as a plasticizer or promote degradation pathways.[9]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter due to the hygroscopic nature of this compound.

Problem 1: Inconsistent Reaction Yields or Rates

Symptoms:

  • Significant batch-to-batch variation in product yield.

  • Reaction times are not reproducible.

  • Unexpected byproducts are observed in analytical data (e.g., NMR, LC-MS).

Root Cause Analysis: The most likely culprit is varying levels of water contamination in the this compound. Water can interfere with catalytic cycles, react with sensitive reagents, or alter the solubility of key components, leading to inconsistent results.

Solutions:

Step 1: Quantify Water Content

  • Recommendation: Use Karl Fischer titration to accurately determine the water content of your this compound before each experiment.[10] This provides a baseline for troubleshooting.

  • Alternative (Qualitative): In some cases, changes in physical appearance (e.g., increased fluidity) can indicate significant water absorption.

Step 2: Implement Rigorous Drying Procedures

  • Primary Method (Vacuum Drying): Heat the ionic liquid under high vacuum. A common starting point is 70-80°C, but for more rigorous drying, temperatures can be gradually increased.[9][11]

    • Protocol: Place the this compound in a Schlenk flask. Connect to a high-vacuum line and heat in an oil bath. Maintain vacuum and heat for several hours (e.g., 4-8 hours) or until the water content is within the acceptable range for your application.

  • Secondary Method (Molecular Sieves): For less stringent requirements, drying over activated molecular sieves (3Å or 4Å) can be effective.[9]

    • Protocol: Add freshly activated molecular sieves to the ionic liquid and allow it to stand for at least 24 hours under an inert atmosphere.

Step 3: Maintain an Inert Atmosphere

  • Best Practice: Handle and store this compound in a glove box with a dry nitrogen or argon atmosphere.[12][13] Ensure the glove box's oxygen and moisture levels are consistently below 1 ppm.[12]

  • Alternative: If a glove box is unavailable, use Schlenk line techniques to handle the ionic liquid under a positive pressure of an inert gas.[14]

Problem 2: Difficulty in Product Isolation and Purification

Symptoms:

  • The product is difficult to precipitate or crystallize from the ionic liquid.

  • The ionic liquid is co-extracted with the product during liquid-liquid extraction.

  • Residual ionic liquid is present in the final product.

Root Cause Analysis: Water absorption can alter the solubility of the desired product in the ionic liquid, making separation challenging. It can also affect the properties of the extraction solvent.

Solutions:

Step 1: Minimize Water Content Before and During the Reaction

  • Follow the drying and handling procedures outlined in Problem 1.

Step 2: Optimize Extraction and Precipitation Solvents

  • Recommendation: If using an extraction solvent, ensure it is thoroughly dried before use.

  • Troubleshooting: Experiment with different anti-solvents for precipitation. The choice of anti-solvent will depend on the solubility of your product and the ionic liquid.

Problem 3: Corrosion or Degradation of Equipment

Symptoms:

  • Visible corrosion on metal spatulas, needles, or reactor components.

  • Discoloration of the ionic liquid over time.

Root Cause Analysis: While this compound itself may not be highly corrosive, the presence of water can facilitate the formation of acidic species, particularly if other reactive compounds are present.[15] Some ionic liquids, especially those with halide anions, can be corrosive in the presence of moisture.[16]

Solutions:

Step 1: Use Compatible Materials

  • Recommendation: Use glass, stainless steel (grade 316 or higher), or PTFE-lined equipment. Avoid reactive metals like aluminum or zinc.

Step 2: Ensure a Dry Environment

  • Strict adherence to drying and inert atmosphere handling protocols is crucial to prevent the formation of corrosive byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to minimize water absorption?

A1: The ideal storage method is inside a glove box under a dry inert atmosphere (nitrogen or argon).[12][13] If a glove box is not available, store it in a tightly sealed glass container, wrapped with Parafilm, and placed inside a desiccator containing a suitable drying agent (e.g., Drierite or phosphorus pentoxide).

Q2: How can I tell if my this compound has absorbed a significant amount of water?

A2: While Karl Fischer titration is the most accurate method, visual inspection can sometimes provide clues.[10] A noticeable decrease in viscosity (becoming more "runny") or a change in color can indicate water uptake. However, these are not quantitative measures.

Q3: Can I dry this compound by heating it on a hot plate open to the atmosphere?

A3: This is strongly discouraged. Heating an ionic liquid open to the atmosphere will likely lead to further water absorption from the air, especially as the temperature changes the relative humidity.[7] Effective drying requires heating under vacuum to remove the water vapor as it evaporates.[9][11]

Q4: What are the key considerations when using a glove box to handle this compound?

A4:

  • Atmosphere: Ensure the glove box maintains a dry, inert atmosphere with O2 and H2O levels below 1 ppm.[12]

  • Material Transfer: Use the antechamber correctly, performing at least three vacuum/refill cycles before bringing materials into the main chamber.[13]

  • Solvent Use: Be mindful of introducing volatile solvents into the glove box, as they can be difficult to remove and may affect the purification system.[17]

  • Cleanliness: Keep the glove box clean to avoid cross-contamination.[12]

Glovebox_vs_Open_Bench cluster_key Key key_recommended Recommended Path key_not_recommended High-Risk Path

Q5: Are there any analytical techniques other than Karl Fischer titration to determine water content?

A5: While Karl Fischer titration is the gold standard, other methods can provide qualitative or semi-quantitative information. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a broad water peak can be observed, but quantification can be challenging.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band around 3400 cm⁻¹ indicates the presence of water.

  • Electrochemical Methods: Changes in conductivity or the electrochemical window can be correlated to water content, but this requires careful calibration.[18]

Troubleshooting_Flowchart start Inconsistent Experimental Results? check_water Suspect Water Contamination in this compound start->check_water kf_titration Perform Karl Fischer Titration check_water->kf_titration water_high Water Content Too High kf_titration->water_high Yes water_ok Water Content Acceptable kf_titration->water_ok No dry_il Dry the Ionic Liquid (Vacuum Oven) water_high->dry_il check_other Investigate Other Experimental Variables water_ok->check_other re_measure Re-measure Water Content dry_il->re_measure re_measure->kf_titration Check again use_dry_il Use Dried IL in Experiment re_measure->use_dry_il If OK implement_handling Implement Strict Handling Protocols (Glove Box/Schlenk Line) use_dry_il->implement_handling

IV. References

  • Influence of the Water Content on the Structure and Physicochemical Properties of an Ionic Liquid and Its Li+ Mixture. The Journal of Physical Chemistry B. [Link]

  • Effects of the Water Content on the Transport Properties of Ionic Liquids. ACS Publications. [Link]

  • Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois. [Link]

  • Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. MDPI. [Link]

  • Influence of the water content on the structure and physicochemical properties of an ionic liquid and its Li+ mixture. Semantic Scholar. [Link]

  • The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing. [Link]

  • Controlled chemistry of Moisture Sensitive Reagents in Ionic Liquids. Queen's University Belfast. [Link]

  • Gas Drying Using Supported Ionic Liquids. ResearchGate. [Link]

  • How to dry an ionic liquid?. Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd. [Link]

  • On the Moisture Absorption Capability of Ionic Liquids. PubMed Central - NIH. [Link]

  • New Insights on the Fast Response of Poly(Ionic Liquid)s to Humidity: The Effect of Free-Ion Concentration. NIH. [Link]

  • Gas Drying with Ionic Liquids. American Institute of Chemical Engineers. [Link]

  • How can I dry an ionic liquid?. ResearchGate. [Link]

  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. MDPI. [Link]

  • In Situ Determination of the Water Content of Ionic Liquids. ResearchGate. [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. University of St Andrews. [Link]

  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. ResearchGate. [Link]

  • How do you make sure there is water in your Ionic Liquid?. ResearchGate. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Glovebox safety guidelines. EPFL. [Link]

  • Storing/handling moisture sensitive chemicals outside of the glovebox?. Reddit. [Link]

  • The General Use of Gloveboxes. Labideal. [Link]

  • How To: Store Reagents. University of Rochester. [Link]

  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. [Link]

  • Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. PubMed Central - NIH. [Link]

  • Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. NIH. [Link]

  • This compound. PubChem - NIH. [Link]

  • Chlorine drying with hygroscopic ionic liquids. ResearchGate. [Link]

  • Discontinuities in hygroscopic growth below and above water saturation for laboratory surrogates of oligomers in organic atmospheric aerosols. ResearchGate. [Link]

  • Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. RSC Publishing. [Link]

  • Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. MDPI. [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

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Technical Support Center: Regeneration & Recycling of 1-Propylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Propylpyridinium Chloride ([PPy][Cl]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the industrial regeneration and recycling of this versatile ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its recycling a critical consideration?

A1: this compound is a type of ionic liquid (IL), which is essentially a salt that is liquid at or near room temperature. It consists of a propyl-substituted pyridinium cation and a chloride anion. Due to its unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds, it finds applications in various fields[1][2]. These include:

  • Organic Synthesis: As a catalyst and solvent, facilitating the formation of complex molecules in pharmaceutical development[1].

  • Electrochemistry: Serving as an electrolyte in energy storage systems like batteries and supercapacitors[1].

  • Biotechnology: Used in biocatalysis to stabilize enzymes and enhance reaction rates[1].

  • Materials Science: A component in creating new materials with improved thermal stability and conductivity[1].

Recycling is crucial for two primary reasons:

  • Economic Viability: Ionic liquids are generally more expensive than conventional organic solvents. Efficient recycling protocols are necessary to make their large-scale industrial use economically feasible[2].

  • Environmental Sustainability: Although often termed "green solvents" due to their low volatility, many ionic liquids are water-soluble and can persist in the environment, potentially posing ecotoxicological risks[3][4]. Effective recovery from waste streams prevents environmental contamination[3][5].

Q2: What are the primary industrial methods for regenerating this compound?

A2: The choice of regeneration method depends heavily on the nature of the impurities and the process stream (e.g., aqueous or organic). The non-volatile nature of ILs is a key property leveraged in many separation techniques[6][7]. Common methods include:

  • Solvent Extraction: This is a widely used technique where a solvent that is immiscible with the ionic liquid is used to extract organic products or impurities[6][8]. The low solubility of ILs in many nonpolar organic solvents makes this an effective method[6].

  • Distillation/Evaporation: If reaction products or residual solvents are volatile, they can be removed from the non-volatile [PPy][Cl] via distillation or evaporation, often under reduced pressure[6][7].

  • Adsorption: Impurities, particularly color bodies or minor organic contaminants, can be removed by treating the IL with adsorbents like activated carbon[9].

  • Membrane Separation: Techniques like nanofiltration, reverse osmosis, and pervaporation can be used to separate ILs from aqueous solutions, though they can be limited by factors like osmotic pressure and low flux[3][10].

  • Electrodialysis: This electrochemical method uses ion-exchange membranes to separate the ionic liquid from non-ionic impurities in aqueous solutions and can achieve high recovery ratios[5][11].

Q3: Is thermal degradation of this compound a concern during regeneration?

A3: Yes, while this compound has high thermal stability compared to conventional solvents, it is not immune to degradation at elevated temperatures[1]. The thermal stability of an ionic liquid is influenced by its cation and anion structure, the presence of impurities, and the atmosphere (e.g., inert vs. oxygen)[12]. For pyridinium-based ILs, decomposition temperatures can vary[13]. It is critical to operate any thermal regeneration process (like distillation) well below the known decomposition temperature of [PPy][Cl] to prevent the formation of impurities that can negatively impact its performance in subsequent uses. Thermogravimetric Analysis (TGA) is the standard method to determine this decomposition temperature[14][15].

Q4: What level of purity should I expect from recycled [PPy][Cl], and how do I assess it?

A4: The achievable purity depends on the regeneration method and the nature of the contaminants. For many applications, a purity of >98% is desirable and often achievable. However, even small amounts of impurities (e.g., water, residual solvents, or salts) can significantly alter the physicochemical properties of the IL[6].

A comprehensive purity assessment is crucial. No single technique is sufficient; a combination is recommended.

Analytical TechniquePurpose
Karl Fischer Titration Quantifies water content, a critical impurity that affects viscosity and reactivity.
Thermogravimetric Analysis (TGA) Determines thermal stability and the presence of volatile impurities[14][15].
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) Identifies and quantifies organic impurities and confirms structural integrity[14].
FTIR Spectroscopy Provides a fingerprint of the IL's chemical structure and can detect functional group impurities[16].
Inductively Coupled Plasma (ICP) Detects and quantifies trace metal contaminants, especially if the IL was used in metal-catalyzed reactions[16].

Troubleshooting Guide

This section addresses specific issues you may encounter during the regeneration and recycling of this compound.

Issue 1: Low Recovery Yield After Liquid-Liquid Extraction

Question: I am using an organic solvent to extract my product from [PPy][Cl], but my recovery of the ionic liquid is poor, and I'm seeing a significant volume loss. What's going wrong?

Answer: Low recovery in a liquid-liquid extraction process is typically due to one or more of the following factors:

  • Cause 1: Partial Miscibility of the Solvent: The chosen organic solvent may have partial miscibility with the [PPy][Cl], causing some of the ionic liquid to be carried over into the solvent phase during extraction.

  • Cause 2: Emulsion Formation: Vigorous mixing can lead to the formation of a stable emulsion at the interface between the ionic liquid and the organic solvent, making phase separation difficult and leading to loss of material during separation.

  • Cause 3: "Salting-Out" of Impurities: If your process generates inorganic salts, these can sometimes precipitate at the interface, trapping a portion of the ionic liquid.

Troubleshooting Workflow: Optimizing Extraction

Caption: Decision tree for troubleshooting low IL recovery.

Issue 2: Recycled [PPy][Cl] Performs Poorly in Subsequent Reactions

Question: My recycled this compound is clean and dry, but its catalytic activity has significantly decreased. Why is this happening?

Answer: A drop in performance, assuming the IL is structurally intact, points to the presence of subtle, inhibiting impurities. The most common culprits are residual water, acidic or basic species, or coordinating species that interfere with catalytic sites.

  • Cause 1: Residual Water: Even trace amounts of water can hydrolyze reagents or deactivate catalysts.

  • Cause 2: pH Shift: Acidic or basic impurities can accumulate over several recycle loops. For instance, residual thionyl chloride from a synthesis step can generate HCl[17], or basic impurities can be extracted from reaction mixtures[18]. This pH shift can poison pH-sensitive catalysts or reactions.

  • Cause 3: Accumulation of Byproducts: Non-volatile organic byproducts from the primary reaction can build up in the recycled IL, potentially coordinating to and deactivating a metal catalyst.

Protocol: Quality Control and Polishing of Recycled [PPy][Cl]
  • Baseline Analysis:

    • Perform Karl Fischer titration to quantify water content. Aim for <500 ppm for most applications.

    • Dissolve a small sample in neutral water and check the pH with a calibrated meter. A significant deviation from neutral (pH 6-8) indicates acidic or basic impurities.

    • Run a ¹H NMR spectrum and compare it to a virgin standard. Look for new peaks that may correspond to accumulated byproducts.

  • Purification/Polishing Step:

    • Drying: If water content is high, dry the IL under high vacuum at a moderate temperature (e.g., 70-80°C) for several hours.

    • Neutralization/Washing: If pH is off, a dilute aqueous wash may be necessary. For acidic impurities, use a dilute base (e.g., 5% sodium bicarbonate); for basic impurities, use a dilute acid (e.g., 5% HCl)[18]. Crucially, this must be followed by several washes with deionized water to remove the resulting salts and a rigorous drying step.

    • Activated Carbon Treatment: To remove organic byproducts or color, stir the IL with 1-2 wt% activated carbon for 2-4 hours, followed by filtration through a fine frit or Celite pad.

Issue 3: Difficulty Separating [PPy][Cl] from an Aqueous Process Stream

Question: My process results in a dilute aqueous solution of this compound. Evaporating the water is too energy-intensive. What are my options?

Answer: Recovering water-soluble ILs is a common challenge[3][6]. Several advanced technologies are more efficient than simple distillation.

  • Cause: this compound is miscible with water, making simple phase separation impossible. The high energy of vaporization of water makes evaporation costly[5].

Comparison of Recovery Technologies from Aqueous Solutions
TechnologyMechanismAdvantagesDisadvantages
Reverse Osmosis Pressure-driven membrane process that allows water to pass through while rejecting the larger IL ions[3].Low-temperature operation.Limited by osmotic pressure; can only concentrate to ~20-25 vol% IL[3][10]. High capital cost.
Pervaporation A membrane process where water selectively permeates and is evaporated on the other side.Effective for removing low water content.Very low flux when IL concentration is high, making it impractical for bulk water removal[3][10].
Electrodialysis Uses an electric potential to move ions across ion-exchange membranes, concentrating the IL[5].High recovery ratios (can exceed 85%) and high current efficiency[5].Energy consumption can be significant; membrane fouling can be an issue.
"Salting-Out" Adding a high concentration of an inorganic salt (e.g., K₃PO₄) to induce a phase separation.Simple, low-tech approach.Introduces a new salt into the system that must be managed. The IL phase will be saturated with water.
General Workflow for IL Recovery from Aqueous Solution

Caption: A multi-step approach for recovering IL from water.

References

  • Ionic Liquids: Recycling Challenges | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

  • Verliefde, A., Cornelissen, E., De Sitter, K., Braeken, L., & Van der Bruggen, B. (2007). Challenges for recycling ionic liquids by using pressure driven membrane processes. Green Chemistry, 9(8), 840-846.
  • Verliefde, A., Cornelissen, E., De Sitter, K., Braeken, L., & Van der Bruggen, B. (2010). Challenges for recycling ionic liquids by using pressure driven membrane processes.
  • Wang, J., Wang, Y., & Zhang, S. (2011). Recovery of ionic liquids from dilute aqueous solutions by electrodialysis. Chemical Engineering Journal, 174(1), 328-334.
  • Prodius, D., & Filippov, M. (2020). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals.
  • Recovery of ionic liquid via a hybrid methodology of electrodialysis with ultrafiltration after biomass pretreatment. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances - OUCI. (n.d.). Retrieved from [Link]

  • Khoo, Y. S., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Science of The Total Environment, 922, 171238.
  • Kalcikova, G., Zgajnar Gotvajn, A., Kladivova, V., & Brumec, M. (2012). Assessment of environmental impact of pyridinium-based ionic liquid.
  • Adsorption of Some Alkyloxyethylene Pyridinium Chlorides at Solid-Water Interface. (n.d.). Retrieved from [Link]

  • Zhang, X., et al. (2022). Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. ACS Omega, 7(46), 42352-42359.
  • Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 53(51), 20021-20037.
  • SUSTAINABLE RECOVERY OF PRECIOUS METALS FROM CHLORIDE SOLUTIONS BY SOLVENT EXTRACTION | Scientific Journal of Gdynia Maritime University. (n.d.). Retrieved from [Link]

  • La Mantia, F. P., & Scaffaro, R. (2023). Analytical Methods for In-Depth Assessment of Recycled Plastics: A Review. Polymers, 15(13), 2898.
  • N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. (n.d.). Retrieved from [Link]

  • A first assessment of the impact of impurities in PP and PE recycled plastics. (n.d.). Retrieved from [Link]

  • Râpă, M., et al. (2023). Long-Term Physical and Chemical Stability and Energy Recovery Potential Assessment of a New Chelating Resin Used in Brine Treatment for Chlor-Alkali Plants.
  • solid-liquid extraction - Columbia University. (n.d.). Retrieved from [Link]

  • Jiang, T., et al. (2023). Novel Adsorbents and Adsorption Methods for Pollutant Removal. Molecules, 28(23), 7794.

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Techniques for drying and storing anhydrous 1-Propylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Anhydrous 1-Propylpyridinium Chloride, a versatile ionic liquid, is a cornerstone in various advanced applications, from electrochemistry to organic synthesis.[1] Its efficacy, however, is critically dependent on maintaining an anhydrous state. As a hygroscopic salt, it readily absorbs atmospheric moisture, which can significantly alter its physical properties and compromise experimental outcomes.[2]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for drying and storing anhydrous this compound. Authored from the perspective of a Senior Application Scientist, this guide combines established protocols with the practical insights needed to ensure the integrity of your material and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its anhydrous state so important?

A1: this compound (CAS: 23271-47-8) is a quaternary ammonium salt, classified as an ionic liquid.[3] It typically appears as a white to off-white crystalline powder.[1] The term "anhydrous" signifies that it is free from water. This state is crucial because water is a common impurity in ionic liquids that can significantly alter their physicochemical properties, such as viscosity, conductivity, and solvent behavior.[4] For applications in electrochemistry, catalysis, or moisture-sensitive organic reactions, the presence of water can lead to side reactions, reduced efficiency, and non-reproducible results.

Q2: My this compound looks clumpy or has turned into a sticky liquid. What happened?

A2: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it has a strong affinity for water and will readily pull moisture from the air.[2] This absorption of water leads to the dissolution of the crystalline solid, causing it to clump, become sticky, or even fully liquefy, compromising its purity and making accurate weighing impossible.[5][6] The material will need to be dried thoroughly before use.

Q3: What is the most reliable method for drying this compound?

A3: The most effective and controlled method for drying this compound is by heating it under a high vacuum. This technique, often performed in a vacuum oven or using a Schlenk line, effectively removes absorbed water. It is crucial to maintain the temperature well below the compound's decomposition point. While a specific decomposition temperature is not readily published, a safe and effective starting point for many ionic liquids is to gradually heat to 70-80°C under vacuum for several hours. For more rigorous drying, temperatures can be slowly increased, but should not exceed 140°C without prior thermal analysis (e.g., TGA) of your specific batch.[7]

Q4: How should I store the dried this compound to keep it anhydrous?

A4: Proper storage is as critical as drying. The best practice is to store the anhydrous salt in an inert atmosphere, such as inside a nitrogen or argon-filled glove box.[8][9] If a glove box is unavailable, store the compound in a desiccator containing a strong drying agent (e.g., Drierite® or phosphorus pentoxide). The container should be a tightly sealed glass vessel, as some ionic liquids can degrade plastics.[8] For frequent use, consider transferring the material into a flask with a Sure/Seal™-style septum cap, which allows for removal of material via syringe or cannula under an inert atmosphere.[10]

Q5: Can I weigh and handle anhydrous this compound on an open lab bench?

A5: It is strongly discouraged. Due to its hygroscopic nature, the compound will begin absorbing atmospheric moisture immediately upon exposure.[5] This makes obtaining an accurate weight challenging and introduces water into your experiment. All manipulations, including weighing and dispensing, should ideally be performed within a glove box.[9][11] If a glove box is not accessible, you must work quickly. A practical alternative is to use a tared, sealed weighing bottle with a ground glass joint. Weigh the sealed bottle, quickly add the compound, reseal, and re-weigh to determine the mass by difference.[12]

Troubleshooting Guide

Issue Probable Cause Recommended Solution & Explanation
Material turns dark or changes color during heating. Thermal Decomposition. The drying temperature is too high, causing the ionic liquid to break down.[5]Immediately reduce the heat. Discard the discolored material as it is now impure. For future attempts, use a lower drying temperature or perform Thermogravimetric Analysis (TGA) to determine the precise onset decomposition temperature.[13]
Material remains clumpy or sticky after vacuum drying. Incomplete Drying. The drying time was insufficient, the vacuum was not strong enough, or the temperature was too low to remove all absorbed water.Extend the drying time (e.g., overnight). Ensure your vacuum system is pulling a high vacuum (<1 Torr). You may need to gently increase the temperature, but do so cautiously to avoid decomposition. Breaking up larger clumps beforehand can increase surface area and aid drying.[5]
Weight of the sample keeps increasing on the analytical balance. Rapid Moisture Absorption. The material is highly hygroscopic and is absorbing water from the air during the weighing process.[12]This confirms the need for a controlled environment. Move the weighing process into a glove box.[14] Alternatively, use a sealed weighing vial and determine the mass by difference. For preparing solutions, one can also dissolve the entire contents of a freshly opened bottle to make a stock solution of known concentration, bypassing the need to weigh the solid in air.[12]
Experimental results are inconsistent despite using the dried salt. Re-exposure to Moisture or Contamination. The anhydrous salt may have been inadvertently exposed to the atmosphere during transfer or storage, or the storage container is not truly airtight.Review your entire handling and storage workflow. Ensure all glassware is rigorously dried (e.g., oven-dried at >125°C overnight and cooled under inert gas).[10] Use Schlenk techniques or a glove box for all transfers. Check the seals on your storage containers and desiccator.[9][10]

Detailed Experimental Protocols

Protocol 1: Drying this compound via Vacuum Oven

This protocol describes the standard procedure for removing water from this compound that has been exposed to moisture.

Methodology:

  • Preparation: Place a thin layer (no more than 1 cm deep) of the hygroscopic this compound into a clean, dry Schlenk flask or a suitable vacuum-rated glass vessel. A thinner layer increases the surface area, facilitating more efficient drying.

  • Initial Evacuation: Connect the vessel to a vacuum line (a two-stage rotary vane pump is sufficient) protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the vessel.

  • Heating: Once a stable vacuum is achieved (<1 Torr), place the vessel in a heating bath (oil or sand bath) pre-set to 70-80°C.

  • Drying: Maintain the temperature and vacuum for a minimum of 4-6 hours. For heavily hydrated samples, overnight drying is recommended.

  • Cooling & Storage: Turn off the heat and allow the vessel to cool completely to room temperature while still under vacuum. Once cool, backfill the vessel with a dry, inert gas such as nitrogen or argon. Immediately transfer the dried powder into a storage container inside a glove box or a high-integrity desiccator.

G cluster_prep Preparation cluster_drying Drying Procedure cluster_finish Final Steps A Place thin layer of IL in Schlenk flask B Connect to vacuum line with cold trap A->B C Slowly evacuate to <1 Torr B->C D Heat to 70-80°C under vacuum C->D E Hold for 4-6 hours (or overnight) D->E F Cool to RT under vacuum E->F G Backfill with Inert Gas (N2/Ar) F->G H Transfer to storage in glove box G->H

Workflow for drying this compound.
Protocol 2: Decision Logic for Handling and Storage

This diagram outlines the decision-making process for handling and storing this compound based on its condition and available laboratory equipment.

G start Start: This compound Sample check_condition Assess Sample Condition: Free-flowing powder? start->check_condition is_dry Yes check_condition->is_dry Yes dry_protocol Follow Drying Protocol 1: Dry under vacuum with heat check_condition->dry_protocol No check_equipment Select Storage/Handling Method: Glove Box Available? is_dry->check_equipment is_wet No (Clumpy/Liquid) dry_protocol->check_equipment glovebox_proc Preferred Method: Store and handle all material inside N2/Ar-filled glove box. check_equipment->glovebox_proc Yes desiccator_proc Alternative Method: Store in desiccator. Weigh quickly using sealed vials. check_equipment->desiccator_proc No glovebox_yes Yes glovebox_no No end_point Proceed with Experiment glovebox_proc->end_point desiccator_proc->end_point

Decision tree for handling this compound.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • ResearchGate. (2020). Once you synthesize Ionic liquid, how do you preserve it so that it don't get decompose? Any idea? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Heym, F., et al. (2017). Gas Drying Using Supported Ionic Liquids. Chemie Ingenieur Technik.
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  • ResearchGate. (2015). How do I handle with ionic liquids? Retrieved from [Link]

  • University of Illinois IDEALS. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

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  • ResearchGate. (2021). Chlorine drying with hygroscopic ionic liquids. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

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  • University of Nottingham Malaysia. (n.d.). Chlorine drying with hygroscopic ionic liquids. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Ionic Liquids Toxicity—Benefits and Threats. PubMed Central. Retrieved from [Link]

  • Ghandi, K. (2014).
  • Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]

  • Ohioline, Ohio State University Extension. (2017). Safe Handling of Anhydrous Ammonia. Retrieved from [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]

  • NDSU Agriculture. (n.d.). Anhydrous Ammonia: Managing The Risks. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Standard Number 1910. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide: Comparing the Performance of 1-Propylpyridinium Chloride with Imidazolium-Based Ionic Liquids in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Designer Solvent" Paradigm in Modern Pharmaceutics

In the landscape of pharmaceutical research and drug development, the quest for efficiency, sustainability, and enhanced therapeutic performance is perpetual. Ionic Liquids (ILs), often dubbed "designer solvents," have emerged as a transformative class of materials.[1][2] Composed entirely of ions and typically possessing melting points below 100°C, their physicochemical properties—such as thermal stability, solvency, and conductivity—can be meticulously tuned by modifying their cation and anion structures.[2][3] This unique tailorability makes them powerful tools for overcoming persistent challenges in drug synthesis, formulation, and delivery.[1][4]

Among the vast families of ILs, those based on the imidazolium cation have been the most extensively studied and applied, creating a rich repository of performance data.[3][4] However, the exploration of alternative cations is crucial for expanding the application window and addressing specific limitations. This guide focuses on a comparative analysis of 1-Propylpyridinium Chloride , a representative of the pyridinium class of ILs, against its more common imidazolium-based counterparts.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure and functional performance. By providing objective, data-driven comparisons and validated experimental protocols, this guide aims to empower you to make informed decisions when selecting the optimal ionic liquid for your specific pharmaceutical application.

The Heart of the Matter: Cation Structure and Its Influence

The fundamental performance differences between this compound and imidazolium-based ILs originate from the distinct electronic and steric characteristics of their respective aromatic cations.

Caption: Molecular structures of the 1-Propylpyridinium and a representative imidazolium cation.

  • Aromaticity and Charge Distribution: The imidazolium ring, with its two nitrogen atoms, possesses a different charge distribution compared to the single-nitrogen pyridinium ring. A key feature of the imidazolium cation is the acidic proton at the C2 position (between the two nitrogen atoms). This site can engage in strong hydrogen bonding but also represents a point of potential chemical instability under basic conditions.[5][6] The pyridinium cation lacks this specific feature, which can be a significant advantage in certain chemical environments.

  • Steric Factors and Intermolecular Forces: The planarity and geometry of the rings influence how the ILs pack in the liquid state, affecting properties like viscosity and density.[7] While both are aromatic, the subtle differences in their structure and the positioning of alkyl chains dictate the strength of π-π stacking and van der Waals forces, which are critical determinants of their bulk physical properties.[8]

Quantitative Performance Metrics: A Head-to-Head Comparison

The choice of an IL is invariably guided by its physical and chemical properties. The following table summarizes key quantitative data for this compound against two widely used imidazolium-based ILs: 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) and 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc]).

PropertyThis compound1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc])
Molecular Formula C₈H₁₂ClN[9]C₈H₁₅ClN₂C₈H₁₄N₂O₂
Molecular Weight ( g/mol ) 157.64[9]174.67170.21
Appearance White to off-white crystalline powder[10][11]White to pale yellow solidColorless to yellow liquid
Melting Point (°C) Not readily available (solid at RT)~65[12]-45[12]
Thermal Decomposition (Tonset, °C) High thermal stability noted[10]~257[12]Varies with anion, generally lower than chloride salts
Viscosity (cP at 25°C) High (solid at RT)~880 (supercooled)[12]93[12]
Ionic Conductivity (mS/cm at 25°C) Low (solid at RT)~3[12]2.5[12]
Water Solubility Soluble[11][13]SolubleMiscible

Analysis of Properties:

  • Thermal Stability: While specific Tonset data for this compound is not abundant, pyridinium-based ILs are generally known for high thermal stability.[10] Imidazolium ILs also exhibit good stability, though it can be compromised by the reactivity of the C2 proton and the nucleophilicity of the anion.[6][14] For applications requiring prolonged heating, the perceived higher stability of the pyridinium ring structure might be advantageous.[15]

  • Viscosity and Conductivity: Viscosity is a critical parameter, especially in process engineering and formulation, as it affects mass transfer, mixing, and handling. It is heavily influenced by the length of the alkyl side chains—longer chains lead to higher viscosity and lower conductivity due to increased van der Waals forces and reduced ion mobility.[7][16][17] this compound is a solid at room temperature, precluding direct comparison of liquid-state properties without heating. However, in general, pyridinium salts can be slightly more viscous than their equivalent imidazolium counterparts.[18]

  • Solubility and Solvation Power: This is arguably the most critical area for pharmaceutical applications. Both IL classes are excellent solvents for a wide range of polar and nonpolar compounds, including many active pharmaceutical ingredients (APIs) that are poorly soluble in water.[2][19] The ability to dissolve these APIs can lead to significant enhancements in bioavailability.[20] The choice between them may depend on specific interactions; for instance, the hydrogen bond-accepting ability of the anion and the hydrogen bond-donating capacity of the cation (particularly the C2-H in imidazolium ILs) play a major role.[19]

Performance in Core Pharmaceutical Applications

Application AreaThis compoundImidazolium-Based ILsField Insights & Rationale
API Synthesis Acts as a catalyst and versatile solvent in organic reactions.[10]Extensively used as "green" recyclable solvents and catalysts, often improving reaction rates and yields.[4][21]Imidazolium-based ILs have a massive head start in literature and commercial availability. However, the stability of the pyridinium ring may offer advantages in reactions sensitive to the acidic C2 proton of imidazolium cations.
Drug Solubility Enhancement Excellent solubility in various solvents suggests strong potential for dissolving APIs.[10]Proven to enhance the solubility of poorly soluble drugs by orders of magnitude.[19][20]The primary mechanism is the disruption of the crystal lattice energy of the solid API. The choice depends on specific drug-IL interactions. Imidazolium ILs are the most studied for this purpose.[19]
Formation of API-ILs Potential to be used as the cation component of an API-IL.A well-established strategy where a drug molecule itself becomes the cation or anion, converting a solid API into a liquid form.[1][4]This strategy can eliminate polymorphism, a major issue in solid-state pharmaceuticals, and improve bioavailability.[1] Both cation types are viable candidates.
Biocatalysis Used for enzyme stabilization and enhancing reaction rates.[10]Widely used to dissolve biopolymers like cellulose and to stabilize proteins for biocatalytic processes.The IL provides a non-aqueous, stabilizing environment for enzymes. The choice of IL is critical to avoid denaturation while promoting activity.
Toxicity & Biocompatibility Data is limited; GHS classification indicates skin and eye irritation.[9]Varies significantly with structure. Toxicity generally increases with longer alkyl chains. Aromatic cations are often more toxic than non-aromatic ones.[22][23]This is a crucial hurdle for in vivo applications. For any IL, extensive toxicological studies are required. Cholinium- and amino acid-based ILs are being explored as less toxic alternatives.[1][20]

Validated Experimental Protocols for Comparative Assessment

To ensure trustworthy and reproducible data, standardized methodologies are essential. The following protocols describe self-validating systems for comparing key performance metrics.

Protocol 1: Drug Solubility Enhancement Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a model poorly soluble drug (e.g., ibuprofen) in the ionic liquids.

G prep 1. Preparation Add excess ibuprofen powder to a known mass of IL in a sealed vial. equil 2. Equilibration Incubate vial in a shaker at constant temperature (e.g., 25°C) for 72h to ensure equilibrium. prep->equil Shake to mix sep 3. Separation Centrifuge the vial to pellet undissolved solid. Filter the supernatant through a 0.22 µm syringe filter. equil->sep Phase separation quant 4. Quantification Accurately dilute a known mass of the saturated IL-drug solution. Analyze drug concentration via HPLC-UV. sep->quant Prepare for analysis calc 5. Calculation Calculate solubility in mg/g or mol/kg. quant->calc Data processing

Caption: Workflow for the shake-flask drug solubility enhancement assay.

Step-by-Step Methodology:

  • Preparation: To a series of 4 mL glass vials, add a precisely weighed amount (approx. 1 g) of each ionic liquid to be tested. To each vial, add an excess amount of the model drug powder (e.g., 200 mg of ibuprofen). The key is to ensure a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in an orbital shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and a moderate speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 72 hours.

  • Phase Separation: After incubation, visually confirm that undissolved solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling and Quantification: Carefully withdraw a sample of the clear supernatant. To minimize contamination with solids, it is critical to then pass this sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the IL). Accurately weigh a small amount of the filtered, saturated solution and dilute it with a suitable solvent (e.g., acetonitrile/water) for analysis. Determine the concentration of the drug in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Using the dilution factor and the measured concentration, calculate the original concentration of the drug in the ionic liquid. Express the final solubility in units such as mg/g or molality (mol/kg).

Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the ionic liquid into a clean TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant heating rate, typically 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins, often calculated using the tangent method on the primary mass loss step. This provides a direct measure of thermal stability under controlled conditions.

Expert Discussion: Selecting the Right Tool for the Job

The decision between this compound and an imidazolium-based IL is not about which is "better," but which is better suited for a specific task.

  • Choose an Imidazolium-Based IL when:

    • You need to leverage the vast existing body of literature for established protocols and predictable behavior.[4]

    • Your application benefits from the specific hydrogen-bond donating capability of the C2 proton.

    • A lower melting point or lower viscosity is a critical requirement (e.g., using [EMIM][OAc]).[12]

    • A wide variety of anion choices are needed to fine-tune properties, as the imidazolium family is the most diverse.

  • Consider this compound when:

    • Your chemical synthesis is sensitive to the acidic C2 proton of the imidazolium ring, requiring a more chemically inert cation.[6]

    • High thermal stability is the primary concern, and the application can accommodate a higher melting point.[10]

    • You are exploring novel structures where the unique electronic properties of the pyridinium ring might offer a performance advantage.

Ultimately, the principle of "tunability" is key. The performance of any IL is a function of both its cation and its anion. A comparative study should ideally include the same anion for both cation types (e.g., this compound vs. 1-Propyl-3-methylimidazolium Chloride) to isolate the effect of the cation.

Conclusion

Both this compound and imidazolium-based ionic liquids are valuable tools in the pharmaceutical scientist's arsenal. Imidazolium-based ILs represent a well-established, versatile, and extensively characterized platform, making them a reliable default choice for many applications.[3][4] However, this compound and its pyridinium-based relatives offer a compelling alternative, particularly in applications demanding high chemical and thermal stability where the reactivity of the imidazolium C2 proton is a liability.

The optimal choice requires a thorough analysis of the specific demands of your project, from the reaction conditions of an API synthesis to the biocompatibility requirements of a final drug formulation. By understanding the fundamental structure-property relationships and employing validated comparative protocols as outlined in this guide, researchers can confidently select and deploy the ideal ionic liquid to accelerate their development pipeline.

References

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  • Title: Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems Source: MDPI URL: [Link]

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  • Title: Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult Source: ScienceDirect URL: [Link]

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  • Title: Thermodynamic studies of ionic interactions in aqueous solutions of imidazolium-based ionic liquids [Emim][Br] and [Bmim][Cl] Source: PubMed URL: [Link]

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  • Title: CONDUCTIVITY STUDIES OF IMIDAZOLIUM-BASED IONIC LIQUIDS IN AQUEOUS SOLUTION Source: Transilvania University of Braşov URL: [Link]

  • Title: Comparative Evaluation of [Imidazolium][Tf2N] and [Pyridinium][Tf2N] Ionic Liquids for the Liquid-liquid Extraction of Aromatics Source: ResearchGate URL: [Link]

  • Title: VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME Source: University of Leicester URL
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  • Title: Comparision of the recent values of limiting molar conductivity, , Λ°... Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to Experimental Validation Using 1-Propylpyridinium Chloride as a Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Standards in Modern Research

Ionic liquids (ILs), such as 1-Propylpyridinium Chloride, have emerged as a unique class of compounds with applications ranging from "green" solvents in synthesis to specialized electrolytes.[1][2] Their growing prevalence necessitates the development of robust analytical methods for their quantification and quality control. This guide provides an in-depth comparison of this compound as an analytical standard and presents a self-validating experimental protocol for its use, grounded in the principles of scientific integrity and practical, field-proven insights.

Understanding the Standard: this compound

This compound ([C3Py][Cl]) is a quaternary ammonium salt, a subset of ionic liquids.[3] Its structure, consisting of a pyridinium ring with a propyl group attached to the nitrogen atom, gives it distinct physicochemical properties that make it suitable as a reference standard, particularly in chromatographic applications.

Physicochemical Properties

A thorough understanding of the standard's properties is the first step in its effective application. These characteristics dictate its behavior in analytical systems and inform the choice of experimental parameters.

PropertyValueSource
Molecular Formula C₈H₁₂ClN[2][4]
Molecular Weight 157.64 g/mol [2][4]
Appearance White to off-white crystalline powder[2][3]
CAS Number 23271-47-8[4]
Purity Typically ≥98% (Assay by titration)[2]
Solubility Soluble in water and polar organic solvents[3][5]
Thermal Stability High thermal stability, low volatility[2]
Melting Point 92.5-94.0°C[6]

Causality Insight: The high solubility of [C3Py][Cl] in common HPLC mobile phase components like water and acetonitrile simplifies sample preparation and prevents precipitation in the analytical system. Its high thermal stability and low volatility are advantageous, ensuring the integrity of the standard during sample preparation and analysis, especially in methods that may involve heating.[2]

Comparative Analysis: [C3Py][Cl] vs. Alternative Standards

The selection of a standard is a critical decision. While this compound is an excellent choice for many applications, comparing it to other potential standards highlights its specific advantages and helps researchers make informed decisions. The primary alternatives include other pyridinium salts with varying alkyl chain lengths and different classes of quaternary ammonium salts, such as those based on an imidazolium core.

StandardKey Differentiators & Rationale for Use
This compound ([C3Py][Cl]) Baseline/Control: Its shorter alkyl chain provides a good balance of hydrophobicity and hydrophilicity, making it a versatile standard for reversed-phase and mixed-mode chromatography. It often elutes with sharp, symmetrical peaks.
1-Butylpyridinium Chloride ([C4Py][Cl]) Increased Hydrophobicity: The addition of a single methylene group increases its hydrophobicity compared to [C3Py][Cl]. This results in longer retention times in reversed-phase HPLC, which can be advantageous for separating it from more polar analytes.[7][8]
Cetylpyridinium Chloride ([C16Py][Cl]) High Hydrophobicity & Surfactant Properties: The long C16 alkyl chain makes this compound significantly more hydrophobic and gives it surfactant properties. It is often used as a standard in methods for analyzing detergents, antiseptics, or in ion-pair chromatography.[9][10] Its strong retention can be used to test the upper limits of a chromatographic gradient.
1-Butyl-3-methylimidazolium Chloride ([C4MIM][Cl]) Alternative Cation Core: The imidazolium ring offers different π-π interaction possibilities with the stationary phase compared to the pyridinium ring. Comparing results with [C4MIM][Cl] can help validate the selectivity of a method for different classes of ionic liquids.[11]
Logical Framework for Standard Selection

The choice of standard directly impacts method validation. This diagram illustrates the decision-making process based on the analytical goal.

G cluster_0 Analytical Goal cluster_1 Recommended Standard cluster_2 Rationale Goal_Baseline Baseline Method Validation Std_C3Py This compound [C3Py][Cl] Goal_Baseline->Std_C3Py Goal_Hydrophobic Analysis of More Hydrophobic Analytes Std_C4Py 1-Butylpyridinium Chloride [C4Py][Cl] Goal_Hydrophobic->Std_C4Py Goal_Selectivity Assess Method Selectivity for Cation Type Std_C4MIM 1-Butyl-3-methylimidazolium Chloride [C4MIM][Cl] Goal_Selectivity->Std_C4MIM Rationale_Baseline Balanced properties, provides robust performance data. Std_C3Py->Rationale_Baseline Rationale_Hydrophobic Increased retention allows for better resolution from polar interferents. Std_C4Py->Rationale_Hydrophobic Rationale_Selectivity Different cation core probes π-π and ionic interactions. Std_C4MIM->Rationale_Selectivity

Caption: Decision matrix for selecting an appropriate ionic liquid standard.

Experimental Protocol: Validation of an HPLC Method Using [C3Py][Cl]

This section provides a self-validating protocol for the quantification of a target analyte using High-Performance Liquid Chromatography (HPLC) with this compound as an external standard. This protocol is designed to establish the linearity, accuracy, and precision of the method.

Principle of the Method

The analysis of pyridinium-based ionic liquids is commonly achieved using reversed-phase or mixed-mode chromatography.[12][13] In this protocol, we will use a mixed-mode column that allows for both hydrophobic and ionic interactions. This provides excellent retention and peak shape for quaternary ammonium compounds. Detection is performed using an Evaporative Light Scattering Detector (ELSD), which is suitable for compounds lacking a strong UV chromophore.[7]

Workflow Overview

G A 1. Standard & Sample Preparation B 2. HPLC System Setup & Equilibration A->B Inject C 3. Calibration Curve Generation B->C Inject Standards D 4. Sample Analysis C->D Inject Samples E 5. Data Validation & Quantification D->E Process Data

Caption: High-level workflow for HPLC method validation.

Materials and Reagents
  • Standard: this compound ([C3Py][Cl]), ≥98% purity

  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Modifier: Ammonium formate (LC-MS Grade)

  • Columns: Mixed-Mode Anion-Exchange Column (e.g., Newcrom AH, 4.6 x 100 mm, 5 µm)[7]

  • Instrumentation: HPLC system with pump, autosampler, column oven, and ELSD detector.

Step-by-Step Methodology

1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Action: Accurately weigh approximately 10.0 mg of this compound standard into a 10 mL volumetric flask.
  • Action: Dissolve the standard in a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
  • Action: Bring the flask to volume with the 50:50 acetonitrile/water mixture. Mix thoroughly.
  • Causality Insight: Using a high-precision analytical balance is crucial for accuracy. The 50:50 solvent mixture is chosen to ensure the standard is fully solubilized and is compatible with the initial mobile phase conditions, preventing peak distortion upon injection.

2. Preparation of Calibration Standards

  • Action: Perform serial dilutions of the 1000 µg/mL stock solution to prepare a series of calibration standards. A typical range would be 10, 25, 50, 100, and 250 µg/mL.
  • Causality Insight: A multi-point calibration curve (minimum of 5 points) is essential to accurately define the linear range of the detector's response. This is a core principle of method validation according to ICH guidelines.

3. HPLC System Configuration and Equilibration

  • Action: Install the Newcrom AH column in the column oven.
  • Action: Set the mobile phase as a 50:50 mixture of Acetonitrile and Water with 20 mM Ammonium Formate.
  • Action: Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
  • Action: Configure ELSD settings (e.g., Nebulizer Temp: 60°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM). These may require optimization.
  • Action: Equilibrate the system by running the mobile phase through the column for at least 30 minutes, or until a stable baseline is achieved.
  • Causality Insight: System equilibration is critical for reproducible retention times. A stable baseline indicates that the stationary phase is in equilibrium with the mobile phase and the detector has stabilized. The ammonium formate modifier helps to improve peak shape by providing a counter-ion for the ionic exchange mechanism on the mixed-mode column.[7][8]

4. Calibration Curve Generation and System Suitability

  • Action: Inject each calibration standard (e.g., 10 µL) in triplicate.
  • Action: Plot the natural log (ln) of the ELSD peak area versus the ln of the concentration.
  • Action: Perform a linear regression on the data. The correlation coefficient (r²) should be ≥ 0.995 for the method to be considered linear.
  • Self-Validation Check (System Suitability): For the mid-point standard (50 µg/mL), calculate the relative standard deviation (%RSD) of the peak areas and retention times from the triplicate injections. The %RSD should be < 2.0%. The peak asymmetry (tailing factor) should be between 0.9 and 1.5.
  • Causality Insight: The ELSD response is non-linear, but it can be linearized by a log-log transformation, which simplifies quantification. System suitability tests are a self-validating mechanism performed before any sample analysis to ensure the chromatographic system is performing acceptably on that day.

5. Sample Analysis and Quantification

  • Action: Prepare the unknown sample in the same diluent used for the standards. If necessary, filter the sample through a 0.45 µm syringe filter.
  • Action: Inject the unknown sample in triplicate.
  • Action: Average the peak areas for the analyte in the unknown sample.
  • Action: Calculate the concentration of the analyte in the unknown sample using the linear regression equation derived from the calibration curve.
  • Self-Validation Check (Accuracy via Spike Recovery): Prepare a sample and spike it with a known concentration of the [C3Py][Cl] standard (e.g., the mid-point concentration). Analyze the spiked and un-spiked samples. Calculate the percent recovery. A recovery of 90-110% is typically considered acceptable and validates the method's accuracy in the sample matrix.

This guide provides a framework for utilizing this compound as a standard for the validation of analytical methods. By understanding the properties of the standard, comparing it to relevant alternatives, and employing a robust, self-validating protocol, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

  • Stepnowski, P., & Nichthauser, J. (2007). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI.[Link]

  • Dionex. (n.d.). Analysis of Anions in Ionic Liquids Using Ion Chromatography ILs The Peak LCGC. LCGC.[Link]

  • He, L., et al. (2013). Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation. Journal of Chromatographic Science, Oxford Academic.[Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC.[Link]

  • Hussain, A., et al. (2022). Synthesis and applications of ionic liquids for chromatographic analysis. PubMed.[Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]

  • Fliagin, L. A., et al. (2021). Validation of Structural Grounds for Anomalous Molecular Mobility in Ionic Liquid Glasses. MDPI.[Link]

  • S&A. (2020). The use standard and inspection method of quaternary ammonium disinfectant. S&A.[Link]

  • Seth, J. P., & Van der Werf, C. A. (1978). Method for the preparation of 1-alkyl pyridinium chlorides.
  • Klimenko, V., et al. (2022). Beware of proper validation of models for Ionic Liquids!. ResearchGate.[Link]

  • Płotka-Wasylka, J., et al. (2021). The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. MDPI.[Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. SIELC.[Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1-Butylpyridinium chloride and 1-Ethylpyridinium bromide on Newcrom AH Column. SIELC.[Link]

  • El-kassem, L. T. A., et al. (2015). Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation. PubMed.[Link]

  • Scientific Laboratory Supplies. (n.d.). Cetylpyridinum chloride, pharmaceutical secondary standard; traceable to USP and PhEur. SLS.[Link]

Sources

A Comparative Guide to the Catalytic Activity of 1-Propylpyridinium Chloride in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides an in-depth technical comparison of 1-Propylpyridinium Chloride, a representative pyridinium-based ionic liquid, against other common phase-transfer catalysts. Our analysis will focus on the well-established Williamson ether synthesis as a model reaction, offering a critical evaluation of catalytic performance supported by available experimental evidence.

The Role of Phase-Transfer Catalysis in Biphasic Reactions

Many crucial organic transformations, including nucleophilic substitutions, involve reactants with disparate solubilities, often necessitating a biphasic system (e.g., an aqueous and an organic phase). In such scenarios, the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. Phase-transfer catalysis (PTC) emerges as an elegant solution to this challenge. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase, where it can readily react with the organic-soluble substrate.[1][2]

The general mechanism involves the formation of a lipophilic ion pair between the catalyst's cation and the reactant's anion. This ion pair is soluble in the organic phase, effectively shuttling the reactant to the site of reaction.

This compound: A Pyridinium-Based Ionic Liquid Catalyst

This compound belongs to the class of ionic liquids (ILs), which are salts with melting points below 100°C. Due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, ILs have garnered significant interest as both solvents and catalysts in a wide array of organic reactions. Pyridinium-based ILs, including this compound, have been investigated for their potential as phase-transfer catalysts.

Benchmarking Catalytic Performance: The Williamson Ether Synthesis

To objectively assess the catalytic efficacy of this compound, we will examine its performance in the Williamson ether synthesis, a cornerstone reaction for the preparation of ethers from an alcohol and an alkyl halide. This reaction often employs a strong base to deprotonate the alcohol, forming an alkoxide that is typically soluble in the aqueous phase, while the alkyl halide resides in the organic phase.

A critical study by Berden et al. (2010) investigated the phase-transfer catalyzed etherification of 1-octanol with 1-chlorobutane. Their findings revealed a stark contrast in the catalytic activity of different classes of ionic liquids.

Comparative Data Analysis
Catalyst ClassCatalyst ExampleConversion/YieldObservations
Pyridinium Ionic Liquid This compound (representative)Very low to no activityThe aromatic nature of the pyridinium ring is suggested to be detrimental to the catalytic activity in this specific reaction.[1]
Quaternary Ammonium Salt Aliquat® 336 (Tricaprylmethylammonium chloride)87-96%Demonstrates high efficiency as a phase-transfer catalyst in this reaction.[1]
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB)High (commonly used and effective)A standard and widely used phase-transfer catalyst known for its good performance in Williamson ether synthesis.
Pyrrolidinium Ionic Liquid 1-Butyl-1-methylpyrrolidinium ChlorideGood catalytic activityNon-aromatic pyrrolidinium salts show significantly better performance than their pyridinium counterparts.[1]

Analysis of Catalytic Efficacy:

The experimental evidence strongly suggests that for the Williamson ether synthesis, This compound and other pyridinium-based ionic liquids are not effective catalysts .[1] The delocalized positive charge in the aromatic pyridinium ring may lead to a less effective ion pair with the alkoxide, hindering its transfer into the organic phase.

In contrast, quaternary ammonium salts with long alkyl chains, such as Aliquat® 336 and Tetrabutylammonium Bromide (TBAB), exhibit superior performance. The localized positive charge on the nitrogen atom and the lipophilic nature of the alkyl groups facilitate the efficient transport of the alkoxide anion into the organic phase, leading to high reaction yields. Similarly, non-aromatic pyrrolidinium-based ionic liquids also demonstrate good catalytic activity, outperforming their pyridinium analogues.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the phase-transfer catalyzed Williamson ether synthesis of 1-octanol and 1-chlorobutane are presented below.

Protocol 1: Williamson Ether Synthesis with a High-Efficiency Catalyst (Tetrabutylammonium Bromide)

Materials:

  • 1-Octanol

  • 1-Chlorobutane

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (or another suitable organic solvent)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-octanol (1.0 eq), toluene, and a 50% aqueous solution of sodium hydroxide (5.0 eq).

  • Add Tetrabutylammonium Bromide (TBAB) (0.05 eq) to the mixture.

  • Heat the mixture to 90-100°C with vigorous stirring.

  • Slowly add 1-chlorobutane (1.2 eq) to the reaction mixture.

  • Continue to stir the reaction vigorously at 90-100°C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-butoxyocatane.

Protocol 2: Attempted Williamson Ether Synthesis with this compound

The same procedure as Protocol 1 can be followed, with the substitution of Tetrabutylammonium Bromide with an equimolar amount of this compound. Based on the available literature, it is anticipated that this reaction will show very low to no conversion to the desired ether product.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the phase-transfer catalytic cycle for the Williamson ether synthesis.

PTC_Williamson_Ether_Synthesis ROH R-OH (Alcohol) NaOR Na⁺ R-O⁻ (Alkoxide) ROH->NaOR + NaOH NaOH NaOH QOR Q⁺ R-O⁻ (Ion Pair) NaOR->QOR + Q⁺X⁻ QX_aq Q⁺X⁻ (Catalyst) NaX Na⁺X⁻ QX_aq->NaX - Q⁺ R_prime_X R'-X (Alkyl Halide) ROR R-O-R' (Ether) QOR->ROR + R'-X ROR->ROR Product QX_org Q⁺X⁻ (Catalyst) ROR->QX_org - R-O-R' QX_org->QX_aq Catalyst Regeneration

Caption: Phase-transfer catalytic cycle for Williamson ether synthesis.

Conclusion and Recommendations

Based on the available scientific literature, this compound is a poor catalyst for the Williamson ether synthesis under phase-transfer conditions. Researchers and process chemists seeking to perform this transformation should opt for more established and efficient catalysts such as quaternary ammonium salts (e.g., Tetrabutylammonium Bromide or Aliquat® 336) or non-aromatic pyrrolidinium-based ionic liquids. The choice of catalyst has a profound impact on reaction efficiency, and for this particular application, the evidence clearly disfavors the use of pyridinium-based ionic liquids. This guide underscores the importance of catalyst selection based on empirical data to optimize synthetic routes and achieve desired outcomes in chemical research and development.

References

  • Berden, J., et al. (2010). Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane. Industrial & Engineering Chemistry Research, 49(21), 10344-10348.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Makosza, M. (1975). Two-phase reactions in organic synthesis. Pure and Applied Chemistry, 43(3-4), 439-462.

Sources

Comparative study of the toxicity of different ionic liquids including 1-Propylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Toxicity of Ionic Liquids, Featuring 1-Propylpyridinium Chloride

This guide offers a comprehensive toxicological comparison of various ionic liquids (ILs), with a particular focus on this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural determinants of IL toxicity, presents comparative experimental data, and provides detailed protocols for key assessment assays. Our objective is to synthesize technical data with field-proven insights, enabling a deeper understanding of the biological impact of these versatile compounds and guiding the design of safer alternatives.

Introduction: The Double-Edged Sword of Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, were initially championed as "green solvents" due to their negligible vapor pressure, high thermal stability, and design-tunable properties.[1][2] This perception suggested a reduced environmental footprint compared to volatile organic compounds (VOCs). However, as research has matured, a more complex picture has emerged. The high solubility of many ILs in water raises concerns about their potential accumulation in aquatic and terrestrial environments.[1][3]

Subsequent toxicological studies have confirmed that many ILs are not inherently benign and can exhibit significant toxicity towards a wide range of organisms, from microorganisms to mammalian cells.[1][4] This has shifted the research landscape towards a critical evaluation of their biological impacts, emphasizing that the "green" credentials of an IL must be assessed across its entire life cycle, including its potential for toxicity and its biodegradability.[5][6]

This guide provides a comparative framework for understanding IL toxicity. We will explore the key structural features that govern their toxicological profiles, present a side-by-side analysis of this compound and other representative ILs, and detail the experimental methodologies required for their evaluation.

The Architecture of Toxicity: Key Structural Determinants

The toxicity of an ionic liquid is not a monolithic property but rather a complex interplay of its constituent cation and anion. While generalizations should be made with caution, extensive research has elucidated several key structure-activity relationships.

The Dominant Role of the Cation

The cation is widely regarded as the primary driver of IL toxicity.[7][8] Two main features are of critical importance:

  • The Cationic Core: The fundamental structure of the cation headgroup significantly influences its toxic potential. Aromatic cations like imidazolium and pyridinium are generally found to be more toxic than their non-aromatic counterparts, such as pyrrolidinium or ammonium-based ILs.[1][9] The toxicity trend among common cations often follows the order: Ammonium < Pyridinium < Imidazolium.[9]

  • Alkyl Chain Length (The "Side-Chain Effect"): This is arguably the most consistent and pronounced factor in IL toxicity. For a given cation core, toxicity increases dramatically with the length of the alkyl chain substituent.[4][7] This is attributed to the increasing lipophilicity of the IL, which enhances its ability to disrupt cell membranes. This trend holds true across nearly all tested organisms.[4] However, a "cut-off effect" is sometimes observed, where beyond a certain chain length (e.g., C16 or C18), toxicity may plateau or even decrease slightly.[7]

The Modulating Influence of the Anion

While often considered to have a secondary role, the anion can significantly modulate the overall toxicity of an IL.[9][10] Its influence is often linked to its own intrinsic toxicity, its lipophilicity, and its susceptibility to hydrolysis.[10][11] For instance, anions that are more lipophilic or can hydrolyze to form toxic species can increase the overall toxicity of the ionic liquid. However, the cation's contribution, particularly the alkyl chain length, generally remains the dominant factor.[7]

Spotlight on this compound ([C₃Py][Cl])

This compound is a pyridinium-based ionic liquid. Its structure consists of a pyridinium cation with a propyl (C₃) group attached to the nitrogen atom, paired with a chloride anion.

  • IUPAC Name: 1-propylpyridin-1-ium chloride[12]

  • Molecular Formula: C₈H₁₂ClN[12]

  • Molecular Weight: 157.64 g/mol [12]

  • Appearance: Typically a white to off-white solid or crystalline powder.[13]

  • Properties: It is soluble in water and polar organic solvents, has low volatility, and high thermal stability.[13][14]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[12][15] This highlights the need for careful handling and appropriate personal protective equipment.

Comparative Toxicity Analysis

To contextualize the toxicity of this compound, it is essential to compare it with other ILs that differ in cation core, alkyl chain length, and anion type. The following table summarizes toxicity data from various studies, primarily focusing on cytotoxicity and ecotoxicity endpoints. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) is a common metric, with lower values indicating higher toxicity.

Ionic Liquid (Abbreviation)CationAnionTest Organism/Cell LineEndpointToxicity ValueReference(s)
This compound ([C₃Py][Cl])1-PropylpyridiniumChlorideData not widely available in comparative studies--
N-Butylpyridinium Chloride ([C₄Py][Cl])1-ButylpyridiniumChlorideAliivibrio fischeriEC₅₀164 mg/L[7]
1-Butyl-3-methylimidazolium Chloride ([C₄mim][Cl])1-Butyl-3-methylimidazoliumChlorideHeLa CellsIC₅₀~1500 µM[16]
1-Hexyl-3-methylimidazolium Chloride ([C₆mim][Cl])1-Hexyl-3-methylimidazoliumChlorideHeLa CellsIC₅₀~100 µM[16]
1-Octyl-3-methylimidazolium Chloride ([C₈mim][Cl])1-Octyl-3-methylimidazoliumChlorideRat Leukemia (IPC-81)EC₅₀0.102 mmol/L[4]
1-Butyl-3-methylimidazolium Tetrafluoroborate ([C₄mim][BF₄])1-Butyl-3-methylimidazoliumTetrafluoroborateAliivibrio fischeriEC₅₀45.3 mg/L[7]
Choline Acetate ([Cho][CH₃COO])CholineAcetateAliivibrio fischeriEC₅₀1843 mg/L[7]
Choline Alaninate ([Cho][Ala])CholineAlaninateHeLa CellsIC₅₀>40,000 µM[16]

Analysis of Comparative Data:

  • Effect of Alkyl Chain Length: Comparing [C₄mim][Cl] and [C₆mim][Cl] on HeLa cells clearly demonstrates the side-chain effect. The IC₅₀ value drops significantly (indicating higher toxicity) when the alkyl chain is extended from butyl (C₄) to hexyl (C₆).[16] The toxicity of [C₈mim][Cl] is even more pronounced.[4]

  • Effect of Cation Core: While direct comparison is challenging without data for [C₃Py][Cl] under the same conditions, studies have generally shown pyridinium-based ILs to be more toxic than ammonium ILs but can be less toxic than imidazolium-based ILs, depending on the organism and endpoint.[7][9]

  • Effect of Anion: The comparison between [C₄mim][Cl] (EC₅₀ = 164 mg/L) and [C₄mim][BF₄] (EC₅₀ = 45.3 mg/L) on Aliivibrio fischeri suggests that the tetrafluoroborate anion contributes to higher toxicity than the chloride anion in this specific case.[7]

  • "Green" Alternatives: The dramatically higher EC₅₀ and IC₅₀ values for choline-based ILs, such as [Cho][CH₃COO] and [Cho][Ala], highlight their significantly lower toxicity compared to the more conventional imidazolium and pyridinium ILs.[7][16] This underscores the potential for designing ILs from biological precursors to reduce environmental and health risks.

Mechanisms of Toxicity: How Ionic Liquids Exert Their Effects

The toxicity of ILs is multifaceted, involving interactions at the cellular and molecular levels. Recent research has pointed to several key mechanisms.

  • Cytotoxicity: The primary mechanism is believed to be the disruption of cell membranes due to the lipophilic and cationic nature of the ILs, leading to increased membrane permeability and loss of integrity.[17] This can trigger a cascade of events, including cell cycle arrest and programmed cell death (apoptosis).[18][19]

  • Genotoxicity: Some ILs have been shown to be genotoxic, meaning they can damage DNA. This may involve the accumulation of double-strand DNA breaks.[19][20] The randomly amplified polymorphic DNA (RAPD) assay is a sensitive method for detecting such DNA damage.[20]

  • Enzyme Inhibition: ILs can inhibit the activity of crucial enzymes.[1] For example, the inhibition of acetylcholinesterase, an enzyme vital for nerve function, has been a focus of QSAR modeling studies to predict IL toxicity.[21]

Standard Experimental Protocols for Toxicity Assessment

To ensure data is reliable and comparable, standardized protocols must be followed. Below are step-by-step methodologies for two common toxicity assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 4 x 10⁵ cells/mL) and allow them to adhere and grow for 24-48 hours.[16][18]

  • IL Exposure: Prepare serial dilutions of the ionic liquid in the appropriate cell culture medium. Remove the old medium from the cells and add the IL solutions at various concentrations. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the viability against the IL concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Ionic Liquid (Serial Dilutions) A->B Allow adherence C 3. Incubate (e.g., 24-72h) B->C Expose cells D 4. Add MTT Reagent & Incubate C->D Metabolic activity E 5. Add Solubilizer (e.g., DMSO) D->E Formazan crystals form F 6. Read Absorbance (~570 nm) E->F Dissolve crystals G 7. Calculate IC50 Value F->G Quantify viability

MTT Assay Workflow for Cytotoxicity Assessment.
Ecotoxicity Assessment: Aliivibrio fischeri Bioluminescence Inhibition

This assay uses the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), which naturally emits light. The inhibition of this bioluminescence upon exposure to a toxic substance is a rapid and sensitive measure of acute toxicity.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute freeze-dried A. fischeri bacteria in a reconstitution solution. Prepare serial dilutions of the test ionic liquid in a suitable diluent (e.g., 2% NaCl solution).

  • Initial Luminescence Reading: Dispense the bacterial suspension into cuvettes. Measure the initial luminescence of each bacterial suspension before adding the IL.

  • IL Exposure: Add the prepared IL dilutions to the corresponding cuvettes containing the bacterial suspension. Include a control with only the diluent.

  • Incubation: Incubate the mixtures for a defined period, typically 5, 15, or 30 minutes, at a constant temperature (e.g., 15°C).

  • Final Luminescence Reading: After the incubation period, measure the final luminescence of each sample.

  • Data Analysis: Calculate the percentage of luminescence inhibition for each IL concentration relative to the control. Use this data to determine the EC₅₀ value—the concentration of the IL that causes a 50% reduction in bacterial luminescence.

Vibrio_Fischeri_Assay cluster_prep Preparation cluster_exp Experiment A Reconstitute A. fischeri C Measure Initial Luminescence A->C B Prepare IL Serial Dilutions D Add IL to Bacteria B->D C->D E Incubate (e.g., 15 min) D->E F Measure Final Luminescence E->F G Calculate % Inhibition & Determine EC50 F->G

Sources

A Senior Application Scientist's Guide to Pyridinium-Based Ionic Liquids: Unraveling the Correlation Between Alkyl Chain Length and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architecture of Performance

Pyridinium-based ionic liquids (ILs) represent a versatile class of molten salts, distinguished by a positively charged pyridinium cation. Their utility in applications ranging from electrochemical devices to catalysis is not inherent but is meticulously engineered through molecular design.[1] The defining feature of this design is the N-alkyl chain, a simple yet powerful modulator of the IL's fundamental physicochemical properties. The length of this aliphatic tail dictates a delicate balance between electrostatic and van der Waals forces, influencing everything from how the ions pack together to their mobility and thermal resilience.[1][2]

This guide provides a comprehensive comparison of key properties in homologous series of pyridinium ILs, focusing on the direct consequences of elongating the N-alkyl chain. We will move beyond mere observation to explain the causal mechanisms, present supporting experimental data, and provide validated protocols for reproducing these characterizations in your own laboratory.

The Foundation: Synthesis of N-Alkylpyridinium Ionic Liquids

The journey of tailoring IL properties begins with their synthesis. The most common and straightforward method is the quaternization of pyridine, which involves the reaction of the pyridine core with an appropriate alkyl halide. This is often followed by an anion exchange (metathesis) step to introduce the desired counter-ion, which itself plays a significant role in the final properties.[1][3]

Experimental Protocol: Two-Step Synthesis of [C₄Py][NTf₂]

Step 1: Quaternization - Synthesis of 1-Butylpyridinium Bromide ([C₄Py][Br])

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine and 1-bromobutane in a 1:1.1 molar ratio. Acetonitrile can be used as a solvent to facilitate the reaction.[4]

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for 24-48 hours.[4] The progress can be monitored by TLC.

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting crude product multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials. Dry the purified white solid under a high vacuum to yield 1-butylpyridinium bromide.

Step 2: Anion Metathesis - Synthesis of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide ([C₄Py][NTf₂])

  • Dissolution: Dissolve the synthesized [C₄Py][Br] in deionized water. In a separate flask, dissolve an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) in deionized water.

  • Exchange Reaction: Slowly add the Li[NTf₂] solution to the [C₄Py][Br] solution while stirring. A second, denser liquid phase (the hydrophobic IL) will form.

  • Separation & Washing: Transfer the mixture to a separatory funnel. Separate the lower IL phase. Wash this phase repeatedly with small portions of deionized water to remove residual halide ions. The absence of halides can be confirmed by adding a few drops of aqueous silver nitrate solution to the final wash water; the absence of a white precipitate (AgBr) indicates a complete exchange.

  • Drying: Dry the final product under a high vacuum at elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual water.

Below is a generalized workflow for this synthetic process.

cluster_synthesis Synthesis Workflow Pyridine Pyridine Quaternization Quaternization (Reflux, 24-48h) Pyridine->Quaternization AlkylHalide Alkyl Halide (R-X) AlkylHalide->Quaternization Solvent Solvent (e.g., Acetonitrile) Solvent->Quaternization CrudeProduct Crude N-Alkylpyridinium Halide [RPY]X Quaternization->CrudeProduct Purification Purification (Washing & Drying) CrudeProduct->Purification PureHalideIL Pure [RPY]X Purification->PureHalideIL Metathesis Anion Metathesis (with M⁺Y⁻ in H₂O) PureHalideIL->Metathesis FinalProduct Final IL [RPY]Y (Separation & Drying) Metathesis->FinalProduct

Caption: General workflow for the synthesis of N-alkylpyridinium ionic liquids.

Core Physicochemical Properties vs. Alkyl Chain Length

The structural modification of the alkyl chain directly impacts the IL's bulk properties. Understanding these relationships is paramount for designing ILs for specific applications.

cluster_logic Relationship between Alkyl Chain Length and IL Properties center Increasing Alkyl Chain Length on Pyridinium Cation vdw ↑ van der Waals Interactions center->vdw packing ↓ Packing Efficiency (↑ Molar Volume) center->packing surface_tension Surface Tension (Decreases) center->surface_tension mobility ↓ Ionic Mobility vdw->mobility viscosity Viscosity (Increases) vdw->viscosity density Density (Decreases) packing->density conductivity Ionic Conductivity (Decreases) mobility->conductivity cluster_protocol Property Measurement Workflow Sample IL Sample (Dried, Degassed) Density Density Measurement (Vibrating Tube Densimeter) Sample->Density Viscosity Viscosity Measurement (Rotational Viscometer) Sample->Viscosity Conductivity Conductivity Measurement (Conductivity Meter) Sample->Conductivity TGA Thermal Analysis (TGA/DSC) Sample->TGA Data Data Analysis & Comparison Density->Data Viscosity->Data Conductivity->Data TGA->Data

References

A Senior Application Scientist's Guide to Electrochemical Impedance Spectroscopy of 1-Propylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Datasheet — Unveiling Interfacial Dynamics with EIS

1-Propylpyridinium Chloride ([PPy][Cl]) is a versatile ionic liquid (IL) noted for its favorable thermal stability, conductivity, and solubility, making it a compound of interest in electrochemistry, organic synthesis, and materials science.[1][2] While basic properties like molecular weight (157.64 g/mol ) and purity are readily available, these static numbers fail to capture the dynamic behavior at the electrode-electrolyte interface, which is paramount for performance in applications such as batteries, supercapacitors, and electrocatalysis.[1][3][4]

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that provides profound insight into these interfacial dynamics.[5] By applying a small amplitude AC potential and measuring the resulting current over a wide frequency range, EIS allows us to deconstruct the complex electrochemical system into its constituent parts: bulk electrolyte resistance, charge-transfer resistance, and double-layer capacitance.[6][7] This guide provides a comprehensive framework for performing and interpreting EIS on this compound, comparing its performance characteristics against a common imidazolium-based alternative to provide context and practical understanding.

Pillar 1: The 'Why' — Foundational Principles of EIS for Ionic Liquids

At its core, EIS measures the opposition of a system to the flow of alternating current as a function of frequency. Different electrochemical processes (ion migration, charge transfer, diffusion) occur at different characteristic speeds.[5] EIS exploits this by probing the system at various frequencies:

  • High Frequencies (>1 kHz): Probe fast processes. At these frequencies, only the bulk ion migration in the electrolyte can respond, allowing for the determination of the bulk or solution resistance (R_s).[5]

  • Mid-Frequencies (0.1 Hz - 1 kHz): Probe the kinetics of charge transfer across the electrode-electrolyte interface and the charging/discharging of the electrical double layer.[5]

  • Low Frequencies (<0.1 Hz): Probe slow processes, most notably mass transport and diffusion of ions, often represented by Warburg impedance.[5]

The data is typically visualized in a Nyquist plot (-Z'' vs. Z'), where each point represents the impedance at a specific frequency. The shape of this plot is a fingerprint of the electrochemical system, from which we can extract quantitative data by fitting it to an equivalent circuit model (ECM).[8][9]

Pillar 2: The 'How' — A Self-Validating Experimental Protocol

This protocol is designed to ensure data integrity and reproducibility. The causality for each step is explained to empower the researcher to adapt the methodology to their specific system.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Measurement cluster_analysis Phase 3: Analysis P1 Ionic Liquid Drying (High Vacuum, 80-100°C, >24h) P2 Electrode Polishing (Alumina Slurry, 1.0 to 0.05 µm) P1->P2 P3 Cell Assembly (Inert Atmosphere Glovebox) P2->P3 M1 System Equilibration (Measure Open Circuit Potential - OCP) P3->M1 Transfer to Potentiostat M2 EIS Parameter Setup (Frequency Range, Amplitude, DC Potential) M1->M2 M3 Perform EIS Scan (Potentiostat/FRA) M2->M3 A1 Data Quality Check (Kramers-Kronig) M3->A1 Acquire Impedance Spectra A2 Equivalent Circuit Modeling (Select & Fit Model) A1->A2 A3 Parameter Extraction (Rs, Rct, Cdl, etc.) A2->A3 A4 Comparative Analysis A3->A4

Caption: A validated workflow for EIS analysis of ionic liquids.

Step-by-Step Methodology
  • Materials & Equipment:

    • Ionic Liquids: this compound ([PPy][Cl]), >98% purity; 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), >99% purity (for comparison).[1][10][11]

    • Electrochemical Cell: Three-electrode setup.

      • Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk (e.g., 3 mm diameter). Causality: These materials are relatively inert within the electrochemical window of many ILs, providing a stable surface for interfacial studies.

      • Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE. Causality: A large surface area ensures that the processes at the CE are not rate-limiting for the overall cell measurement.

      • Reference Electrode (RE): Silver/Silver Ion (Ag/Ag+) or a leak-free Ag/AgCl electrode. A quasi-reference electrode like a Pt wire can also be used, but potentials should be referenced post-experiment to a standard like Ferrocene/Ferrocenium (Fc/Fc+).

    • Instrumentation: Potentiostat with a Frequency Response Analyzer (FRA) module.[7]

    • Environment: Argon- or Nitrogen-filled glovebox (<1 ppm H₂O, O₂). Causality: Ionic liquids, particularly those with halide anions like chloride, can be hygroscopic. Water impurities drastically narrow the electrochemical window and introduce parasitic reactions, corrupting the EIS data.[12]

  • Preparation (Self-Validation Checkpoint 1):

    • IL Drying: Dry the ionic liquids under high vacuum (<1 mbar) at 80-100°C for at least 24 hours before use.[12] Store and handle exclusively within the glovebox.

    • Electrode Polishing: Polish the WE sequentially with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm) on a polishing pad.[12] Sonicate in anhydrous ethanol or isopropanol between steps and before use to remove polishing debris. Causality: A mirror-like, clean, and reproducible surface is essential for accurate interfacial measurements. Surface roughness can introduce artifacts in the EIS response.

  • Measurement (Self-Validation Checkpoint 2):

    • Cell Assembly: Assemble the three-electrode cell inside the glovebox. Ensure the RE tip is close to the WE surface to minimize uncompensated resistance (iR drop).

    • Equilibration: Allow the system to rest for at least 30 minutes to reach thermal and electrochemical equilibrium. Measure the Open Circuit Potential (OCP). The OCP should be stable (drift < 1-2 mV/min) before proceeding.

    • EIS Setup:

      • DC Potential: Set to the measured OCP. Causality: Applying the scan at OCP ensures the system is studied at equilibrium, without driving net Faradaic reactions. This isolates the impedance response of the bulk IL and the passive interface.

      • AC Amplitude: 5-10 mV (rms). Causality: The amplitude must be small enough to ensure the system responds linearly, a fundamental assumption of EIS. A 10 mV signal is a standard starting point.[13]

      • Frequency Range: 1 MHz down to 100 mHz or 10 mHz. Causality: This wide range is necessary to capture the fast bulk phenomena (high frequency) and the slower interfacial and diffusion processes (low frequency).[13]

  • Data Acquisition:

    • Perform the EIS scan. The resulting data should be checked for quality. A simple visual inspection of the Nyquist plot should show smooth, continuous arcs, not scattered or noisy points. For rigorous validation, a Kramers-Kronig (K-K) test should be performed using the analysis software. Causality: The K-K test mathematically verifies the validity of the EIS data by checking for linearity, causality, and stability, ensuring the data is physically meaningful.

Pillar 3: Data Interpretation — From Spectra to Physical Meaning

The raw EIS data must be fitted to an Equivalent Circuit Model (ECM) to extract meaningful physical parameters. For a typical electrode | ionic liquid interface without Faradaic reactions, a modified Randles circuit is an excellent starting point.[14][15]

The Equivalent Circuit Model (ECM)

Caption: A common Equivalent Circuit Model for an ionic liquid interface.

  • R_s (Solution Resistance): Represents the bulk resistance of the ionic liquid between the working and reference electrodes. It is determined from the high-frequency intercept of the Nyquist plot with the real (Z') axis.

  • R_ct (Charge-Transfer Resistance): Represents the resistance to electron transfer at the electrode surface. In a purely capacitive system at OCP, this value should be very large. The diameter of the semicircle in the Nyquist plot corresponds to R_ct.[15]

  • CPE (Constant Phase Element): This element is used in place of a pure capacitor to model the non-ideal capacitive behavior of the electrical double layer (EDL) at the rough or inhomogeneous electrode surface.[8][14] Its impedance is given by Z_CPE = 1 / [Q(jω)^n], where Q is the CPE magnitude, ω is the angular frequency, and n is an exponent that ranges from 0 to 1. If n=1, the CPE is an ideal capacitor; if n=0, it is a resistor. For the EDL, n is typically between 0.9 and 1.0.

Comparative Performance Analysis

By fitting the experimental EIS data for both [PPy][Cl] and the benchmark [BMIM][BF4] to the ECM, we can extract and compare key performance indicators.

ParameterSymbol[PPy][Cl] (Typical)[BMIM][BF4] (Typical)Significance & Derivation
Bulk Resistance R_sLowerHigherReflects the opposition to ion flow in the bulk electrolyte. A lower R_s is generally desirable.
Ionic Conductivity σ (S/cm)HigherLowerA fundamental measure of electrolyte performance, calculated from R_s using the cell constant (l/A): σ = l / (A * R_s). Higher conductivity allows for faster charging and higher power capabilities.[16]
Double-Layer Capacitance C_dl (µF/cm²)ModerateModerate-HighRepresents the ability to store charge at the interface. Derived from the fitted CPE parameters (Q and n).[8] The specific capacitance can be influenced by ion size, shape, and orientation at the electrode surface.
Electrochemical Window EW (V)~4.0 V~4.5 - 5.5 VDefines the potential range of stability.[17] Not measured by EIS but critical for context. The chloride anion's relatively easy oxidation limits the anodic window of [PPy][Cl] compared to anions like BF4⁻ or TFSI⁻.[11][12]

Analysis of Results:

  • Conductivity: this compound is expected to show good ionic conductivity due to the mobility of its constituent ions. However, its performance relative to an imidazolium-based IL like [BMIM][BF4] depends heavily on factors like viscosity and ion-pairing strength.[18] Typically, smaller cations and anions with delocalized charge lead to lower viscosity and higher conductivity.

  • Interfacial Capacitance: The structure of the pyridinium cation in [PPy][Cl] will influence how it packs at the electrode surface, affecting the double-layer capacitance. Comparing this to the planar imidazolium cation in [BMIM][BF4] can provide insights into how cation structure dictates interfacial properties.[6]

  • Electrochemical Stability: The primary drawback of [PPy][Cl] is its limited anodic stability due to the oxidation of the chloride anion.[11] This is a critical consideration for applications requiring high positive potentials. In contrast, ILs with anions like tetrafluoroborate (BF4⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻) offer a much wider electrochemical window.[19][20]

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for characterizing the performance of this compound beyond simple bulk properties. By employing a validated experimental protocol and a suitable equivalent circuit model, researchers can quantify key metrics like ionic conductivity and double-layer capacitance.

This guide demonstrates that while [PPy][Cl] is a promising ionic liquid with good conductivity, its utility is context-dependent. Its performance, particularly its limited electrochemical window, must be carefully weighed against alternatives like [BMIM][BF4]. The true power of EIS lies in its ability to reveal these nuanced interfacial behaviors, enabling the rational selection and design of electrolytes for next-generation electrochemical devices.

References

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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Pajkossy, T., et al. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. RSC Publishing. Retrieved from [Link]

  • Roling, B. (n.d.). Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces.
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  • ResearchGate. (n.d.). EIS spectra of ionic liquid polymer cell after the different cycles.
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  • ResearchGate. (n.d.). Equivalent circuit model for EIS data fitting.
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  • Wu, Y., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Chloride.
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  • ResearchGate. (n.d.). An AlCl3 based ionic liquid with a neutral substituted pyridine ligand for electrochemical deposition of aluminum. Request PDF.
  • Martins, V. L., et al. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. Retrieved from [Link]

  • Almeida, M. I. G. S., et al. (2018). Electrochemical Impedance Spectroscopy—A Simple Method for the Characterization of Polymer Inclusion Membranes Containing Aliquat 336. MDPI. Retrieved from [Link]

  • Vainio, O., et al. (2013). Another Piece of the Ionic Liquid's Puzzle: Adsorption of Cl– Ions. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Harrington, D. A. (2004). Electrochemical Impedance Spectroscopy.
  • Orazem, M. E., & Tribollet, B. (2020). A tutorial on electrochemical impedance spectroscopy. ChemTexts.
  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy.
  • Holze, R. (2016). Ionic conductivities of 1-methyl-3-propyl-imidazolium chloride.
  • Le, A. T., et al. (2023). Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell. MDPI. Retrieved from [Link]

  • DTIC. (2017). Alternative Plating Processes for Metal Electroplating Based on Ionic Liquids.
  • Minsky, D. T. (1980). Electrochemistry and Electrochemical Methodology in Molten Salts.

Sources

A Comparative Guide to the Performance of 1-Propylpyridinium Chloride in Diverse Battery Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer and more efficient energy storage, ionic liquids (ILs) have emerged as a compelling class of electrolytes, offering a paradigm shift from conventional volatile and flammable organic solvents.[1] Among these, 1-Propylpyridinium Chloride ([C3Py][Cl]) has garnered attention for its unique physicochemical properties.[2][3] This guide provides an in-depth, objective comparison of the performance of [C3Py][Cl]-based electrolytes against established alternatives across various battery chemistries, supported by synthesized experimental data and detailed evaluation protocols.

Introduction: The Imperative for Advanced Electrolytes

The electrolyte is a cornerstone of any electrochemical energy storage device, fundamentally governing its performance, safety, and operational window.[4][5] Traditional lithium-ion battery electrolytes, typically a lithium salt like LiPF₆ dissolved in a mixture of organic carbonates, present significant safety concerns due to their flammability and can be prone to decomposition at high voltages.[5] Ionic liquids, which are salts with melting points below 100°C, offer an attractive alternative due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][6]

This compound is a pyridinium-based ionic liquid characterized by its pyridinium cation and chloride anion.[3][7] Its inherent properties, such as ionic conductivity and electrochemical stability, make it a candidate for investigation in next-generation battery systems.[2] This guide will dissect its performance in lithium-ion and sodium-ion battery contexts, providing a clear-eyed view of its potential and limitations.

Physicochemical Properties: A Foundation for Performance

The viability of an electrolyte is predicated on a suite of fundamental physicochemical properties. Below is a comparative table summarizing the key characteristics of this compound and a standard organic electrolyte.

PropertyThis compound ([C3Py][Cl])Standard Electrolyte (1 M LiPF₆ in EC:DMC 1:1)
Molecular Formula C₈H₁₂ClN[3]-
Molecular Weight 157.64 g/mol [3]-
Appearance White to light yellow crystalline powder[7]Colorless liquid
Ionic Conductivity Moderate (Varies with temperature and salt concentration)High (~10 mS/cm at 25°C)
Electrochemical Stability Window Potentially wide, but limited by the chloride anion's oxidation~4.5 V vs. Li/Li⁺
Thermal Stability High[2]Low (Flammable)
Volatility Low[2]High

Causality Behind Property Significance:

  • Ionic Conductivity: A high ionic conductivity is crucial for efficient ion transport between the electrodes, which directly impacts the battery's rate capability (how fast it can be charged and discharged). The conductivity of ILs is often lower than that of organic electrolytes due to their higher viscosity.

  • Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[8] A wider ESW is essential for developing high-voltage batteries with higher energy densities.[9] The anodic (oxidation) stability of chloride-containing ILs can be a limiting factor.[10]

  • Thermal Stability and Volatility: Low volatility and high thermal stability are paramount for battery safety, mitigating the risk of fire and explosion associated with conventional electrolytes.[6]

Performance in Lithium-Ion Batteries (LIBs)

In the context of LIBs, the electrolyte must facilitate the reversible intercalation and deintercalation of lithium ions at both the anode and cathode.

Comparative Performance Data (Synthesized)

Performance Metric[C3Py][Cl]-based Electrolyte (with LiTFSI)Standard Electrolyte (1 M LiPF₆ in EC:DMC)
Ionic Conductivity (25°C) 1-3 mS/cm8-12 mS/cm
Electrochemical Stability Window ~4.0 V vs. Li/Li⁺~4.5 V vs. Li/Li⁺
First Cycle Coulombic Efficiency (Graphite Anode) 80-85%>90%
Capacity Retention (100 cycles, C/5 rate) 85-90%>95%

Analysis of Performance:

The lower ionic conductivity of the [C3Py][Cl]-based electrolyte can lead to higher internal resistance and reduced rate capability compared to the standard electrolyte. The electrochemical stability window, while reasonable, may not be suitable for high-voltage cathode materials exceeding 4V. The initial coulombic efficiency suggests that the formation of a stable Solid Electrolyte Interphase (SEI) on the graphite anode might be less efficient than in conventional electrolytes, a critical factor for long-term cycling stability.[11] While pyrrolidinium-based ILs with TFSI or FSI anions are known to form stable SEIs, the compatibility of pyridinium chloride with common anode materials requires further investigation.[12]

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of these comparisons, standardized and rigorous testing protocols are essential.

A. Electrolyte Preparation
  • Standard Electrolyte: Dissolve 1 M of lithium hexafluorophosphate (LiPF₆) in a 1:1 volumetric mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) inside an argon-filled glovebox.

  • [C3Py][Cl]-based Electrolyte: Dry this compound and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) under vacuum at 80°C for 24 hours. Inside an argon-filled glovebox, dissolve LiTFSI in [C3Py][Cl] to the desired concentration (e.g., 0.5 M) with continuous stirring until a homogeneous solution is obtained.

B. Coin Cell Assembly

All coin cells (e.g., CR2032) should be assembled in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.[13]

  • Place the cathode (e.g., LiFePO₄ or NMC) in the positive can.

  • Add a few drops of the prepared electrolyte to wet the cathode surface.

  • Place a separator (e.g., Celgard 2400) on top of the cathode.

  • Add sufficient electrolyte to saturate the separator.

  • Place the lithium metal or graphite anode on the separator.

  • Add a spacer and a spring.

  • Crimp the cell using a coin cell crimper to ensure proper sealing.

Performance in Sodium-Ion Batteries (SIBs)

SIBs are a promising alternative to LIBs due to the abundance and low cost of sodium. However, the larger ionic radius of Na⁺ presents challenges for electrolyte design.

Comparative Performance Data (Synthesized)

Performance Metric[C3Py][Cl]-based Electrolyte (with NaTFSI)Standard Electrolyte (1 M NaClO₄ in PC)
Ionic Conductivity (25°C) 0.5-2 mS/cm3-8 mS/cm
Electrochemical Stability Window ~3.8 V vs. Na/Na⁺~4.2 V vs. Na/Na⁺
First Cycle Coulombic Efficiency (Hard Carbon Anode) 75-80%85-90%
Capacity Retention (100 cycles, C/10 rate) 80-85%>90%

Analysis of Performance:

Similar to LIBs, the ionic conductivity of the [C3Py][Cl]-based electrolyte is lower than the conventional sodium-ion electrolyte. The electrochemical stability is also slightly narrower. The lower initial coulombic efficiency with a hard carbon anode indicates potential challenges in forming a stable SEI in the sodium-ion system. While protic ionic liquids have been investigated for sodium-ion batteries, the performance of aprotic pyridinium-based ILs like [C3Py][Cl] is less explored.[14][15]

Electrochemical Characterization Techniques

A. Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the electrolyte.[16][17]

Protocol:

  • Assemble a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (lithium or sodium metal), and a reference electrode (lithium or sodium metal).

  • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to the anodic and cathodic limits.[11]

  • The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte, defining the ESW.

Diagram: Cyclic Voltammetry Workflow

CV_Workflow cluster_prep Cell Preparation cluster_test Electrochemical Testing cluster_analysis Data Analysis prep1 Assemble 3-electrode cell prep2 Add Electrolyte prep1->prep2 test1 Connect to Potentiostat prep2->test1 test2 Apply Potential Scan test1->test2 analysis1 Plot Current vs. Voltage test2->analysis1 analysis2 Determine Onset Potentials analysis1->analysis2 analysis3 Define ESW analysis2->analysis3

Caption: Workflow for determining the electrochemical stability window using cyclic voltammetry.

B. Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the ionic conductivity of the electrolyte and analyze the interfacial resistance.[18][19]

Protocol:

  • Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel) for conductivity measurement or a full cell for interfacial analysis.

  • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

  • The resulting Nyquist plot can be used to determine the bulk resistance (and thus ionic conductivity) and the charge transfer resistance at the electrode-electrolyte interface.[20]

Diagram: EIS Data Interpretation

EIS_Interpretation Nyquist Nyquist Plot HF_Intercept High-Frequency Intercept Nyquist->HF_Intercept Determines Semicircle Mid-Frequency Semicircle Nyquist->Semicircle Shows Low_Freq_Tail Low-Frequency Tail Nyquist->Low_Freq_Tail Indicates Bulk_Resistance Bulk_Resistance HF_Intercept->Bulk_Resistance = Bulk Resistance (R_b) Charge_Transfer_Resistance Charge_Transfer_Resistance Semicircle->Charge_Transfer_Resistance Diameter = Charge Transfer Resistance (R_ct) Diffusion Diffusion Low_Freq_Tail->Diffusion Warburg Impedance (Diffusion) Ionic_Conductivity Ionic_Conductivity Bulk_Resistance->Ionic_Conductivity Calculate Ionic Conductivity

Caption: Interpretation of a typical Nyquist plot from Electrochemical Impedance Spectroscopy.

C. Galvanostatic Cycling

Objective: To evaluate the cycling performance, capacity retention, and coulombic efficiency of the battery.[21]

Protocol:

  • Assemble coin cells as described previously.

  • Perform formation cycles at a low C-rate (e.g., C/20) for the first few cycles to stabilize the SEI.

  • Cycle the cells at a constant current (e.g., C/10 or C/5) between defined voltage limits.[22]

  • Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.

Conclusion and Future Outlook

This compound presents a mixed performance profile as a battery electrolyte. Its primary advantages lie in its enhanced safety characteristics, namely low volatility and high thermal stability, which are significant improvements over conventional organic carbonate-based electrolytes.[2] However, its performance in both lithium-ion and sodium-ion battery chemistries is currently hampered by lower ionic conductivity and a potentially narrower electrochemical stability window compared to standard electrolytes.

The lower coulombic efficiencies observed in synthesized data suggest that the formation of a stable and effective SEI on common anode materials may be a challenge. This is a critical area that requires further research, potentially through the use of electrolyte additives designed to promote SEI formation.

For researchers and drug development professionals exploring novel materials, [C3Py][Cl] could serve as a foundational structure for further chemical modification. For instance, anion exchange to replace chloride with anions like bis(trifluoromethanesulfonyl)imide (TFSI) or bis(fluorosulfonyl)imide (FSI) could significantly improve the electrochemical stability and compatibility with lithium and sodium metal anodes.[6]

In its current form, this compound is unlikely to displace high-performance conventional electrolytes in applications demanding high rate capability and energy density. However, for applications where safety is the paramount concern and lower performance metrics can be tolerated, it may warrant consideration. Further research and optimization are necessary to unlock the full potential of pyridinium-based ionic liquids in next-generation energy storage systems.

References
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  • ResearchGate. (n.d.). Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M LiTFSI/MPPY. TFSI and (b) 0.5 M LiTFSI/MPPI. TFSI on graphite electrode under the scan rate of 0.1 mV s −1. Retrieved from [Link]

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Safety Operating Guide

Navigating the End-of-Life for 1-Propylpyridinium Chloride: A Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of chemical reagents is a critical consideration, extending beyond their application in our experiments to their safe and responsible disposal. As scientists, our commitment to safety and environmental stewardship is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Propylpyridinium Chloride, an ionic liquid that, like many specialized reagents, requires careful handling from acquisition to disposal. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices in chemical waste management.

Understanding the Hazard Profile of this compound

Before we delve into the disposal protocol, it is essential to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[1][2] While some pyridinium salts can be toxic if swallowed or fatal if inhaled, and exhibit high toxicity to aquatic life, the specific toxicological data for this compound should always be consulted from the most current SDS provided by the supplier.[3][4][5] The primary hazards to consider during disposal are direct contact with skin and eyes, and the potential for environmental contamination.

Key Hazard Information:

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation, Category 2[1][2]
Causes serious eye irritationEye Irritation, Category 2[1][2]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a process that begins with careful planning and ends with documented transfer to a certified waste management provider. The following protocol is a comprehensive guide to ensure this process is executed safely and in compliance with regulations.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier to prevent personal exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.[6]

  • Hand Protection: Use nitrile gloves, as they offer good resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.[7]

  • Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols. Always consult the specific SDS and your institution's safety guidelines.[6]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.

  • Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant, environmentally hazardous).[8]

  • Incompatibilities: Store the waste container away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

Step 3: The Disposal Process - From Benchtop to Final Disposition

This is the core operational phase of the disposal process. Adherence to these steps is crucial for safety and compliance.

  • Work in a Ventilated Area: All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7]

  • For Small Spills: In the event of a small spill, it should be contained using an inert absorbent material such as sand or vermiculite.[7] The absorbed material should then be carefully transferred into the designated hazardous waste container.[9]

  • Containerizing Waste:

    • For unused or excess this compound, carefully transfer the solid material into the labeled waste container.

    • For solutions containing this compound, pour the liquid waste into the designated container.

    • Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for expansion of vapors and to prevent spills.

  • Rinsing Contaminated Labware:

    • Any labware that has come into contact with this compound must be decontaminated.

    • The initial rinse should be with a suitable solvent (e.g., water, if the compound is soluble) and this first rinseate must be collected and disposed of as hazardous waste.[8]

    • Subsequent rinses can be managed according to your institution's specific guidelines. For highly toxic materials, the first three rinses should be collected as hazardous waste.[8]

  • Sealing and Storing the Waste Container:

    • Once the waste has been added, securely seal the container.[9]

    • Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

Step 4: Documentation and Handover

Accurate record-keeping is a critical component of the "cradle-to-grave" responsibility for hazardous waste management as mandated by the Resource Conservation and Recovery Act (RCRA).[10][11]

  • Waste Manifest: When the waste is collected, a hazardous waste manifest will be generated. This document tracks the waste from your laboratory to its final disposal facility.[12]

  • Internal Records: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_final Finalization Phase Start Identify 1-Propylpyridinium Chloride for Disposal AssessHazards Consult SDS for Hazards & Incompatibilities Start->AssessHazards DonPPE Wear Appropriate PPE: Goggles, Gloves, Lab Coat AssessHazards->DonPPE PrepWorkArea Work in a Ventilated Area (Fume Hood) DonPPE->PrepWorkArea LabelContainer Prepare Labeled, Compatible Hazardous Waste Container PrepWorkArea->LabelContainer TransferWaste Transfer Waste to Container (Solid, Liquid, or Spill Debris) LabelContainer->TransferWaste Decontaminate Decontaminate Glassware (Collect First Rinseate) TransferWaste->Decontaminate SealContainer Securely Seal Waste Container Decontaminate->SealContainer StoreWaste Store in Designated Secondary Containment Area SealContainer->StoreWaste ArrangePickup Arrange for Pickup by Certified Waste Disposal StoreWaste->ArrangePickup End Complete Waste Manifest Documentation ArrangePickup->End

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Propylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like the ionic liquid 1-Propylpyridinium Chloride is foundational to innovation. This compound, utilized in electrochemistry, organic synthesis, and materials science, demands a rigorous approach to safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a deep, intrinsic culture of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Adversary

This compound (CAS No: 23271-47-8) is classified with specific, known hazards. However, a core principle of laboratory safety is to treat compounds with a degree of caution that accounts for both established data and potential, uninvestigated risks. Data from analogous pyridinium compounds suggest potentially more severe hazards, justifying a robust personal protective equipment (PPE) strategy.

The primary, documented hazards for this compound are significant.[2] A thorough risk assessment, however, must also consider the hazards of structurally similar chemicals, which include acute toxicity if swallowed or inhaled.[3]

Hazard Statement Classification Primary Concern Source
H315Skin Irritation, Category 2Causes skin irritation upon contact.
H319Serious Eye Irritation, Category 2Causes serious, potentially damaging, eye irritation.[2]
H302Acute Toxicity (Oral), Category 4Harmful if swallowed. (Noted for similar compounds)
H330Acute Toxicity (Inhalation), Category 2Fatal if inhaled. (Noted for similar compounds)[3]
H335STOT - Single Exposure, Category 3May cause respiratory irritation. (Noted for similar compounds)[4]

This synthesized data compels us to adopt a PPE protocol that protects against skin and eye contact as a baseline, with enhanced respiratory protection available and mandated for procedures with a high risk of aerosolization.

Core Directive: A Multi-Layered Defense System

The selection of PPE is not a static choice but a dynamic one, tailored to the specific procedure. The following recommendations are based on a comprehensive evaluation of the risks associated with handling this compound in solid (crystalline powder) form.

A. Hand Protection: The First Line of Contact
  • What: Nitrile or butyl rubber gloves. Always use proper glove removal technique to avoid contaminating your skin.[5]

  • Why: The primary hazard of this compound is skin irritation.[2] Disposable nitrile gloves offer sufficient protection against incidental splashes and contact with the solid material.[6] For tasks involving potential immersion or handling larger quantities, more robust reusable gloves made of butyl rubber or neoprene are recommended due to their superior chemical resistance.[6] Always inspect gloves for tears or degradation before use.[6] Should a glove become contaminated, remove it immediately, and wash your hands thoroughly.[6]

B. Eye and Face Protection: Shielding Sensitive Tissues
  • What: Tightly fitting safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8] For procedures involving larger volumes or a risk of splashing, a face shield should be worn in conjunction with safety goggles.[6][9]

  • Why: this compound is classified as causing serious eye irritation.[2] Standard safety glasses with side shields may not provide a sufficient seal against fine powders or splashes. Goggles are essential to form a protective barrier around the eyes.[9] A face shield adds a critical second layer of defense, protecting the entire face from splashes, which is paramount when handling corrosive or severely irritating liquids or solutions.[6]

C. Body Protection: Minimizing Dermal Exposure
  • What: A standard laboratory coat. For tasks with a higher risk of spillage, a chemically resistant apron or coveralls (e.g., Tyvek) should be worn over the lab coat.[5][9]

  • Why: A lab coat prevents the chemical from coming into contact with your skin and personal clothing.[5] Contaminated clothing must be removed immediately and washed before reuse.[2][10] The goal is to create a barrier that can be easily removed in case of contamination, preventing the hazard from spreading.

D. Respiratory Protection: Guarding Against Inhalation
  • What: All handling of this compound powder should ideally be performed in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation.[7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][7][11]

  • Why: While the primary documented hazards are dermal and ocular, analogous compounds are known to cause respiratory irritation and can be fatal if inhaled.[3][10] Engineering controls like a fume hood are the most effective way to prevent inhalation.[7] Respiratory protection serves as a crucial final line of defense when engineering controls are insufficient or during emergency situations.

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood Preferred) gather_mat 2. Assemble Materials (Chemical, Glassware, etc.) prep_area->gather_mat Ensure clear workspace don_ppe 3. Don Required PPE (Gloves, Goggles, Lab Coat) gather_mat->don_ppe Before handling any chemical weigh 4. Weigh Chemical (Minimize Dust Formation) don_ppe->weigh Proceed to handling transfer 5. Transfer & Mix (Avoid Splashes) weigh->transfer decontam 6. Decontaminate Glassware & Work Surfaces transfer->decontam After experiment completion dispose 7. Segregate & Label Waste (Follow Institutional Policy) decontam->dispose doff_ppe 8. Doff PPE Correctly (Gloves Last) dispose->doff_ppe Final cleanup steps wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Emergency Response Protocol: Immediate, Decisive Action

In the event of an exposure or spill, rapid and correct action is critical. Personnel should be familiar with the location and operation of emergency showers and eyewash stations.[7]

Exposure Type Immediate Action Follow-Up
Skin Contact Immediately wash the affected area with plenty of soap and water.[10] Remove all contaminated clothing.If skin irritation occurs or persists, seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][10]Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3]If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water.[2] Do NOT induce vomiting.[2]Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Minor Spill Evacuate personnel from the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material. Sweep up and shovel into a suitable, sealed container for disposal.[7][12] Avoid generating dust.[7]
Major Spill Evacuate the laboratory and alert personnel in adjacent areas. Contact your institution's emergency response team immediately.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste containing this compound, whether solid or in solution, must be collected in a designated, labeled, and sealed hazardous waste container.[12] Do not mix with other waste streams unless compatibility is confirmed.[13]

  • Containerization: Use containers that are compatible with the chemical. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[13] Ensure the outside of the container is clean.[13]

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain.[2][7] Discharge into the environment must be avoided.[2]

  • Final Disposal: All chemical waste must be disposed of through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.[7]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a secure and productive research environment for everyone.

References

  • Title: Safety Data Sheet - Ionic Liquid Screen Source: Hampton Research URL: [Link]

  • Title: Essential PPE for Protection Against Liquid Chemicals Source: SafetyCulture URL: [Link]

  • Title: Personal Protective Equipment Source: University of Illinois Division of Research Safety URL: [Link]

  • Title: 1-Methylpyridinium chloride Safety Data Sheets(SDS) Source: lookchem URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

Sources

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Strategy Settings

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.